molecular formula C6H5NS B1296690 5-Methylthiophene-2-carbonitrile CAS No. 72835-25-7

5-Methylthiophene-2-carbonitrile

Cat. No.: B1296690
CAS No.: 72835-25-7
M. Wt: 123.18 g/mol
InChI Key: RBQRZWYCXAXPIN-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H5NS and its molecular weight is 123.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223386. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylthiophene-2-carbonitrile
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InChI

InChI=1S/C6H5NS/c1-5-2-3-6(4-7)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRZWYCXAXPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310260
Record name 5-methylthiophene-2-carbonitrile
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Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72835-25-7
Record name 72835-25-7
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Record name 5-methylthiophene-2-carbonitrile
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Record name 5-Methylthiophene-2-carbonitrile
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Record name 5-METHYLTHIOPHENE-2-CARBONITRILE
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Foundational & Exploratory

synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-carbonitrile

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex molecular architectures.[1][2][3] Its utility stems from the versatile reactivity of the nitrile group, which can be transformed into various functionalities such as amines, amides, and carboxylic acids. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of three major synthetic pathways: the direct oxidative cyanation of an aldehyde, the classic Sandmeyer reaction from an amino precursor, and modern palladium-catalyzed cross-coupling reactions from halo-thiophenes. By comparing these methodologies, this document aims to equip the practicing scientist with the knowledge to make informed decisions based on factors such as precursor availability, scalability, yield, and safety.

Introduction: The Significance of Thiophene-Based Nitriles

The thiophene ring is a privileged scaffold in drug discovery, present in numerous marketed pharmaceuticals. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When functionalized with a nitrile group, the synthetic versatility of the thiophene core is significantly enhanced. Aryl nitriles are not only stable intermediates but also feature in a range of pharmaceuticals, including the antineoplastic agent Letrozole and the antidepressant Citalopram.[2][3] this compound, with its specific substitution pattern, offers a precise vector for molecular elaboration, making robust and efficient synthetic access a critical objective for synthetic chemists.

Chapter 1: Direct Synthesis from 5-Methyl-2-thiophenecarboxaldehyde

One of the most direct and high-yielding methods for the begins with the readily available 5-methyl-2-thiophenecarboxaldehyde. This one-pot reaction is an oxidative cyanation process that converts the aldehyde functional group directly into a nitrile.

Mechanistic Rationale

The transformation of an aldehyde to a nitrile typically involves the formation of an intermediate, such as an oxime, followed by dehydration. However, this reported procedure achieves the conversion in a single step using a combination of sodium bromate (NaBrO₃) as the oxidant and aqueous ammonia as the nitrogen source in an acetic acid medium. The aldehyde first reacts with ammonia to form an imine. The imine is then oxidized by sodium bromate in situ to the corresponding nitrile. The acetic acid serves as both a solvent and a catalyst for imine formation. This approach is advantageous due to its operational simplicity and high atom economy.

Experimental Workflow: Oxidative Cyanation

The following diagram illustrates the workflow for this synthetic approach.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine 5-methyl-2-thiophenecarboxaldehyde, NaBrO₃, acetic acid, and ammonia solution in a round-bottomed flask. react Heat and stir the mixture at 80°C for 4 hours. start->react quench Cool the mixture and dilute with water and ether. react->quench separate Separate the organic phase. quench->separate wash Wash organic phase with water and brine. separate->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Remove solvent under reduced pressure. dry->concentrate purify Purify crude product by Kugelrohr distillation. concentrate->purify end Obtain pure this compound. purify->end

Caption: Workflow for the from its aldehyde precursor.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[4]

  • Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL of acetic acid, and 5 g of 25% aqueous ammonia solution.

  • Heating: The reaction mixture is heated to 80°C and stirred for 4 hours.

  • Workup: Upon completion, the mixture is cooled to room temperature and diluted by adding 30 mL of water and 50 mL of diethyl ether.

  • Extraction and Washing: The organic phase is separated and washed sequentially with water and saturated aqueous sodium chloride solution.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the ether is removed by distillation under reduced pressure to yield the crude product.

  • Purification: The crude oily product is purified by Kugelrohr distillation to obtain the final product as a colorless oil.

ParameterResultSource
Yield 96.0%[4]
Purity (HPLC) 94.0% (area percentage)[4]
Appearance Colorless oil[4]
Verification LC-MS [M-1]⁺ = 122[4]

Chapter 2: Synthesis via Nucleophilic Aromatic Substitution

A more traditional and widely applicable strategy for installing a nitrile group on an aromatic ring involves nucleophilic substitution of a suitable precursor, typically an amine (via a diazonium salt) or a halide.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert primary aromatic amines into a wide variety of functional groups, including nitriles.[5][6] The reaction proceeds in two main stages: diazotization of the amine, followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[7][8]

The process begins with the treatment of the starting amine, 2-amino-5-methylthiophene, with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution of copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas.[5][7] The aryl radical then reacts with the cyanide species to form the final product, regenerating the copper(I) catalyst.

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) Amine 2-Amino-5-methylthiophene Reagents1 NaNO₂ / aq. Acid (e.g., HCl, H₂SO₄) 0-5 °C Amine->Reagents1 Diazonium 5-Methylthiophene-2-diazonium Salt Reagents1->Diazonium Reagents2 CuCN Diazonium->Reagents2 Radical-Nucleophilic Aromatic Substitution Nitrile This compound Reagents2->Nitrile Byproducts N₂ gas + Cu(I) species Reagents2->Byproducts

Caption: General workflow of the Sandmeyer reaction for nitrile synthesis.

  • Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining the reaction temperature between 0 and 5°C is critical to prevent decomposition and unwanted side reactions.

  • Safety: The use of highly toxic cyanide salts (CuCN, KCN, NaCN) requires strict safety protocols, including handling in a well-ventilated fume hood and having appropriate quenching and disposal procedures in place.[9][10]

  • Purity of Starting Material: The purity of the starting 2-amino-5-methylthiophene is crucial, as impurities can interfere with the diazotization process.

Palladium-Catalyzed Cyanation: A Modern Perspective

In recent decades, palladium-catalyzed cross-coupling reactions have become a dominant tool for C-C and C-heteroatom bond formation. The cyanation of aryl halides and pseudohalides (like triflates) offers a milder and often more functional-group-tolerant alternative to the Sandmeyer and Rosenmund-von Braun reactions.[2][3][11]

This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source. The generally accepted mechanism proceeds through a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the starting material (e.g., 5-bromo-2-methylthiophene), forming a Pd(II) intermediate.

  • Transmetalation/Cyanide Exchange: The cyanide anion from the cyanide source (e.g., Zn(CN)₂, KCN) displaces the halide on the palladium complex. The choice of cyanide source is critical; zinc cyanide is often preferred as it can mitigate catalyst poisoning by free cyanide ions.[2]

  • Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Pd-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Pd0->OxAdd PdII_Halide Ar-Pd(II)(X)L₂ OxAdd->PdII_Halide Transmetal PdII_Halide->Transmetal PdII_CN Ar-Pd(II)(CN)L₂ Transmetal->PdII_CN X_out X⁻ Out Transmetal->X_out RedElim PdII_CN->RedElim RedElim->Pd0 ArCN Ar-CN Out RedElim->ArCN ArX Ar-X In ArX->OxAdd CN_source 'CN⁻' In CN_source->Transmetal

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

This generalized protocol is based on modern palladium-catalyzed cyanation methods.[2]

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and the cyanide source (e.g., Zn(CN)₂).

  • Reagent Addition: Add the solvent (e.g., DMF or DMA), followed by 5-bromo-2-methylthiophene.

  • Reaction: Heat the mixture to the specified temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final product.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in process development, guided by a balance of scientific, economic, and safety considerations.

FeatureOxidative CyanationSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 5-Methyl-2-thiophenecarboxaldehyde2-Amino-5-methylthiophene5-Halo-2-methylthiophene (Br, Cl)
Key Reagents NaBrO₃, NH₄OH, Acetic AcidNaNO₂, Acid, CuCNPd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂)
Typical Yield Very High (e.g., 96%)[4]Moderate to GoodGood to Excellent
Reaction Conditions Moderate (80°C)Low temperature (0-5°C) followed by moderate heatingModerate to High (80-120°C)
Scalability Good; one-pot procedure is favorable.Challenging due to unstable diazonium intermediate and heat management.Excellent; widely used in industry.
Safety Concerns Standard handling of oxidant and acid.Highly toxic CuCN; unstable diazonium salts can be explosive if isolated.Toxic cyanide sources; expensive and pyrophoric ligands/catalysts.
Advantages High yield, direct, one-pot.Well-established, uses inexpensive reagents.High functional group tolerance, reproducible, milder than older methods.
Disadvantages Substrate scope may be limited.Stoichiometric copper waste, safety issues with cyanide and diazonium salts.High cost of catalyst/ligand, potential for catalyst poisoning.[2]

Conclusion

The can be accomplished through several effective routes, each with distinct advantages and challenges. The direct oxidative cyanation of 5-methyl-2-thiophenecarboxaldehyde stands out for its simplicity and exceptional yield, making it an excellent choice for lab-scale synthesis when the aldehyde is readily available.[4] The Sandmeyer reaction, while a classic and powerful tool, presents significant safety and scalability hurdles associated with diazonium intermediates and toxic cyanide reagents. For broader substrate scopes, increased functional group tolerance, and scalability, palladium-catalyzed cyanation represents the state-of-the-art.[2][3] The selection of the optimal synthetic pathway will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and safety infrastructure.

References

  • Sandmeyer reaction. Wikipedia. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]

  • Cyanation. Wikipedia. [Link]

  • Sandmeyer Reaction. SynArchive. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

  • Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. National Institutes of Health (NIH). [Link]

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A Comprehensive Technical Guide to 5-Methylthiophene-2-carbonitrile (CAS No. 72835-25-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Methylthiophene-2-carbonitrile, a versatile heterocyclic compound with significant applications in pharmaceutical development, agrochemical formulations, and materials science. This document details its chemical and physical properties, provides a validated synthesis protocol, explores its current and potential applications, and outlines essential safety and handling procedures. The CAS number for this compound is 72835-25-7.[1][2][3][4][5] This guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Core Concepts

This compound, also known as 2-Cyano-5-methylthiophene, is an aromatic heterocyclic compound distinguished by its thiophene ring functionalized with a methyl and a cyano group.[1][6] This unique structure imparts significant reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the creation of biologically active molecules, which is a cornerstone of drug discovery and development.[1] Furthermore, its electronic properties have garnered interest in the field of materials science, specifically in the development of conductive polymers and organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 72835-25-7[1][2][3][5]
Molecular Formula C₆H₅NS[1][2][3]
Molecular Weight 123.17 g/mol [1][4]
Appearance Colorless to light yellow to light orange clear liquid[1]
Boiling Point 90 °C at 10 mmHg[1]
Density 1.12 g/cm³[1]
Refractive Index n20D 1.56[1]
Purity ≥ 98% (GC)[1]
IUPAC Name This compound[3]
Synonyms 2-Cyano-5-methylthiophene[1][6]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the oxidation of 5-methyl-2-thiophenecarboxaldehyde. The following protocol is a well-established method.

Materials and Reagents
  • 5-methyl-2-thiophenecarboxaldehyde

  • Sodium bromate

  • Acetic acid

  • 25% Ammonia solution

  • Water

  • Ether

  • Anhydrous sodium sulfate

  • 23% Aqueous sodium hydroxide solution

  • Saturated aqueous sodium chloride solution

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL (174 mmol) of acetic acid, and 5 g (74 mmol) of 25% ammonia solution.[2]

  • Reaction Execution: Stir the reaction mixture at 80°C for 4 hours.[2]

  • Workup and Extraction: Upon completion, dilute the mixture with 30 mL of water and 50 mL of ether.[2] Subsequently, adjust the pH to above 11 by the slow dropwise addition of a 23% aqueous sodium hydroxide solution.[2] Separate the organic phase and wash it sequentially with water and a saturated aqueous sodium chloride solution.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[2] Remove the ether by distillation under reduced pressure to yield the crude product.[2]

  • Purification: Purify the crude oily product by Kugelrohr distillation to obtain the final product, this compound, as a colorless oily liquid.[2]

Expected Yield and Purity

This protocol typically yields approximately 5.9 g of the target compound, corresponding to a yield of 96.0%.[2] The purity, as determined by high-performance liquid chromatography (HPLC), is generally around 94.0% (area percentage).[2]

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup - 5-methyl-2-thiophenecarboxaldehyde - Sodium bromate - Acetic acid - Ammonia solution B 2. Heating Stir at 80°C for 4 hours A->B Reactants Combined C 3. Workup - Dilute with water and ether - Adjust pH to >11 with NaOH B->C Reaction Complete D 4. Extraction - Separate organic phase - Wash with water and brine C->D Phase Separation E 5. Drying & Concentration - Dry with Na2SO4 - Remove ether under reduced pressure D->E Isolate Organic Layer F 6. Purification Kugelrohr distillation E->F Crude Product G Final Product 5-Methylthiophene- 2-carbonitrile F->G Purified Product

Caption: A stepwise workflow for the synthesis of this compound.

Key Applications and Research Relevance

This compound is a valuable research chemical with diverse applications.[4]

  • Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals.[1] It is particularly significant in the development of drugs targeting neurological disorders.[1]

  • Agrochemical Formulations: It finds use in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]

  • Materials Science: The unique electronic properties of this compound make it a promising candidate for applications in materials science, especially in the creation of conductive polymers and organic electronics.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification
  • Flammability: Flammable liquid and vapor.[3][7]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

  • Irritation: Causes skin irritation.[3]

Recommended Handling Procedures
  • Keep away from heat, sparks, open flames, and hot surfaces.[7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Avoid breathing fumes, mist, or gas.

  • Use only in a well-ventilated area.

Storage Recommendations
  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep the container tightly closed.[8]

  • Store at room temperature.[1]

Conclusion

This compound (CAS No. 72835-25-7) is a versatile and valuable chemical intermediate with significant potential in diverse scientific fields. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials underscores its importance in modern chemical research. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for scientists and researchers.

References

  • This compound | C6H5NS | CID 312733 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

  • CAS No : 72835-25-7| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile | Corey - Corey Organics. (n.d.). Retrieved from [Link]

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5-Methylthiophene-2-carbonitrile: A Core Component in Advanced Pharmaceutical and Electronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Methylthiophene-2-carbonitrile

This compound, systematically named according to IUPAC nomenclature as This compound , is a versatile heterocyclic compound that has garnered significant attention in both the pharmaceutical and materials science sectors.[1] Its unique molecular architecture, featuring a sulfur-containing aromatic thiophene ring substituted with a methyl group and a cyano group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring. This allows it to modulate the biological activity of molecules, often enhancing potency, selectivity, and pharmacokinetic profiles. Thiophene derivatives are integral to a number of FDA-approved drugs for a range of conditions, including neurological disorders, inflammation, and cardiovascular diseases.[2][3] In the realm of materials science, the electron-rich nature of the thiophene ring imparts favorable electronic properties, making its derivatives highly suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and material fabrication.

Identifier and Physical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 72835-25-7[1]
Molecular Formula C₆H₅NS[1]
Molecular Weight 123.18 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[5]
Boiling Point 73 °C[5]
Density ~1.16 g/cm³ (Predicted)[5]
Refractive Index 1.5540 to 1.5580[5]
Flash Point 86 °C[5]
Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the available literature, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the methyl protons. The two aromatic protons will likely appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their coupling constant indicating their ortho relationship. The methyl group protons would present as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group will be found in the characteristic downfield region for nitriles (δ 115-125 ppm). The four carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 120-150 ppm), and the methyl carbon will appear in the upfield aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[6] The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 123. The fragmentation pattern would likely involve the loss of small molecules such as HCN. Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed a molecular ion peak [M-1]⁻ at m/z 122.[5]

Synthesis of this compound

A reliable and scalable synthesis is crucial for the accessibility of this compound for research and development. A common and effective method involves the conversion of 5-methyl-2-thiophenecarboxaldehyde.

Experimental Protocol: Synthesis from 5-Methyl-2-thiophenecarboxaldehyde[6]

This protocol describes the conversion of the aldehyde to the nitrile via an oxidative process.

Materials:

  • 5-methyl-2-thiophenecarboxaldehyde

  • Sodium bromate (NaBrO₃)

  • Acetic acid

  • 25% Ammonia solution

  • Diethyl ether

  • 23% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Water

  • Saturated aqueous sodium chloride solution

Equipment:

  • 50 mL three-necked round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

Procedure:

  • Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL (174 mmol) of acetic acid, and 5 g (74 mmol) of 25% ammonia solution.[5]

  • Reaction: Stir the reaction mixture at 80 °C for 4 hours.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with 30 mL of water and 50 mL of diethyl ether.[5]

  • Basification: Transfer the mixture to a separatory funnel and slowly add 23% aqueous sodium hydroxide solution dropwise until the pH of the aqueous layer is above 11.[5]

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the diethyl ether by distillation under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude oily product by Kugelrohr distillation to obtain this compound as a colorless oil.[5] This procedure has been reported to yield the product with a purity of 94.0% (by HPLC) and in 96.0% yield.[5]

Causality of Experimental Choices:

  • Sodium bromate and acetic acid are used as the oxidizing agents to convert the aldehyde functional group into a nitrile.

  • Ammonia solution provides the nitrogen source for the nitrile group.

  • The reaction is heated to 80 °C to ensure a reasonable reaction rate.

  • The basic work-up with sodium hydroxide is to neutralize the acetic acid and to remove any acidic byproducts.

  • Kugelrohr distillation is a suitable purification method for small quantities of liquids with relatively high boiling points.

Applications in Drug Development and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for the synthesis of various biologically active compounds.[2][3][4]

Precursor to Antipsychotic Agents

A significant application of thiophene derivatives is in the synthesis of atypical antipsychotics for the treatment of schizophrenia and bipolar disorder. While this compound itself is not the direct precursor, the closely related compound, 2-amino-5-methylthiophene-3-carbonitrile , is a key intermediate in the synthesis of the widely used drug, Olanzapine .[7][8]

The synthesis of this key intermediate often starts from propionaldehyde, sulfur, and malononitrile in a Gewald reaction.[7] The resulting 2-amino-5-methylthiophene-3-carbonitrile is then condensed with an o-halonitrobenzene derivative to construct the core structure of Olanzapine.[8] This highlights the importance of the substituted thiophene scaffold in accessing complex and therapeutically important molecules.

Caption: Role of a related thiophene in Olanzapine synthesis.

The structural features of the thiophene ring in such compounds are crucial for their interaction with biological targets, such as dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia.

Applications in Materials Science: Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and chemical stability.[4] this compound can serve as a building block for the synthesis of more complex conjugated molecules used in OLEDs.

Building Block for Hole-Transporting Materials in OLEDs

In a typical OLED device, a hole-transporting layer (HTL) is essential for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Thiophene derivatives are widely used in the design of HTL materials. The electron-donating nature of the thiophene ring facilitates hole transport.

Caption: Role as a precursor for OLED materials.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[1]

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its utility as a precursor for complex molecular structures, including those with therapeutic activity against neurological disorders and those with applications in advanced electronic devices, underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a foundation for researchers to explore its full potential in their respective fields. The continued investigation into the derivatives of this compound is likely to lead to further innovations in drug discovery and organic electronics.

References

  • The Royal Society of Chemistry. Thioester supporting info 09-08-12. Available at: [Link]

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Spectroscopic Data of 5-Methylthiophene-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with a methyl and a nitrile group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and serving as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is elucidated through various spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HH3
~6.8d1HH4
~2.5s3H-CH₃

Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The two doublets in the aromatic region (~6.8-7.4 ppm) are characteristic of the two protons on the thiophene ring. The downfield shift of the H3 proton is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile group. The singlet at approximately 2.5 ppm corresponds to the three protons of the methyl group.

Experimental Protocol for ¹H NMR:

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~145C5
~138C3
~125C4
~115C2
~110-CN
~15-CH₃

Interpretation:

The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbon atoms of the thiophene ring appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon of the nitrile group (-CN) typically resonates at a lower field. The upfield signal at approximately 15 ppm is characteristic of the methyl carbon.

Experimental Protocol for ¹³C NMR:

The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences.[2]

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

  • Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3] A greater number of scans is usually necessary to achieve a good signal-to-noise ratio.

  • Processing: The data processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2225StrongC≡N stretch (nitrile)
~1500-1600Medium-WeakC=C stretch (aromatic ring)
~1450MediumC-H bend (methyl)
~800-900StrongC-H out-of-plane bend

Interpretation:

The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 2225 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of the thiophene ring is indicated by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1600 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the methyl group will also be present.

Experimental Protocol for FTIR:

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining IR spectra.[4]

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the sample is a solid, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a convenient method for both liquids and solids.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded.

  • Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

  • Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Mass Spectrometry Data:

m/zInterpretation
123Molecular ion (M⁺)
122[M-H]⁺

Source: ChemicalBook[5]

Interpretation:

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 123, which corresponds to its molecular weight.[6] A peak at m/z 122, corresponding to the loss of a hydrogen atom ([M-H]⁺), has also been reported.[5] Further fragmentation would likely involve the loss of the methyl group or cleavage of the thiophene ring, leading to other characteristic fragment ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Electron Ionization is a common technique for the mass analysis of small, volatile organic molecules.[7][8]

  • Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The excess energy from the ionization process often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

References

  • K. L. K. Jandciu, Electron Ionization for GC–MS, LCGC International, 2019 . [Link]

  • V. Srivastava, Ionization Methods in Mass Spec: Making Molecules Fly, Bitesize Bio, 2025 . [Link]

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An In-depth Technical Guide to the NMR Spectra of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 5-methylthiophene-2-carbonitrile, a versatile heterocyclic compound with applications in pharmaceutical development, agrochemical formulations, and material science.[1] As a key building block in organic synthesis, a thorough understanding of its structural features through NMR spectroscopy is paramount for researchers and drug development professionals. This document delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering detailed interpretations and a robust experimental protocol for data acquisition.

The Foundational Principles of NMR Spectroscopy for Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), allowing for the precise mapping of a molecule's carbon-hydrogen framework.

For substituted thiophenes, such as this compound, the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to the electronic effects of the substituents. The electron-donating methyl group (-CH₃) and the electron-withdrawing nitrile group (-C≡N) exert opposing influences on the electron density within the thiophene ring, leading to a characteristic and predictable NMR spectral pattern. Understanding these substituent effects is crucial for the accurate interpretation of the spectra.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the methyl and thiophene ring protons. The interpretation of these signals is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton and carbon numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted J (Hz)
~7.4d1HH-3~3.8
~6.8d1HH-4~3.8
~2.5s3H-CH₃-

s : singlet, d : doublet

Interpretation of the Predicted ¹H NMR Spectrum:

  • Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitrile group at the C-2 position will significantly deshield the adjacent H-3 proton, causing it to resonate at a lower field (higher ppm value) compared to the H-4 proton. The typical coupling constant for adjacent protons on a thiophene ring is in the range of 3-6 Hz.

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to C-5 are in the same chemical environment and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electron-donating nature of the thiophene ring will shield these protons, causing them to resonate in the typical upfield region for methyl groups attached to aromatic systems.

This predicted pattern is consistent with the observed spectra of similar compounds like 5-methylthiophene-2-carboxaldehyde, where the aldehyde proton appears at a very downfield position, and the thiophene and methyl protons show comparable chemical shifts and multiplicities.[2]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the four thiophene ring carbons, the methyl carbon, and the nitrile carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~145C-5
~135C-3
~127C-4
~115C-2
~114-C≡N
~15-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-5) is expected to be the most downfield due to the combined effects of the sulfur atom and the methyl substituent. The carbon adjacent to the nitrile group (C-2) will also be significantly affected. The remaining two thiophene carbons (C-3 and C-4) will resonate at intermediate chemical shifts.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal in the spectrum, consistent with a typical sp³-hybridized carbon attached to an aromatic ring.

The prediction of these chemical shifts is based on the analysis of ¹³C NMR data for various substituted thiophenes.[3] The electron-withdrawing and -donating properties of the substituents play a crucial role in determining the final chemical shift values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental protocol is essential. The following steps provide a detailed methodology for sample preparation and data acquisition.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of This compound B Dissolve in ~0.6 mL of CDCl₃ containing TMS A->B C Transfer to a clean 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H NMR spectrum E->F G Acquire ¹³C NMR spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Referencing to TMS (0 ppm) J->K

Caption: A streamlined workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be around 4-5 cm.[3]

    • Cap the NMR tube securely and ensure the exterior is clean.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Set the spectral width to approximately 12-15 ppm.

      • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

      • Employ a relaxation delay of 1-2 seconds between scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

      • Use a longer relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

Trustworthiness and Self-Validating Protocols

The reliability of NMR data is contingent on meticulous experimental practice. The protocol described above is designed to be a self-validating system. The use of a high-purity, deuterated solvent with an internal standard ensures accurate chemical shift referencing. Proper shimming, verifiable by the sharp and symmetrical lineshape of the TMS signal, confirms the homogeneity of the magnetic field. For quantitative analysis, the integration of the ¹H NMR signals should correspond to the expected proton ratios of the molecule, providing an internal check on the sample's purity and the accuracy of the spectral acquisition.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the NMR spectra of this compound. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from analogous compounds. The comprehensive experimental protocol offers a reliable methodology for researchers to obtain high-quality spectra for this important synthetic intermediate. A thorough analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural verification and quality assessment of this compound in any research or drug development endeavor.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

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FT-IR spectrum of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methylthiophene-2-carbonitrile

Introduction

This compound is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group and a nitrile group.[1][2] As a functionalized thiophene, it serves as a valuable building block in medicinal chemistry and materials science, where precise structural verification is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such molecules. It provides a unique vibrational fingerprint, allowing for the identification of key functional groups and confirmation of molecular identity.

This technical guide offers a comprehensive analysis of the . Authored from the perspective of a Senior Application Scientist, it details the experimental methodology for acquiring a high-quality spectrum, provides a thorough interpretation of the principal absorption bands, and explains the underlying molecular vibrations. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for routine characterization and in-depth structural analysis.

Molecular Structure and Expected Vibrational Modes

The structure of this compound dictates its infrared spectrum. The molecule is comprised of three key components, each with characteristic vibrational modes: the thiophene ring, the nitrile functional group (C≡N), and the methyl group (-CH₃).

Caption: Molecular structure of this compound highlighting the core functional groups.

The primary vibrational modes anticipated are:

  • C-H Stretching: Aromatic (=C-H) on the thiophene ring and aliphatic (-C-H) from the methyl group.

  • C≡N Stretching: A strong, characteristic vibration from the nitrile group.

  • C=C and C-C Stretching: Aromatic ring "breathing" and skeletal vibrations.

  • C-H Bending: In-plane and out-of-plane deformations for both aromatic and methyl C-H bonds.

  • C-S Stretching: Associated with the thiophene ring heteroatom.

Experimental Methodology: Acquiring the FT-IR Spectrum

A reliable spectrum is foundational to accurate interpretation. The following protocol describes a self-validating system for acquiring the , which exists as an oily liquid at room temperature.[3]

Instrumentation

A modern FT-IR spectrometer, such as a JASCO-6300 or Bruker RFS 100/s, is suitable for this analysis.[4] The instrument should be equipped with a deuterated triglycine sulfate (DTGS) detector for routine analysis in the mid-infrared range.

Sample Preparation: Neat Liquid Film Protocol

This method is chosen because the sample is a liquid, eliminating the need for solvents or KBr pellets which can introduce interfering signals or sample preparation artifacts.

  • Prepare Salt Plates: Use a pair of polished infrared-transparent salt plates (e.g., NaCl or KBr). Ensure they are clean and dry by wiping them with a lint-free cloth lightly dampened with a volatile solvent like anhydrous acetone or isopropanol, followed by gentle drying.

  • Acquire Background Spectrum: Place the clean, empty plates in the spectrometer's sample holder and acquire a background spectrum. This critical step measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be automatically subtracted from the sample spectrum. A minimum of 16 scans is recommended for a good signal-to-noise ratio.

  • Sample Application: Remove the plates from the spectrometer. Apply a single, small drop of this compound to the center of one plate.

  • Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid air bubbles. The ideal film thickness results in the most intense absorption band having a transmittance of ~10-20%.

  • Acquire Sample Spectrum: Immediately place the assembled plates into the sample holder and acquire the sample spectrum. Use the same acquisition parameters as the background scan to ensure valid subtraction.

Data Acquisition Parameters
  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹ (Sufficient for resolving key functional group bands)

  • Number of Scans: 32 (Co-adding multiple scans improves the signal-to-noise ratio)

  • Apodization: Happ-Genzel (A standard function that provides good spectral resolution)

FT-IR Spectrum Interpretation and Discussion

The can be divided into distinct regions, each providing specific structural information.

Summary of Key Vibrational Frequencies
Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
3100–3050Weak to Medium=C-H StretchThiophene Ring
2980–2850Weak to MediumC-H Asymmetric & Symmetric StretchMethyl Group
2240–2220Strong, SharpC≡N StretchNitrile
1600–1400Medium to StrongC=C Aromatic Ring StretchThiophene Ring
1470–1440MediumC-H Asymmetric Bend (Scissoring)Methyl Group
1380–1360MediumC-H Symmetric Bend (Rocking)Methyl Group
1300–1000Medium to WeakC-H In-Plane BendThiophene Ring
900–700Strong to MediumC-H Out-of-Plane BendThiophene Ring
850–600Weak to MediumC-S StretchThiophene Ring
High Wavenumber Region (4000–2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretch (~3100–3050 cm⁻¹): The C-H bonds attached to the sp²-hybridized carbons of the thiophene ring give rise to absorption bands just above 3000 cm⁻¹.[5][6] These bands are typically of weak to medium intensity.[4] Their presence confirms the aromatic character of the heterocyclic ring.

  • Aliphatic C-H Stretch (~2980–2850 cm⁻¹): Absorptions appearing just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the methyl (-CH₃) group.[7][8] Both asymmetric and symmetric stretching modes are expected in this range, confirming the presence of the methyl substituent.

Nitrile and Triple Bond Region (2500–2000 cm⁻¹)
  • C≡N Stretch (~2240–2220 cm⁻¹): The most prominent and diagnostically significant peak in this spectrum is the nitrile stretch. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[9] The conjugation of the nitrile group with the π-electron system of the thiophene ring slightly lowers the frequency compared to saturated nitriles.[10] This band is characteristically strong and sharp due to the large change in dipole moment during the C≡N bond vibration, making it an unmistakable marker for the nitrile functional group.[9]

Fingerprint Region (1600–600 cm⁻¹)

This complex region contains a wealth of structural information from various stretching and bending vibrations.

  • Thiophene Ring C=C Stretching (~1600–1400 cm⁻¹): A series of bands in this region corresponds to the C=C stretching vibrations within the aromatic ring. For 2-substituted thiophenes, characteristic bands are often observed near 1530, 1450, and 1350 cm⁻¹.[4][11] The exact positions are sensitive to the electronic effects of the substituents.

  • Methyl Group C-H Bending (~1450 cm⁻¹ and ~1370 cm⁻¹): The asymmetric C-H bending (scissoring) of the methyl group typically appears around 1470-1450 cm⁻¹, potentially overlapping with a ring stretch.[8] A distinct symmetric C-H bend (rocking) is expected around 1370-1350 cm⁻¹.[12]

  • C-H Bending Vibrations (~1300–700 cm⁻¹): This area includes C-H in-plane bending vibrations (1300–1000 cm⁻¹) and C-H out-of-plane (oop) bending vibrations (900–700 cm⁻¹).[4][13] The oop bands are often strong and their positions are highly diagnostic of the substitution pattern on the aromatic ring.[5]

  • C-S Stretching Modes (~850–600 cm⁻¹): Vibrations involving the carbon-sulfur bond of the thiophene ring are expected at lower frequencies. These bands can be weak and may be coupled with other ring deformations.[4][11]

Analytical Workflow Diagram

The logical flow from sample handling to final structural confirmation is a cornerstone of good laboratory practice.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_interp 3. Spectral Analysis & Interpretation cluster_confirm 4. Structural Confirmation start Obtain Liquid Sample (this compound) plate_prep Clean & Dry NaCl / KBr Plates start->plate_prep background Acquire Background Spectrum (Clean Plates) plate_prep->background apply_sample Apply Sample Drop & Form Thin Film background->apply_sample acquire_data Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) apply_sample->acquire_data process_spec Process Spectrum (Background Subtraction) acquire_data->process_spec assign_peaks Peak Assignment by Region process_spec->assign_peaks table Tabulate Frequencies & Assignments assign_peaks->table confirm Confirm Presence of Key Functional Groups assign_peaks->confirm final Final Structure Verified confirm->final

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The provides a definitive fingerprint for its molecular structure. The key diagnostic features are the sharp, intense nitrile (C≡N) absorption around 2230 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, and the aliphatic C-H stretches from the methyl group below 3000 cm⁻¹. The complex fingerprint region further corroborates the structure with characteristic bands for thiophene ring stretching and C-H bending vibrations. By following a robust experimental protocol and a systematic approach to interpretation, FT-IR spectroscopy serves as a rapid, reliable, and powerful tool for verifying the identity and purity of this important chemical intermediate, ensuring its suitability for applications in research and development.

References

  • BenchChem. (2025).
  • Mary, Y. S., & Balachandran, V. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 40-50.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

  • Ibrahim, M., & Ali, H. S. (2017). A Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule with Experimental Verification. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 123-133.
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Foreword: Charting the Analytical Landscape of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methylthiophene-2-carbonitrile

This compound is a heterocyclic compound of significant interest, serving as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Its unique structure, featuring a sulfur-containing aromatic thiophene ring, a methyl substituent, and a cyano group, imparts distinct chemical properties that necessitate robust analytical characterization.[1][2] Mass spectrometry (MS) stands as the premier technique for the unambiguous identification and quantification of this molecule. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, moving beyond procedural steps to elucidate the fundamental principles and strategic decisions that underpin a successful analysis. It is designed for researchers and drug development professionals who require not just data, but a comprehensive understanding of the molecule's journey through the mass spectrometer.

Foundational Principles: Ionization and Separation Strategies

The successful mass spectrometric analysis of any compound begins with the selection of an appropriate ionization technique and, when necessary, a coupled separation method. The physicochemical properties of this compound—a relatively volatile, thermally stable organic molecule with moderate polarity—make it amenable to several approaches.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

For volatile and thermally stable compounds, GC-MS is often the method of choice. The key decision in GC-MS is the ionization method, with Electron Ionization (EI) being the most common.

  • Expertise in Action: Why Electron Ionization (EI)? EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process is highly energetic, leading not only to the formation of a molecular ion (the intact molecule with one electron removed) but also to extensive and reproducible fragmentation.[6] For structural elucidation, this is invaluable. The resulting fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[7][8] While softer ionization methods might preserve the molecular ion, they would rob us of the rich structural detail needed for unambiguous confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Softer Approach for Complex Matrices

When analyzing this compound in complex matrices (e.g., biological fluids, reaction mixtures) or as part of a workflow with less volatile compounds, LC-MS becomes the superior choice.

  • Expertise in Action: Choosing Between APCI and ESI The two most common ionization sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

    • Electrospray Ionization (ESI): A soft ionization method ideal for polar, thermally labile, and high molecular weight compounds.[4][9] While this compound could be analyzed by ESI, its moderate polarity means it may not ionize with high efficiency. Furthermore, the use of acetonitrile as a common mobile phase can sometimes lead to the reduction of nitrile groups in the ESI source, creating adducts and complicating spectral interpretation.[10]

    • Atmospheric Pressure Chemical Ionization (APCI): This technique is better suited for less polar, more volatile analytes that are amenable to GC.[5][11] APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules via proton transfer or charge exchange.[12] This process is more energetic than ESI, yielding a robust molecular ion peak with minimal fragmentation, making it an excellent choice for quantitative studies of this compound where the primary goal is to monitor the intact molecule.

Experimental Protocol: A Validated GC-MS Methodology

This section provides a detailed, self-validating protocol for the analysis of this compound using GC-MS with Electron Ionization. The causality for each parameter is explained to ensure adaptability and robust performance.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Rationale: These solvents are highly volatile, ensuring they are quickly removed in the GC inlet and do not interfere with the analyte peak. They also provide good solubility for the target compound.

  • Concentration: Prepare a stock solution at 1 mg/mL. Create a working solution by diluting to 1-10 µg/mL.

    • Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, ensuring good peak shape and spectral quality.

Instrumentation and Parameters
ParameterSettingRationale
Gas Chromatograph
Injection ModeSplitless (1 µL injection volume)Maximizes the transfer of analyte to the column, providing high sensitivity for trace-level analysis. A split injection could be used for higher concentrations to prevent column overload.[13]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent)This is a robust, general-purpose column with a non-polar stationary phase that provides excellent separation for a wide range of semi-volatile aromatic compounds like thiophene derivatives.[14][15]
Oven ProgramInitial 50 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)The initial hold ensures good focusing of the analyte at the head of the column. The temperature ramp provides the energy needed to elute the compound, balancing peak sharpness with separation from potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)As detailed previously, this provides a reproducible fragmentation pattern for structural confirmation and library matching.[4]
Ionization Energy70 eVThe standard energy for EI that allows for comparison with established spectral libraries (e.g., NIST, Wiley).
Source Temperature230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.
Mass Range (Scan Mode)m/z 40-300This range comfortably encompasses the molecular ion (m/z 123) and all expected fragments, while excluding low-mass background ions from air and column bleed.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which would otherwise shorten filament life.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh & Dissolve (1 mg/mL Stock) B Dilute to Working Solution (1-10 µg/mL) A->B C Inject 1 µL (Splitless Mode) B->C D Separate on GC Column C->D E Ionize (EI, 70 eV) & Fragment D->E F Detect Ions (m/z 40-300) E->F G Acquire Mass Spectrum F->G H Library Search (NIST/Wiley) G->H I Interpret Fragmentation G->I J Generate Report H->J I->J

Caption: GC-MS workflow for this compound analysis.

Decoding the Spectrum: Fragmentation Analysis

The EI mass spectrum of this compound is rich with structural information. The molecule has a monoisotopic mass of 123.01 Da.[16] The interpretation of its fragmentation pattern is key to its identification.

The Molecular Ion (M•+)

The molecular ion peak will appear at m/z 123 . Due to the aromatic nature of the thiophene ring, this peak is expected to be reasonably intense. A crucial confirmatory feature is the M+2 isotope peak at m/z 125. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the peak at m/z 125 should have an intensity of about 4-5% relative to the molecular ion peak at m/z 123, providing strong evidence for the presence of a single sulfur atom.[14][17][18]

Primary Fragmentation Pathways

The energetic molecular ion will fragment through several predictable pathways based on the principles of carbocation stability and the elimination of stable neutral molecules.[6][19]

Observed m/zProposed Ion StructureProposed Neutral LossMechanistic Rationale
123[C₆H₅NS]•⁺-Molecular Ion (M•+) . The intact radical cation.
122[C₆H₄NS]⁺H•[M-H]⁺ . Loss of a hydrogen radical from the methyl group. This forms a resonance-stabilized thiophenylmethyl cation, which is a common fragmentation pathway for methylated aromatic rings.
108[C₅H₅S]⁺•CN[M-CN]⁺ . Cleavage of the C-CN bond results in the loss of a cyano radical (26 Da). The resulting 5-methylthiophenyl cation is stabilized by the aromatic ring.
96[C₅H₄N]⁺•CHS[M-CHS]⁺ . Ring fragmentation involving the loss of a thioformyl radical (45 Da). This suggests a rearrangement followed by cleavage of the heterocyclic ring.
77[C₄H₃N]•⁺ or [C₅H₅]⁺C₂H₂S[M-C₂H₂S]⁺ . Loss of thioacetylene (ethyne-thiol). This is a characteristic fragmentation of the thiophene ring itself. The resulting fragment could be a pyrrole-like radical cation or a cyclopentadienyl cation. A peak at m/z 77 in aromatic compounds often corresponds to the phenyl cation.[18]
Fragmentation Pathway Diagram

G cluster_frags M [C₆H₅NS]•⁺ m/z = 123 (Molecular Ion) A [C₆H₄NS]⁺ m/z = 122 M->A - H• B [C₅H₅S]⁺ m/z = 108 M->B - •CN C [C₅H₄N]⁺ m/z = 96 M->C - •CHS D [C₄H₃N]•⁺ m/z = 77 M->D - C₂H₂S

Caption: Predicted EI fragmentation pathways for this compound.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles can be applied to build a robust and reliable analytical method. By understanding the interplay between the analyte's properties and the chosen ionization technique—be it the structurally informative hard ionization of EI-GC-MS or the sensitive, targeted approach of APCI-LC-MS—the researcher can generate data that is not only accurate but also deeply insightful. The predictable fragmentation patterns, governed by the stability of the thiophene ring and the reactivity of its nitrile and methyl substituents, provide a definitive fingerprint for identification. This guide serves as a framework, empowering scientists to move beyond routine analysis and approach the characterization of novel thiophene derivatives with confidence and scientific rigor.

References

  • Bicchi, C., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) . Z Naturforsch C J Biosci., 57(1-2), 63-71. [Link]

  • This compound | C6H5NS | CID 312733 . PubChem, National Institutes of Health. [Link]

  • Ketuly, K. A., & Jassani, M. J. (2015). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) . ResearchGate. [Link]

  • This compound . Global Substance Registration System (GSRS). [Link]

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  • Jin, C., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry . Analytical Chemistry, 93(12), 5193–5201. [Link]

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An In-depth Technical Guide to the Crystal Structure of 5-Methylthiophene-2-carbonitrile: Experimental Determination and Theoretical Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

Introduction: The Significance of Crystalline Structure in Thiophene Derivatives

The thiophene moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold. 5-Methylthiophene-2-carbonitrile, with its methyl and nitrile functional groups, presents an interesting case for solid-state packing analysis. The interplay of weak C–H···N and C–H···S hydrogen bonds, potential π–π stacking interactions of the thiophene rings, and dipole-dipole interactions of the nitrile groups are all expected to govern its crystal packing. A definitive crystal structure would provide precise measurements of bond lengths, bond angles, and intermolecular distances, which are crucial for:

  • Rational Drug Design: Understanding the three-dimensional conformation and intermolecular interactions is essential for designing molecules with optimal binding to biological targets.

  • Materials Science: The crystal packing directly influences properties like charge transport in organic electronics, making this information vital for the development of conductive polymers and organic light-emitting diodes (OLEDs).[1]

  • Polymorph Screening: Identifying different crystalline forms (polymorphs) is critical in the pharmaceutical industry, as they can have different solubilities, stabilities, and bioavailabilities.

Given the absence of a published crystal structure for this compound, this guide will provide the necessary theoretical and practical framework to empower researchers to undertake this important characterization.

Synthesis and Purification of this compound

The first step towards crystal structure determination is the synthesis of high-purity material. A common and effective route to this compound starts from 5-methyl-2-thiophenecarboxaldehyde.

Experimental Protocol: Synthesis from 5-Methyl-2-thiophenecarboxaldehyde

This protocol is adapted from established methods for the conversion of aldehydes to nitriles.[2]

Materials:

  • 5-methyl-2-thiophenecarboxaldehyde (50 mmol, 6.3 g)

  • Sodium bromate (20 mmol, 3.0 g)

  • Acetic acid (10 mL)

  • 25% Ammonia solution (5 g)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5-methyl-2-thiophenecarboxaldehyde, sodium bromate, acetic acid, and the ammonia solution.[2]

  • Heat the reaction mixture to 80°C and stir for 4 hours.[2]

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with 30 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous layer with 50 mL of diethyl ether.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Remove the ether by rotary evaporation under reduced pressure to yield the crude product.[2]

  • Purify the crude product by Kugelrohr distillation to obtain colorless oily this compound.[2]

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To confirm a purity of >98%.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight (123.18 g/mol ).[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

G reagents 5-Methyl-2-thiophenecarboxaldehyde Sodium Bromate Acetic Acid Ammonia Solution reaction Reaction at 80°C for 4h reagents->reaction workup Aqueous Workup (Water, Ether) reaction->workup extraction Extraction & Washing workup->extraction drying Drying over Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation purification Kugelrohr Distillation evaporation->purification product This compound (Purity > 98%) purification->product

Figure 1: Synthetic workflow for this compound.

Single-Crystal Growth: The Gateway to Diffraction

Growing single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. For an oily compound like this compound, several techniques can be employed.

Proposed Crystallization Methodologies
Method Description Solvent System Key Considerations
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.A volatile solvent in which the compound is soluble, such as dichloromethane, diethyl ether, or a mixture like hexane/ethyl acetate.The rate of evaporation is critical and can be controlled by the size of the opening in the vial's cap.
Vapor Diffusion A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Inner vial: Dichloromethane or Toluene. Outer reservoir: Hexane or Pentane.The relative volatilities of the solvent and anti-solvent are key to controlling the rate of crystallization.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.A solvent with a significant temperature-dependent solubility for the compound, such as isopropanol or ethanol.The cooling rate must be slow and controlled to prevent the formation of polycrystalline material.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within the crystal lattice.

Experimental Workflow for SC-XRD

G crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation final_structure Final Crystal Structure (CIF file) validation->final_structure

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection, where the crystal is rotated in the X-ray beam and the diffraction pattern is recorded at various orientations.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Validation: The final structure is validated using tools like PLATON and submitted to crystallographic databases.

Theoretical Predictions and Comparative Analysis

In the absence of experimental data, we can predict the likely intermolecular interactions that would define the crystal structure of this compound. The molecule possesses:

  • A planar thiophene ring capable of π–π stacking.

  • A nitrile group, which is a strong hydrogen bond acceptor.

  • A methyl group and aromatic C-H bonds that can act as weak hydrogen bond donors.

These features suggest a crystal packing arrangement that maximizes favorable intermolecular interactions, likely involving hydrogen-bonded networks and π-stacked columns.

Case Study: Lessons from 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile ("ROY")

The crystallization of the structurally related compound, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (CAS 138564-59-7), has been extensively studied due to its remarkable polymorphism.[6][7][8] This compound is known to exist in multiple crystalline forms with different colors (Red, Orange, Yellow), hence the nickname "ROY". The study of ROY provides invaluable insights into the subtle energetic balance that can lead to different crystal packing arrangements in thiophene derivatives.[8][9] Investigations into ROY have demonstrated how solvent choice and crystallization conditions can be manipulated to selectively obtain different polymorphs.[8] This underscores the importance of a thorough polymorph screen for this compound once a crystallization protocol is established.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be published, this guide provides a comprehensive framework for its determination. The synthesis, purification, and crystallization protocols outlined herein offer a clear path for researchers to obtain high-quality single crystals. The subsequent application of single-crystal X-ray diffraction will undoubtedly provide invaluable insights into the solid-state behavior of this important molecule. The elucidation of its crystal structure will not only fill a gap in the scientific literature but also provide a solid foundation for the future design of novel pharmaceuticals and organic materials based on the this compound scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile: A Guide for Pharma R&D. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Veesler, S., et al. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. PubMed Central. Retrieved from [Link]

  • Yu, L., et al. (2006). The Crystallization of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate. Retrieved from [Link]

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The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Activity of Thiophene Derivatives

For decades, the unassuming five-membered heterocyclic ring of thiophene has captivated medicinal chemists. Its structural similarity to benzene, yet with unique electronic properties conferred by the sulfur atom, has established it as a "privileged scaffold" in drug discovery.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of thiophene derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Thiophene Advantage in Medicinal Chemistry

The versatility of the thiophene ring is a key driver of its prevalence in pharmaceuticals.[2] Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Furthermore, the thiophene nucleus is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This has led to the development of numerous FDA-approved drugs containing the thiophene moiety, spanning a wide array of therapeutic areas.[2]

Anticancer Activity: Targeting the Engines of Malignancy

Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[3][4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which thiophene derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cellular signaling.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a prominent target for many thiophene-based inhibitors.[2][7][8] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, ultimately suppressing the formation of new blood vessels that tumors require for growth and metastasis.[2][7][8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Thiophene Derivatives.

Induction of Apoptosis

Many thiophene derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][10][11][12] This can occur through various mechanisms, including the disruption of microtubule dynamics, the generation of reactive oxygen species (ROS), and the modulation of key apoptotic proteins.[12][13] For instance, some derivatives have been found to induce apoptosis by causing mitochondrial depolarization and activating caspases, key executioners of the apoptotic process.[11][12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. For thienopyrimidine-based kinase inhibitors, the core scaffold provides a crucial platform for interaction with the kinase hinge region. Modifications at various positions can significantly impact potency and selectivity.[6][14] For example, in a series of 2-amino-3-cyanothiophene derivatives, the presence of a 2,5-dimethoxyphenyl)ethyl group at the 5-position was found to be critical for potent antiproliferative activity.[15]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected thiophene derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2,3-fused thiopheneCompound 480HeLa12.61PaclitaxelNot Specified
2,3-fused thiopheneCompound 480HepG233.42PaclitaxelNot Specified
ThienopyrimidineCompound 3bHepG23.105DoxorubicinNot Specified
ThienopyrimidineCompound 3bPC-32.15DoxorubicinNot Specified
Thieno[3,2-b]pyrroleCompound 4cHepG23.023DoxorubicinNot Specified
Thieno[3,2-b]pyrroleCompound 4cPC-33.12DoxorubicinNot Specified

Data compiled from multiple sources, showcasing a range of potencies.[6][16]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have demonstrated significant activity against a range of pathogenic bacteria, including drug-resistant strains.[2]

Mechanism of Action

The antimicrobial action of certain thiophene derivatives involves the disruption of the bacterial cell membrane.[2] This can lead to increased membrane permeability and the leakage of essential cellular components.[2] Some thiophenes have also been shown to interfere with outer membrane proteins (OMPs), which are crucial for bacterial survival and virulence.[2] Another novel mechanism involves the allosteric inhibition of DNA gyrase, an essential bacterial enzyme, by binding to a site distinct from that of fluoroquinolones.[17]

Antimicrobial_Workflow Start Bacterial Culture Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Plate Prepare 96-Well Microtiter Plate Dilution Serial Dilution of Thiophene Derivative Plate->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read Read Results (Visual or Spectrophotometric) Incubation->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Experimental Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiophene derivatives is influenced by the substituents on the thiophene ring. For instance, in a series of thiophene derivatives, those with a benzamide group at position 2 and a phenyl ring at position 5 exhibited notable antibacterial activity.[2] Further modifications to these substituents can modulate the activity spectrum and potency.

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, thiophene derivatives have shown promise in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Action

Several thiophene-based compounds act as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[1][10] The presence of carboxylic acid, ester, or amide functional groups on the thiophene scaffold is often associated with potent anti-inflammatory activity.[1][10]

Neuroprotection in Alzheimer's Disease

In the context of Alzheimer's disease, certain thiophene derivatives have been designed as fluorescent ligands that can selectively bind to aggregated amyloid-β (Aβ) plaques, a hallmark of the disease.[3][4][9] This property makes them valuable tools for diagnostics and for studying the pathogenesis of the disease.

Experimental Protocols

Synthesis of a Bioactive Thiophene Derivative: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes, which are important precursors for many biologically active compounds.[5][18][19][20][21]

Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Addition of Base: To the stirred suspension, add morpholine (10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][13][17][22]

Protocol: Determining the Cytotoxicity of a Thiophene Derivative

  • Cell Seeding: Seed cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of thiophene-based compounds in combination therapies hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

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A Technical Guide to the Synthesis and Application of Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminothiophenes represent a cornerstone in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of their discovery, synthesis, and application, with a primary focus on the seminal Gewald reaction. We will dissect the mechanistic intricacies of this powerful multicomponent reaction, present a detailed, field-tested experimental protocol, and survey modern synthetic advancements that have expanded its scope and efficiency. Furthermore, this guide illuminates the role of the 2-aminothiophene scaffold as a "privileged" structure in drug design, with a specific focus on its application in the development of potent kinase inhibitors. Through a blend of theoretical grounding and practical instruction, this document serves as a comprehensive resource for researchers aiming to leverage this versatile heterocyclic motif in their scientific endeavors.

Introduction: The Rise of a Privileged Scaffold

The thiophene ring is a bioisosteric equivalent of the benzene ring, frequently incorporated into molecules to modulate physicochemical properties and enhance biological activity.[1] Among its derivatives, the 2-aminothiophene moiety has emerged as a particularly valuable scaffold in drug discovery.[2][3] Its utility stems from a combination of factors: the rigid, five-membered ring provides a defined conformational anchor, while the 2-amino group and adjacent positions offer versatile handles for synthetic elaboration. These features allow for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.

The journey of 2-aminothiophenes from chemical curiosities to indispensable tools in medicinal chemistry was ignited by the development of a remarkably efficient and versatile synthetic method: the Gewald reaction.[4][5] First reported by German chemist Karl Gewald in 1961, this one-pot, multicomponent reaction provides access to a vast array of polysubstituted 2-aminothiophenes from simple, readily available starting materials.[5][6][7] The mild reaction conditions and operational simplicity of the Gewald synthesis have cemented its status as the most prominent method for constructing this heterocyclic core.[2][4]

The resulting compounds are not merely synthetic intermediates; they are potent biological agents in their own right, exhibiting a wide spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative effects.[1][2] This guide will provide the foundational knowledge and practical insights required to master the synthesis and strategic application of this remarkable class of molecules.

The Cornerstone of Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile), and elemental sulfur, in the presence of a base, to yield a polysubstituted 2-aminothiophene.[6][8] Its enduring popularity is a testament to its efficiency and the high value of its products.

Reaction Mechanism: A Stepwise Elucidation

While the one-pot nature of the Gewald reaction is elegant, its mechanism is a multistep sequence. Though debated for years, computational and experimental studies have provided a clear consensus on the key stages.[9][10][11]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[6][9][10] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; tertiary amines like triethylamine or morpholine are commonly used as they are sufficiently basic to promote the condensation without causing unwanted side reactions.

  • Sulfur Addition (Thiolation): The α,β-unsaturated nitrile is deprotonated by the base to form a carbanion. This nucleophile attacks the elemental sulfur ring (S₈), opening it to form a polysulfide intermediate.[10][11]

  • Ring Closure & Tautomerization: The terminal sulfur atom of the polysulfide chain then acts as a nucleophile, attacking the cyano group's carbon atom in an intramolecular cyclization.[12] This step forms the five-membered thiophene ring. Subsequent tautomerization and aromatization, driven by the formation of the stable aromatic ring, yield the final 2-aminothiophene product.[6][11]

Gewald_Mechanism Figure 1: Consensus Mechanism of the Gewald Reaction Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Step1 1. Knoevenagel-Cope Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Nitrile Step1->Intermediate1 Base-catalyzed Step2 2. Michael Addition of Sulfur Intermediate1->Step2 Base + S8 Intermediate2 Adduct with Sulfur Chain Step2->Intermediate2 Step3 3. Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Iminothiophene Intermediate Step3->Intermediate3 Attack on CN Step4 4. Tautomerization & Aromatization Intermediate3->Step4 Product Substituted 2-Aminothiophene Step4->Product Thermodynamically driven

Caption: Figure 1: Consensus Mechanism of the Gewald Reaction.

Standard Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol provides a reliable method for synthesizing a representative 2-aminothiophene derivative. The self-validating nature of the protocol lies in the clear steps for reaction, workup, purification, and characterization, ensuring reproducibility.

Materials:

  • Acetophenone (1.20 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Elemental Sulfur (0.32 g, 10 mmol)

  • Morpholine (0.87 g, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).

  • Addition of Reagents: Add elemental sulfur (10 mmol) to the mixture. Causality Note: Adding sulfur before the base prevents premature, uncontrolled reactions.

  • Initiation: Add morpholine (10 mmol) dropwise to the stirred suspension. An exothermic reaction may be observed. Causality Note: Morpholine acts as the base catalyst essential for the initial Knoevenagel condensation and subsequent steps.[13]

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A yellow solid should precipitate. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallize from ethanol.

  • Characterization: Dry the purified solid under vacuum. Record the yield. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Yield: 70-85%.

Modern Synthetic Methodologies and Advancements

While the classical Gewald reaction is robust, significant research has focused on improving its efficiency, scope, and environmental footprint.[14] These modifications often involve alternative energy sources, novel catalysts, or greener solvents.[7][14]

Method Key Features Advantages Typical Conditions Reference
Microwave-Assisted Utilizes microwave irradiation as the energy source.Drastically reduced reaction times (minutes vs. hours), often higher yields.Solvent-free or in high-boiling solvents (e.g., DMF, PEG).[6][13]
Organocatalysis Employs small organic molecules (e.g., L-proline) as catalysts.Mild conditions, environmentally friendly, avoids toxic metal catalysts.L-proline (10 mol%) in DMF at 60°C.[15]
Green Solvents Uses water or polyethylene glycol (PEG) as the reaction medium.Reduced environmental impact, simplified workup, potential for catalyst recycling.Water with triethylamine at room temperature.[14]
Solid-Support Synthesis One of the reactants is attached to a solid support (e.g., resin).Facilitates purification (filtration), suitable for library synthesis.Resin-bound ketone, reagents in solution.[16]
Mechanochemistry Grinding reactants together in a ball mill, often solvent-free.High efficiency, solvent-free ("dry") conditions, access to novel reactivity.High-speed ball milling with a catalytic amount of base.[13]

Application in Drug Discovery: The 2-Aminothiophene as a Kinase Inhibitor Scaffold

The 2-aminothiophene core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[2] One of the most successful applications has been in the design of protein kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[17]

Kinases catalyze the transfer of a phosphate group from ATP to a protein substrate. In many diseases, kinases become dysregulated, leading to uncontrolled cell signaling. Small molecule inhibitors typically function by competing with ATP for binding in the kinase's active site.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiophene scaffold provides an ideal template for kinase inhibition. The N-H of the 2-amino group and the ring sulfur atom can form crucial hydrogen bonds with the "hinge region" of the kinase active site, an interaction that anchors many ATP-competitive inhibitors. The substituents at the C3, C4, and C5 positions can then be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

A generalized SAR model for a 2-aminothiophene-based kinase inhibitor can be visualized as follows:

Caption: Figure 2: Generalized SAR for 2-Aminothiophene Kinase Inhibitors.

  • 2-Amino Group: Acts as a key hydrogen bond donor to the kinase hinge region.

  • C3-Substituent (e.g., -COOR, -CN): Often an electron-withdrawing group essential for the Gewald synthesis, it can be further modified to interact with nearby residues.

  • C4-Substituent (e.g., Aryl group): This vector typically points towards a hydrophobic pocket. Electron-donating groups on an aryl ring at this position have been shown to enhance inhibitory activity against atypical Protein Kinase C (aPKC).

  • C5-Substituent: This position often points towards the solvent-exposed region, making it an ideal site for modification to improve solubility and other pharmacokinetic properties.

Challenges and Future Directions

Despite the maturity of the Gewald reaction, challenges remain. The synthesis of certain substitution patterns, particularly those lacking an electron-withdrawing group at the C3 position, can be difficult.[14] Future research will likely focus on developing novel catalytic systems to overcome these limitations and expand the accessible chemical space.

The application of 2-aminothiophenes continues to broaden. Beyond kinase inhibitors, they are being investigated as antivirals, anti-inflammatory agents, and materials for optoelectronics.[2][5] The development of green, sustainable synthetic methodologies will be paramount to support these expanding applications, ensuring that the production of these valuable compounds is both economically and environmentally viable.[14]

Conclusion

The discovery of substituted 2-aminothiophenes, propelled by the ingenuity of the Gewald reaction, has had a profound impact on synthetic and medicinal chemistry. This guide has detailed the foundational principles of their synthesis, from the well-understood mechanism of the classic reaction to the modern innovations that have enhanced its power and versatility. By understanding the causality behind the experimental choices and the structure-activity relationships that govern their biological function, researchers are well-equipped to design and synthesize novel 2-aminothiophene derivatives. As a privileged scaffold, the 2-aminothiophene core will undoubtedly continue to be a source of new therapeutic agents and advanced materials for years to come.

References

  • Title: Computational investigations on the mechanism of the Gewald reaction Source: American Chemical Society URL
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  • Title: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors Source: PubMed Central URL: [Link]

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An In-depth Technical Guide to the Physical Properties of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the physical, spectral, and handling properties of 5-Methylthiophene-2-carbonitrile. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes key data with practical insights to facilitate its effective application in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound that serves as a critical building block in modern organic synthesis.[1] Characterized by a thiophene ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position, its unique electronic and structural features make it a valuable precursor for a wide range of applications. These include the development of novel pharmaceuticals, particularly for neurological disorders, advanced agrochemicals, and functional materials such as conductive polymers for organic electronics.[1] Understanding its core physical properties is paramount for its successful handling, purification, and deployment in synthetic pathways.

Core Chemical and Physical Properties

The fundamental properties of this compound dictate its behavior under various experimental conditions. As a liquid at room temperature, its handling and purification are governed by its volatility, density, and thermal stability.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Cyano-5-methylthiophene[1]
CAS Number 72835-25-7[1][2][3]
Molecular Formula C₆H₅NS[1][2][4]
Molecular Weight 123.17 g/mol [1]
SMILES CC1=CC=C(S1)C#N[2]

Table 2: Key Physical Data

PropertyValueComments and ContextSource(s)
Appearance Colorless to light yellow/orange clear liquidThe color may depend on purity; aged samples may appear more yellow.[1]
Boiling Point 90 °C @ 10 mmHgThe use of reduced pressure is essential for purification to prevent thermal decomposition at atmospheric pressure.[1]
73 °CPressure not specified, but illustrates the compound's volatility.[3][5]
Density 1.12 g/cm³ (at 20°C)Slightly denser than water.[1]
Refractive Index n²⁰/D 1.56A useful parameter for quick purity assessment of liquid fractions.[1]
Flash Point 86 °C (186.8 °F) - closed cupThe compound is a combustible liquid and requires appropriate handling away from ignition sources.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. While specific spectra from a single, unified source are not always available, the expected spectral features can be reliably predicted based on its molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the compound's functional groups. The most prominent and diagnostic absorption is the sharp, strong peak for the nitrile group.

  • C≡N Stretch: A strong, sharp absorption band is expected in the range of 2260-2240 cm⁻¹ .[6] The presence of this peak is a key indicator of the nitrile functionality.

  • Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹ (around 3100-3050 cm⁻¹).[6]

  • Aliphatic C-H Stretch: Absorptions from the methyl group's C-H bonds are expected just below 3000 cm⁻¹ (around 3000-2850 cm⁻¹).[6]

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1600-1475 cm⁻¹ region, corresponding to the thiophene ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum is predicted to show three distinct signals:

    • A singlet for the methyl protons (-CH₃) around δ 2.5 ppm.

    • Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two coupled protons on the thiophene ring. The coupling constant (J-value) would be characteristic of ortho-coupling in a thiophene system.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals:

    • One signal for the methyl carbon.

    • Four distinct signals for the four sp²-hybridized carbons of the thiophene ring.

    • One signal for the nitrile carbon (C≡N), typically found in the δ 115-125 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 123 .

  • A synthesis procedure utilizing liquid chromatography-mass spectrometry (LC-MS) analysis confirmed the detection of the [M-1]⁺ ion at m/z 122, which strongly supports the compound's identity.[3]

Chromatographic Purity

Purity is typically assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Commercial suppliers often guarantee a purity of ≥98% as determined by GC.[1] A documented synthesis reported achieving a purity of 94.0% by HPLC after purification.[3]

Safe Handling, Storage, and Purification

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Safety and Hazard Profile

The compound presents several hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.

  • GHS Hazard Statements:

    • H226/H227: Flammable or combustible liquid and vapor.[2][7]

    • H301/H302: Toxic or harmful if swallowed.[2][7]

    • H311/H312: Toxic or harmful in contact with skin.[2][7]

    • H331/H332: Toxic or harmful if inhaled.[2][7]

    • H315: Causes skin irritation.[2]

  • Handling Recommendations: Work should be conducted in a well-ventilated fume hood. Use of safety glasses, nitrile gloves, and a lab coat is mandatory. Avoid contact with skin, eyes, and inhalation of vapors.

Storage Conditions

To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store at room temperature, ideally in a cool, dark place below 15°C.[1]

  • Atmosphere: The compound is noted to be potentially air-sensitive. For long-term storage, it is best to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocol: Purification by Vacuum Distillation

The causality behind choosing vacuum distillation is to lower the boiling point, which prevents the compound from decomposing at the high temperatures that would be required for distillation at atmospheric pressure. This protocol provides a self-validating system by incorporating in-process purity checks.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.

  • Charging the Flask: Charge the distilling flask with the crude this compound, not exceeding two-thirds of the flask's volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be reduced to approximately 10 mmHg to target the 90°C boiling point.[1]

  • Heating: Begin gently heating the distilling flask using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Collect and discard any initial low-boiling impurities (forerun).

    • Once the temperature stabilizes at the expected boiling point (approx. 90°C at 10 mmHg), place a clean, pre-weighed receiving flask to collect the main fraction.

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.

  • Purity Validation: Collect small samples from different fractions and analyze them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to confirm purity. Combine fractions that meet the required purity standard.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum to prevent bumping and potential flask implosion.

G cluster_prep Preparation cluster_process Distillation Process cluster_validation Validation & Completion setup 1. Assemble Dry Vacuum Distillation Apparatus charge 2. Charge Flask with Crude Product & Stir Bar setup->charge vacuum 3. Apply Vacuum (Target ~10 mmHg) charge->vacuum heat 4. Gently Heat with Stirring vacuum->heat collect 5. Collect Main Fraction at Stable B.P. (~90°C) heat->collect validate 6. Analyze Fractions (GC or TLC) collect->validate shutdown 7. Cool System Before Releasing Vacuum collect->shutdown If distillation ends validate->shutdown After last fraction combine 8. Combine Pure Fractions validate->combine

Figure 1: Workflow for the purification of this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its characterization via spectroscopic and chromatographic methods is straightforward, and its liquid state at room temperature facilitates its use in synthesis. However, its combustible nature and toxicity necessitate careful handling. The purification via vacuum distillation is a critical and effective procedure for obtaining high-purity material, which is essential for its application in the exacting fields of pharmaceutical and materials science research.

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Foreword: Understanding the Critical Role of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Methylthiophene-2-carbonitrile

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the journey of a molecule from discovery to application is fundamentally governed by its physicochemical properties. Among these, solubility stands as a primary gatekeeper, dictating a compound's behavior in various media. For a molecule like this compound, a heterocyclic building block with significant potential, understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its effective utilization.[1] Poor solubility can lead to unpredictable outcomes in biological assays, hinder formulation efforts, and create significant obstacles in process chemistry.[2] This guide provides a comprehensive framework for characterizing the solubility of this compound, grounding theoretical principles in robust experimental methodologies.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these directly influence its interaction with solvents. The structure features a five-membered aromatic thiophene ring, which imparts a degree of hydrophobicity, a polar nitrile (-C≡N) group, and a nonpolar methyl (-CH₃) group. This combination of functional groups suggests a nuanced solubility profile, with an affinity for organic solvents and limited aqueous solubility.[3][4]

PropertyValueSource
Molecular Formula C₆H₅NS[5][6]
Molecular Weight 123.18 g/mol [6]
CAS Number 72835-25-7[5][6]
Appearance Colorless to light yellow/orange clear liquid[5]
Boiling Point 73 °C[5]
Density 1.16 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 86 - 87 °C[5][7]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] The solubility of this compound is a result of the intermolecular forces between it (the solute) and the solvent molecules.

  • Polarity: The nitrile group introduces a significant dipole moment, allowing for dipole-dipole interactions with polar solvents. However, the thiophene ring and methyl group contribute to the molecule's nonpolar character. Therefore, it is expected to be most soluble in solvents of intermediate polarity that can engage in both polar and nonpolar interactions.

  • Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrile nitrogen but lacks a hydrogen bond donor. This limits its ability to form the strong hydrogen bond networks characteristic of highly water-soluble compounds.

  • Molecular Structure: The relatively small and rigid planar structure of the thiophene ring facilitates its integration into the solvent matrix without significant steric hindrance.

The interplay of these factors suggests that while the compound is likely insoluble in water, it should exhibit good solubility in a range of organic solvents.[3]

Caption: Molecular features influencing solubility.

Experimental Determination: The Shake-Flask Method (Thermodynamic Solubility)

To move from theoretical prediction to quantitative data, a robust experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[9][10] The causality behind this choice is its direct measurement of the true equilibrium state, providing data that is crucial for formulation and biopharmaceutical classification.[11]

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

1. Preparation of Materials:

  • Solvents: Select a range of analytical-grade solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, dichloromethane, hexane).

  • Test Compound: Use high-purity (>98%) this compound.

  • Equipment: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, calibrated pipettes, and an appropriate analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

2. Experimental Procedure:

  • Step 2.1: Addition of Excess Solute: Add an excess amount of this compound to a series of vials. The key is to add enough compound so that a visible amount of undissolved solid remains at the end of the experiment, ensuring saturation. A starting point is ~5-10 mg per 1 mL of solvent.

  • Step 2.2: Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

  • Step 2.3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48 hours being preferable to ensure equilibrium is fully established, especially for poorly soluble compounds.[12][13] This extended time is critical for the dissolution of any potentially more stable crystalline forms.

  • Step 2.4: Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). This is often preferred as it minimizes potential losses through adsorption to a filter membrane.

    • Filtration: Filter the suspension using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE). Discard the first few drops of the filtrate to prevent errors from potential adsorption onto the filter itself.[10]

  • Step 2.5: Sample Preparation for Analysis: Carefully pipette a precise volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

3. Quantification via High-Performance Liquid Chromatography (HPLC):

  • Step 3.1: Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Step 3.2: Analysis: Inject the standards and the diluted samples onto the HPLC system. Use a suitable column (e.g., C18) and a mobile phase that provides good peak shape and retention. UV detection is appropriate, given the aromatic nature of the thiophene ring.

  • Step 3.3: Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the properties of similar thiophene derivatives.[3][14]

SolventPolarity IndexExpected SolubilityRationale
Water 10.2Very Low / InsolubleLacks H-bond donors; dominated by nonpolar surface area.[3]
Ethanol 5.2SolubleCan act as an H-bond acceptor and engage in dipole-dipole interactions.
Acetone 5.1SolubleAprotic polar solvent; good dipole-dipole interactions with the nitrile group.
Dichloromethane 3.1Very SolubleMatches the intermediate polarity of the solute well.
Toluene 2.4SolubleAromatic π-π stacking interactions with the thiophene ring are possible.
Hexane 0.1Sparingly SolublePrimarily nonpolar; limited interaction with the polar nitrile group.

Conclusion: A Pathway to Predictable Application

The solubility of this compound is a defining characteristic that governs its utility in research and development. This guide has established a framework for its characterization, rooted in the foundational principles of molecular interactions and validated by the gold-standard shake-flask experimental protocol. While it is predicted to have poor aqueous solubility, its affinity for a range of organic solvents makes it a versatile building block. By rigorously applying the methodologies described herein, researchers and drug development professionals can generate the high-quality, reliable solubility data needed to de-risk development programs, enable rational formulation design, and ultimately accelerate the translation of this promising molecule into tangible applications.

References

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An In-depth Technical Guide to the Thermal Stability of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Methylthiophene-2-carbonitrile

This compound, with the molecular formula C₆H₅NS and a molecular weight of 123.18 g/mol , is a substituted heteroaromatic nitrile.[2][3] Its structure, featuring a thiophene ring substituted with a methyl group and a nitrile group, makes it a valuable synthon in organic chemistry. The thiophene moiety is a common scaffold in many biologically active compounds, and the nitrile group offers versatile reactivity for further chemical transformations.[4]

Understanding the thermal stability of this compound is paramount for its safe synthesis, purification, storage, and use in subsequent manufacturing processes. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic gases, posing significant safety risks.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 72835-25-7[2]
Molecular Formula C₆H₅NS[2]
Molecular Weight 123.18 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 73 °C[2]
Flash Point 86 °C[2]

Predicted Thermal Behavior and Decomposition Pathways

The thermal stability of this compound is influenced by the interplay of the thiophene ring, the methyl group, and the nitrile functional group.

The Thiophene Ring

Thiophene and its simple derivatives are known for their relatively high thermal stability.[5] However, the presence of substituents can significantly alter this characteristic. The sulfur atom in the thiophene ring can be a site of oxidation at elevated temperatures, potentially leading to the formation of sulfoxides and sulfones, which are generally less stable.

The Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is strong and requires significant energy to break. However, under certain conditions, nitriles can undergo exothermic reactions such as polymerization or hydrolysis, especially in the presence of acidic or basic impurities. At very high temperatures, the nitrile group can decompose to release hydrogen cyanide (HCN), a highly toxic gas.

The Methyl Group

The methyl group can undergo oxidation at elevated temperatures, potentially initiating decomposition. It can also influence the electronic properties of the thiophene ring, which in turn can affect its stability.

Potential Decomposition Products

Based on the pyrolysis of thiophene and related compounds, the thermal decomposition of this compound could potentially yield a complex mixture of products, including:[5][6]

  • Hydrogen cyanide (HCN)

  • Hydrogen sulfide (H₂S)

  • Methane (CH₄)

  • Various hydrocarbons

  • Nitrogen- and sulfur-containing heterocyclic compounds

  • Polymeric materials

The exact composition of the decomposition products will depend on the temperature, pressure, and the presence of oxygen or other reactive species.

Recommended Thermal Hazard Assessment Workflow

A systematic approach to evaluating the thermal stability of this compound is crucial. The following workflow outlines a series of recommended experiments.

Thermal Hazard Assessment Workflow cluster_0 Initial Screening cluster_1 Decomposition Characterization cluster_2 Runaway Reaction Potential DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Identify onset of decomposition ARC Accelerating Rate Calorimetry (ARC) DSC->ARC Determine starting temperature for ARC TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) TGA->TGA_MS Identify decomposition products TGA->ARC Corroborate decomposition temperature

Caption: Recommended workflow for thermal hazard assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal events (e.g., decomposition) and to quantify the energy released.

Rationale: DSC is a fundamental screening tool that provides a rapid assessment of the thermal stability of a substance by measuring the heat flow into or out of a sample as a function of temperature. An exothermic event detected by DSC is a strong indicator of a potential thermal hazard.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure stainless steel DSC pan. The use of a high-pressure pan is crucial to contain any pressure generated during decomposition.

  • Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min. A linear heating rate allows for the clear identification of thermal events.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events and to calculate the heat of decomposition (ΔHd).

Illustrative DSC Data for this compound:

ParameterIllustrative Value
Onset Temperature (Tonset) 220 °C
Peak Temperature (Tpeak) 250 °C
Heat of Decomposition (ΔHd) -350 J/g

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the extent of mass loss.

Rationale: TGA provides complementary information to DSC by measuring changes in mass as a function of temperature. This allows for the differentiation between thermal events with and without mass loss (e.g., melting vs. decomposition).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.

  • Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of mass loss and the percentage of mass lost at different temperatures. For more detailed information on the decomposition products, the TGA can be coupled to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR).

Illustrative TGA Data for this compound:

ParameterIllustrative Value
Onset of Mass Loss (Tonset) 215 °C
Temperature at 5% Mass Loss (Td5) 230 °C
Final Residue at 500 °C 15%

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case adiabatic runaway reaction and to determine the time-temperature-pressure relationship of the decomposition.

Rationale: ARC provides critical data for process safety design by mimicking the conditions of a large-scale reactor where heat cannot be easily dissipated. This allows for the determination of key safety parameters such as the temperature of no return (TNR) and the self-accelerating decomposition temperature (SADT).

Experimental Protocol:

  • Sample Preparation: Load a known mass of this compound (typically 1-5 g) into a spherical titanium or Hastelloy bomb.

  • Instrumentation: Utilize a calibrated Accelerating Rate Calorimeter.

  • Experimental Conditions:

    • Heat-Wait-Seek Mode: The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then seeks for any self-heating.

    • Adiabatic Tracking: Once self-heating is detected (typically a rate of >0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

  • Data Analysis: The ARC data provides plots of temperature and pressure versus time, from which the rates of temperature and pressure rise can be calculated. This data is essential for vent sizing calculations and for defining safe operating limits.

Illustrative ARC Data for this compound:

ParameterIllustrative Value
Onset of Self-Heating (Tonset) 180 °C
Maximum Temperature (Tmax) 450 °C
Maximum Pressure (Pmax) 50 bar
Maximum Self-Heat Rate (dT/dt)max 150 °C/min

Note: The values in this table are for illustrative purposes only and are not based on experimental data for this compound.

Synthesis and Purity Considerations

The thermal stability of this compound can be significantly influenced by the presence of impurities from its synthesis. A common synthetic route involves the conversion of 5-methyl-2-thiophenecarboxaldehyde.[2]

Synthesis of this compound Aldehyde 5-Methyl-2- thiophenecarboxaldehyde Reagents Sodium Bromate, Ammonia, Acetic Acid Aldehyde->Reagents Nitrile 5-Methylthiophene- 2-carbonitrile Reagents->Nitrile

Caption: A synthetic route to this compound.

Potential impurities that could affect thermal stability include:

  • Residual starting materials: Unreacted 5-methyl-2-thiophenecarboxaldehyde.

  • Reagents: Traces of acids or bases used in the synthesis.

  • By-products: Amide intermediates or other side-reaction products.

It is crucial to ensure high purity of this compound, and purification methods such as Kugelrohr distillation have been reported.[2] The purity should be verified by analytical techniques such as HPLC and GC-MS.

Safe Handling and Storage Recommendations

Based on the predicted thermal behavior and the known properties of similar compounds, the following precautions are recommended:

  • Storage: Store in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[2] The recommended storage temperature is 2-8°C, protected from light.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Handling: Use in a well-ventilated area, and avoid heating the material unnecessarily. Grounding and bonding should be used to prevent static discharge.

  • Process Safety: When using this compound in chemical reactions, ensure that the process temperature is well below the onset of decomposition as determined by DSC and ARC. Implement appropriate cooling and emergency relief systems.

Conclusion

While specific experimental data on the thermal stability of this compound is limited in the available literature, a thorough understanding of its chemical structure allows for a predictive assessment of its thermal hazards. This guide has provided a comprehensive framework for evaluating its thermal stability, including detailed experimental protocols for DSC, TGA, and ARC. By following the recommended workflow and adhering to safe handling practices, researchers and chemical professionals can mitigate the risks associated with this versatile chemical intermediate. It is strongly recommended that the experimental protocols outlined in this guide be performed to obtain specific data for this compound before its use in any large-scale application.

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Unlocking the Potential of the Thiophene Scaffold: An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene, an unassuming five-membered aromatic heterocycle containing a sulfur atom, is a powerhouse in the realms of materials science and medicinal chemistry.[1] Its derivatives are foundational to the development of advanced organic electronic materials, prized for their exceptional charge transport properties, chemical robustness, and tunable electronic structures.[1][2] In the world of organic electronics, materials such as polythiophenes and oligothiophenes are critical components in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] Concurrently, the thiophene ring is celebrated as a "privileged scaffold" in drug discovery.[1] Often serving as a bioisostere for a phenyl ring, it introduces unique electronic characteristics that can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile.[1][4] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5]

This guide offers a comprehensive exploration of the core electronic properties of substituted thiophenes, details the experimental and computational methodologies for their characterization, and presents key quantitative data to inform and accelerate research and development.

The Heart of the Matter: Core Electronic Properties of Thiophene Derivatives

The utility of thiophene-based compounds is rooted in their distinct electronic structure. The lone pair electrons on the sulfur atom actively participate in the π-electron system, which is a key contributor to the ring's aromaticity.[1] This delocalization of electrons is the foundation of the electronic properties that dictate their performance across various applications.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of substituted thiophenes. The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate an electron.[6] Conversely, the LUMO energy is related to the electron affinity and indicates the molecule's ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.[7]

The strategic placement of substituents on the thiophene ring provides a powerful tool for tuning these energy levels.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR), amino (-NR2), and alkyl groups increase the electron density of the thiophene ring. This leads to a destabilization (increase in energy) of the HOMO level, making the molecule easier to oxidize. The effect on the LUMO is generally less pronounced.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels, making the molecule more difficult to oxidize but easier to reduce. The significant lowering of the LUMO level by EWGs is a key strategy in designing n-type organic semiconductors.[8]

G cluster_0 Unsubstituted Thiophene cluster_1 Thiophene with EDG cluster_2 Thiophene with EWG HOMO_unsub HOMO LUMO_unsub LUMO HOMO_EDG HOMO (Higher Energy) HOMO_unsub->HOMO_EDG destabilized LUMO_EWG LUMO (Lower Energy) LUMO_unsub->LUMO_EWG stabilized LUMO_EDG LUMO HOMO_EWG HOMO

Characterization of Electronic Properties: A Multi-faceted Approach

A synergistic combination of experimental techniques and computational modeling is employed to elucidate the electronic properties of substituted thiophenes.

Experimental Characterization

Cyclic Voltammetry (CV): This electrochemical technique is a cornerstone for probing the redox behavior of molecules and for estimating the HOMO and LUMO energy levels. By measuring the oxidation and reduction potentials of a compound, researchers can gain direct insight into its electron-donating and electron-accepting capabilities. The onset of the first oxidation peak is used to estimate the HOMO energy level, while the onset of the first reduction peak provides an estimate for the LUMO energy level.[9][10]

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO.[11] The absorption spectrum thus provides a direct measure of the HOMO-LUMO gap. Substituents that decrease the HOMO-LUMO gap will cause a bathochromic (red) shift in the absorption spectrum to longer wavelengths.[12]

Computational Modeling

Density Functional Theory (DFT): DFT has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[13][14] It provides a theoretical framework for calculating a wide range of properties, including optimized molecular geometries, HOMO and LUMO energies, and simulated UV-Vis spectra.[13][15] DFT calculations are invaluable for predicting the effects of different substituents on the electronic properties of thiophenes, thereby guiding synthetic efforts towards molecules with desired characteristics. The B3LYP functional is a commonly employed method that offers a good balance between accuracy and computational cost for many organic molecules.[13]

Methodologies in Practice: Experimental and Computational Workflows

Synthesis of a Model Substituted Thiophene

The synthesis of substituted thiophenes can be achieved through various methods, including the Fiesselmann thiophene synthesis and metal-catalyzed cross-coupling reactions like the Suzuki coupling.[16][17] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Example Protocol: Suzuki Coupling for the Synthesis of 2-Arylthiophene

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromothiophene (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.04 equivalents).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthiophene.

G Start Start: Assemble Reactants Reaction Heat under Inert Atmosphere Start->Reaction Add Solvent & Base Workup Aqueous Workup Reaction->Workup Cool to RT Purification Column Chromatography Workup->Purification Extract & Concentrate Product Pure 2-Arylthiophene Purification->Product

Electrochemical Analysis via Cyclic Voltammetry

Protocol for Determining Redox Potentials:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve the synthesized substituted thiophene in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen. Perform the cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use these values to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard.

G Prepare Prepare Analyte & Electrolyte Solution Assemble Assemble 3-Electrode Cell Prepare->Assemble Purge Purge with Inert Gas Assemble->Purge Scan Perform CV Scan Purge->Scan Analyze Determine Potentials & Calculate Energy Levels Scan->Analyze

Computational Investigation using DFT

Workflow for Calculating Electronic Properties:

  • Structure Building: Construct the 3D structure of the substituted thiophene molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set such as 6-31G(d).[18]

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Properties Calculation: From the optimized geometry, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Simulated Spectra: To predict the optical properties, perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum.[12]

G Build Build 3D Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) Build->Optimize Verify Frequency Calculation (Confirm Minimum) Optimize->Verify Calculate Calculate HOMO & LUMO Energies Verify->Calculate Simulate Simulate UV-Vis Spectrum (TD-DFT) Calculate->Simulate

Quantitative Data Summary

The following table provides a comparative overview of the electronic properties of selected substituted thiophenes, illustrating the impact of different substituents.

SubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax (nm)
-H--5.4-0.94.5~231
-CH32-5.2-0.84.4~236
-OCH32-5.0-0.74.3~255
-NO22-6.2-2.53.7~310
-CN2-6.0-2.23.8~295

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., solvent, electrolyte) or computational methods (e.g., functional, basis set) used. The data is compiled for illustrative purposes from typical trends reported in the literature.

Conclusion

Substituted thiophenes represent a remarkably versatile class of compounds with electronic properties that can be precisely tailored through synthetic chemistry. A thorough understanding of the interplay between substituent effects and the resulting electronic structure is paramount for the rational design of novel materials for organic electronics and for the development of new therapeutic agents. By integrating experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with the predictive power of computational methods such as DFT, researchers can efficiently navigate the vast chemical space of substituted thiophenes and unlock their full potential.

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Methodological & Application

Application Notes & Protocols: 5-Methylthiophene-2-carbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylthiophene-2-carbonitrile is a heterocyclic compound of significant interest in synthetic organic chemistry.[1] Characterized by a thiophene ring substituted with a methyl group at the 5-position and a nitrile group at the 2-position, this molecule offers multiple reaction sites, making it a valuable precursor for a wide array of complex molecules.[1][2] Its utility spans pharmaceutical development, particularly in the synthesis of neurologically active agents and novel bioactive molecules, as well as in the formulation of agrochemicals and the creation of advanced materials like conductive polymers.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications and detailed experimental protocols involving this compound.

Introduction: The Strategic Value of this compound

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles.[3][4][5] this compound leverages this privileged core, offering two key points of chemical reactivity:

  • The Cyano (Nitrile) Group: This versatile functional group can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Crucially, it serves as an essential electrophilic partner in cyclization reactions to form fused heterocyclic systems.[6]

  • The Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution. The existing substituents direct further functionalization, allowing for the controlled build-up of molecular complexity.

This combination of features makes this compound a powerful starting material for constructing libraries of compounds for high-throughput screening and for the targeted synthesis of complex pharmaceutical intermediates.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.[1][2][7][8][9]

PropertyValueReference(s)
CAS Number 72835-25-7[1][7][9]
Molecular Formula C₆H₅NS[1][2][9]
Molecular Weight 123.18 g/mol [1][2][8]
Appearance Colorless to light yellow/orange clear liquid[1][7]
Boiling Point 90 °C at 10 mmHg; 73-75 °C at 5 mmHg[1][10]
Density ~1.12 - 1.16 g/cm³[1][7]
Refractive Index n20/D 1.5540 to 1.5580[7][11]
SMILES CC1=CC=C(S1)C#N[2][8]
InChIKey RBQRZWYCXAXPIN-UHFFFAOYSA-N[2][7][8]

Core Application: Synthesis of Thienopyrimidine Scaffolds

A primary application of thiophene-carbonitrile derivatives is in the synthesis of thieno[2,3-d]pyrimidines and related fused heterocycles. These scaffolds are of immense interest in medicinal chemistry as they are bioisosteres of purines and exhibit a wide range of biological activities, including anticancer, kinase inhibition, and anti-inflammatory properties.[3][12]

The general synthetic strategy involves an aminothiophene derivative, where the amino group and the adjacent nitrile group undergo cyclocondensation with a one-carbon synthon like formamide or formic acid.[6][12] While this compound itself must first be functionalized to introduce an amino group adjacent to the nitrile, its isomer, 2-Amino-5-methylthiophene-3-carbonitrile, serves as a direct and excellent precursor for this transformation and illustrates the synthetic utility of the core structure.

Visualizing the Thienopyrimidine Synthesis Pathway

The following diagram outlines the general, high-yield pathway from a 2-amino-thiophene-3-carbonitrile to the corresponding thieno[2,3-d]pyrimidin-4-one, a common and highly valuable core structure.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction cluster_product Product start 2-Amino-5-methyl- thiophene-3-carbonitrile process_node Cyclocondensation start->process_node Reacts with reagents Formamide (HCONH₂) High Temperature (Reflux) reagents->process_node Provides C1 unit & solvent product 6-Methyl-3H-thieno[2,3-d]- pyrimidin-4-one process_node->product Forms G start Dissolve Nitrile in Ethanol step2 Cool to 0°C (Ice Bath) start->step2 step3 Slowly Add NaOH (aq) & H₂O₂ step2->step3 step4 Stir at RT for 3 hours step3->step4 step5 Quench with H₂O Extract with EtOAc step4->step5 step6 Wash with Brine step5->step6 step7 Dry (MgSO₄) & Concentrate step6->step7 step8 Recrystallize step7->step8 end Pure 5-Methylthiophene- 2-carboxamide step8->end

Sources

The Versatile Scaffold: 5-Methylthiophene-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, thiophene and its derivatives have consistently demonstrated a remarkable breadth of biological activity.[1] This guide focuses on a particularly valuable, yet elegantly simple, derivative: 5-Methylthiophene-2-carbonitrile . We will explore its role as a versatile synthon, providing in-depth application notes and detailed protocols for its transformation into key intermediates for active pharmaceutical ingredients (APIs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.

Part 1: The Strategic Importance of the this compound Scaffold

The this compound structure combines several key features that render it a highly attractive starting material in medicinal chemistry:

  • The Thiophene Ring: An aromatic, sulfur-containing heterocycle, the thiophene ring is a well-established bioisostere for the benzene ring. Its inclusion in a molecule can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1] The sulfur atom can also participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • The Nitrile Group: A highly versatile functional group, the nitrile can be readily transformed into a variety of other functionalities crucial for drug-receptor interactions. These include primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via Grignard reaction), opening up a vast chemical space for analogue synthesis.[2][3]

  • The Methyl Group: The 5-methyl substituent provides a simple yet important lipophilic handle. It can occupy hydrophobic pockets in target proteins and serves as a point for further functionalization if required, although its primary role is often steric and electronic modulation of the thiophene ring.

Part 2: High-Impact Application: A Key Intermediate in the Synthesis of Olanzapine

One of the most significant applications of a close derivative of this compound is in the synthesis of Olanzapine , an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[4] The key intermediate, 2-amino-5-methylthiophene-3-carbonitrile , is directly synthesized via a Gewald reaction, a multicomponent reaction that efficiently constructs the substituted thiophene ring.[3][5]

Workflow for Olanzapine Intermediate Synthesis

The following diagram illustrates the synthetic pathway from basic precursors to the key thieno[b]benzodiazepine core of Olanzapine, highlighting the central role of the 2-amino-5-methylthiophene-3-carbonitrile intermediate.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Cyclization and Final Assembly A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methylthiophene -3-carbonitrile A->B Triethylamine, DMF D 2-(2-Nitroanilino)-5-methyl -thiophene-3-carbonitrile B->D NaH, THF C 1-Fluoro-2-nitrobenzene C->D E 2-(2-Aminoanilino)-5-methyl -thiophene-3-carbonitrile D->E Pd/C, H2 G Olanzapine E->G TiCl4, Anisole (or other methods) F N-Methylpiperazine F->G

Caption: Synthetic pathway to Olanzapine highlighting the formation and utilization of the 2-amino-5-methylthiophene-3-carbonitrile intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

This protocol is adapted from established patent literature and provides a robust method for the synthesis of the key Olanzapine precursor.[6]

Materials:

  • Propionaldehyde

  • Malononitrile

  • Sulfur powder

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ice water

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with sulfur (46.2 g) and DMF (200 ml).

  • Add propionaldehyde (100 g) to the mixture.

  • Cool the reaction mixture to 5°C using an ice bath.

  • Slowly add triethylamine (113.2 ml) to the cooled mixture, maintaining the temperature at 5°C.

  • In a separate flask, prepare a solution of malononitrile (95.2 g) in DMF (200 ml).

  • Add the malononitrile solution dropwise to the reaction mixture.

  • After the addition is complete, stir the reaction mixture for 45 minutes.

  • Pour the reaction mixture into ice water (2400 ml) with vigorous stirring.

  • A solid precipitate will form. Isolate the solid by filtration.

  • Wash the collected solid with chilled water and dry to obtain 2-amino-5-methylthiophene-3-carbonitrile.

Causality and Insights: The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. The base (triethylamine) catalyzes the Knoevenagel condensation between the aldehyde (propionaldehyde) and the active methylene compound (malononitrile). Elemental sulfur then reacts with the resulting adduct, leading to cyclization and aromatization to form the thiophene ring. This multicomponent approach is highly efficient, assembling a complex heterocyclic system from simple starting materials in a single step.

Protocol 2: Synthesis of 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile

This protocol details the nucleophilic aromatic substitution reaction to couple the thiophene intermediate with the nitroaniline moiety.[6]

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • o-Fluoronitrobenzene

  • Potassium hydroxide (KOH)

  • Acetonitrile

  • Chilled water

Procedure:

  • Under a nitrogen atmosphere, prepare a suspension of potassium hydroxide (101.4 g) in acetonitrile (150 ml).

  • Cool the suspension to 0-5°C.

  • In a separate flask, dissolve 2-amino-5-methylthiophene-3-carbonitrile (100 g) and o-fluoronitrobenzene (122.6 g) in acetonitrile (550 ml).

  • Add the solution from step 3 dropwise to the cooled KOH suspension.

  • Stir the reaction for 3 hours at 0-5°C.

  • Add chilled water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.

Causality and Insights: The potassium hydroxide acts as a base to deprotonate the amino group of the thiophene, generating a potent nucleophile. This nucleophile then displaces the fluoride from the electron-deficient aromatic ring of o-fluoronitrobenzene in an SNAr reaction. The low temperature helps to control the exothermicity of the reaction and minimize side products.

Part 3: Broader Applications in Medicinal Chemistry

While the synthesis of the Olanzapine precursor is a prominent example, the this compound scaffold is a valuable starting point for other classes of bioactive molecules.

Application in Kinase Inhibitor Synthesis

The thiophene ring is a common feature in many kinase inhibitors. The 2-cyano-thiophene moiety can be elaborated into various heterocyclic systems known to interact with the hinge region of protein kinases. For instance, pyrimidine-5-carbonitrile derivatives have been investigated as potent VEGFR-2 inhibitors, a key target in angiogenesis.[1][7]

Conceptual Synthetic Workflow for a Thienopyrimidine Kinase Inhibitor Scaffold:

G A 5-Methylthiophene -2-carbonitrile B Thiophene-2-amidine intermediate A->B Pinner reaction (HCl, EtOH) then NH3 D Substituted Thieno[2,3-d]pyrimidine B->D Condensation C β-ketoester or -dicarbonyl compound C->D E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E F Kinase Inhibitor Candidate E->F

Caption: Conceptual workflow for the synthesis of thienopyrimidine-based kinase inhibitors from this compound.

Application in GPCR Modulator Development

The 2-aminothiophene motif, readily accessible from this compound, is present in molecules that act as allosteric modulators of G protein-coupled receptors (GPCRs).[4][8] For example, T-62 is a selective allosteric modulator of the adenosine A1 receptor.[4][8] The thiophene core in these molecules often serves as a rigid scaffold to correctly orient substituents for optimal interaction with allosteric binding sites on the receptor.

Part 4: Versatility of the Nitrile Group - Further Synthetic Transformations

The true power of this compound as a building block lies in the chemical versatility of the nitrile group. Below are standard protocols that can be applied to this scaffold.

Reaction TypeReagents & ConditionsProduct Functional Group
Reduction to Amine 1. LiAlH₄, THF, reflux2. H₂O workup-CH₂NH₂ (Aminomethyl)
Hydrolysis to Carboxylic Acid H₂SO₄ (aq), heat orNaOH (aq), heat, then H₃O⁺-COOH (Carboxylic acid)
Grignard Reaction to Ketone 1. R-MgBr, Et₂O2. H₃O⁺ workup-C(=O)R (Ketone)
Protocol 3: Reduction of this compound to (5-Methylthiophen-2-yl)methanamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a nitrogen or argon atmosphere.

  • In a flame-dried flask, suspend LiAlH₄ (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve this compound (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (X ml), 15% aqueous NaOH (X ml), and then water again (3X ml), where X is the mass of LiAlH₄ in grams.

  • A granular precipitate will form. Stir the resulting slurry for 15 minutes.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Conclusion

This compound is a cost-effective and highly versatile starting material for medicinal chemistry programs. Its utility is demonstrated in the synthesis of complex APIs like Olanzapine and conceptually in the development of kinase inhibitors and GPCR modulators. The straightforward reactivity of both the thiophene ring and the nitrile functionality provides chemists with a robust platform for generating diverse molecular architectures. The protocols and applications detailed herein serve as a practical guide for researchers looking to incorporate this valuable building block into their drug discovery efforts.

References

  • Google Patents. (n.d.). EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][5][8] benzodiazepine. Retrieved from

  • Al-Trawneh, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

  • Al-Trawneh, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention.
  • PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]

  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Al-Trawneh, A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 5-Methylthiophene-2-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of 5-Methylthiophene-2-carbonitrile in Advanced Materials

This compound stands as a versatile building block in the ever-evolving landscape of materials science, particularly in the realm of organic electronics.[1] Its unique molecular architecture, featuring an electron-donating methyl group and a potent electron-withdrawing nitrile group appended to a thiophene ring, offers a powerful handle to modulate the electronic and optical properties of resulting polymers.[2][3] This strategic functionalization makes it a compelling monomer for the synthesis of conjugated polymers with tailored energy levels and charge transport characteristics, crucial for applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[1]

The thiophene moiety provides a robust, electron-rich backbone for π-conjugation, essential for charge mobility. The methyl group enhances solubility and can subtly influence the polymer's morphology and electronic properties.[2] Concurrently, the strongly electron-withdrawing nitrile group significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[2][3] This reduction in the LUMO level is particularly advantageous for creating efficient electron-accepting materials in OPV devices, facilitating exciton dissociation and charge transfer.[3]

This comprehensive guide delves into the practical application of this compound, providing detailed protocols for the synthesis of its corresponding polymer, poly(this compound), and its integration into electronic devices. We will explore the scientific rationale behind the experimental choices and present representative data to benchmark the expected performance of materials derived from this promising monomer.

Data Presentation: Expected Optoelectronic Properties

While extensive experimental data for poly(this compound) is not widely available in the public domain, we can project its performance based on well-established principles of structure-property relationships in polythiophenes and computational studies.[2][4] The following tables summarize expected and representative data for materials derived from this compound, benchmarked against related polythiophene systems.

Table 1: Predicted Electronic Properties of Poly(this compound)

PropertyExpected ValueRationale
HOMO Energy Level-5.5 to -5.8 eVThe strong electron-withdrawing nitrile group significantly lowers the HOMO level compared to unsubstituted polythiophene.[2][3]
LUMO Energy Level-3.5 to -3.8 eVThe nitrile group also lowers the LUMO level, making it a potential n-type or ambipolar semiconductor.[2][3]
Optical Band Gap1.7 to 2.0 eVThe push-pull nature of the substituents is expected to result in a relatively narrow band gap.[2]

Table 2: Representative OFET Performance Data for Functionalized Polythiophenes

ParameterRepresentative Value RangeReference Compound(s)
Hole Mobility (μh)10⁻³ - 10⁻¹ cm²/VsPoly(3-hexylthiophene) (P3HT)[5][6]
Electron Mobility (μe)10⁻⁴ - 10⁻² cm²/VsN-type polythiophene derivatives
On/Off Ratio> 10⁴P3HT-based OFETs[6]

Table 3: Representative OPV Performance Data for Polythiophene-Based Solar Cells

ParameterRepresentative Value RangeDevice Architecture
Power Conversion Efficiency (PCE)5 - 10%Bulk Heterojunction with Fullerene Acceptors
Open-Circuit Voltage (Voc)0.6 - 0.8 VDependent on the energy level offset between donor and acceptor.
Short-Circuit Current (Jsc)10 - 15 mA/cm²Influenced by the absorption spectrum and morphology of the active layer.
Fill Factor (FF)0.6 - 0.7Dependent on charge transport and recombination dynamics.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol outlines a general method for the synthesis of poly(this compound) using ferric chloride (FeCl₃) as an oxidant. This method is widely used for the polymerization of thiophene derivatives due to its simplicity and effectiveness.

Materials:

  • This compound (monomer)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (solvent)

  • Methanol (for precipitation and washing)

  • Ammonia solution (25%) or Hydrazine (for de-doping/neutralization)

  • Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Monomer Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M). Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate Schlenk flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is a critical parameter and typically ranges from 2.5:1 to 4:1. This solution should be freshly prepared.

  • Polymerization Reaction: Slowly add the FeCl₃ solution to the vigorously stirred monomer solution at room temperature. The addition should be done dropwise using a dropping funnel to control the reaction rate. A color change to dark green or black is typically observed, indicating the onset of polymerization.

  • Reaction Progression: Allow the reaction to proceed for a set duration, typically ranging from 2 to 24 hours, while maintaining a constant temperature and stirring under an inert atmosphere. The reaction time influences the polymer's molecular weight and yield.

  • Polymer Precipitation: After the desired reaction time, pour the reaction mixture into a large volume of methanol with vigorous stirring. This will cause the polymer to precipitate out of the solution.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer repeatedly with methanol until the filtrate becomes colorless. This step is crucial to remove any unreacted monomer, oligomers, and residual FeCl₃.

    • To obtain the neutral polymer, the collected solid can be stirred in a solution of ammonia or hydrazine in methanol for a few hours to remove any remaining dopants.

    • Finally, wash the polymer again with methanol and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as moisture can interfere with the polymerization process and quench the reactive intermediates.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with oxygen, which can lead to defects in the polymer backbone and degrade its electronic properties.

  • Molar Ratio of Oxidant to Monomer: This ratio directly impacts the molecular weight and yield of the polymer. A higher ratio generally leads to a higher yield but can also result in over-oxidation and defects.

  • Slow Addition of Oxidant: A controlled, slow addition of the oxidant helps to manage the exothermic nature of the reaction and promotes more controlled polymer chain growth, potentially leading to higher molecular weights and better regioregularity.

G Workflow for Chemical Oxidative Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer_Sol Prepare Monomer Solution (this compound in Chloroform) Polymerization Slowly Add Oxidant to Monomer Solution (Vigorous Stirring, Room Temperature) Monomer_Sol->Polymerization Oxidant_Sol Prepare Oxidant Solution (FeCl3 in Chloroform) Oxidant_Sol->Polymerization Reaction Stir for 2-24 hours (Inert Atmosphere) Polymerization->Reaction Precipitation Precipitate Polymer in Methanol Reaction->Precipitation Filtration Filter and Collect Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Neutralization Neutralize with Ammonia/Hydrazine Washing->Neutralization Drying Dry under Vacuum Washing->Drying Neutralization->Washing Final Wash

Caption: Workflow for the chemical oxidative polymerization of this compound.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a simple OFET device to evaluate the charge transport characteristics of poly(this compound).

Materials:

  • Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)

  • Poly(this compound) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) or other suitable metal for source and drain electrodes

  • Shadow mask for electrode deposition

  • Spin coater

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by sonicating it sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

  • Dielectric Surface Treatment:

    • To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM). A common method is vapor deposition of HMDS or solution-phase treatment with OTS. This treatment makes the surface more hydrophobic, which can improve the molecular ordering of the polymer film.

  • Organic Semiconductor Deposition:

    • Prepare a solution of poly(this compound) in a suitable organic solvent at a concentration of 5-10 mg/mL.

    • Deposit a thin film of the polymer onto the treated substrate using a spin coater. The spin speed and time will determine the film thickness and should be optimized.

    • Anneal the film at a temperature below its glass transition temperature to improve molecular packing and remove residual solvent.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the polymer film.

    • Deposit a 30-50 nm thick layer of gold through the shadow mask using a thermal evaporator to define the source and drain electrodes.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, the field-effect mobility (μ) and the on/off current ratio can be extracted.

Causality Behind Experimental Choices:

  • Surface Treatment: The quality of the semiconductor-dielectric interface is paramount for good device performance. A well-ordered monolayer of the polymer at this interface facilitates efficient charge transport.

  • Spin Coating: This technique allows for the deposition of uniform thin films with controllable thickness, which is crucial for reproducible device fabrication.

  • Thermal Annealing: Annealing provides thermal energy for the polymer chains to rearrange into more ordered structures, which can enhance charge carrier mobility.

  • Gold Electrodes: Gold is often used for source and drain electrodes in p-type OFETs due to its high work function, which facilitates efficient hole injection into the HOMO level of the polymer.

G OFET Fabrication Workflow cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization Cleaning Substrate Cleaning (Si/SiO2) Surface_Treatment Dielectric Surface Treatment (HMDS/OTS) Cleaning->Surface_Treatment Spin_Coating Spin Coat Polymer Solution Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Deposit Source/Drain Electrodes (Thermal Evaporation) Annealing->Electrode_Deposition Measurement Measure Electrical Characteristics Electrode_Deposition->Measurement

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Protocol 3: Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device

This protocol provides a general framework for fabricating a conventional architecture OPV to assess the potential of poly(this compound) as an electron donor material.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Poly(this compound)

  • An electron acceptor material (e.g., a fullerene derivative like PC₆₁BM or a non-fullerene acceptor)

  • A low work function metal for the cathode (e.g., Calcium/Aluminum or Lithium Fluoride/Aluminum)

  • Organic solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Preparation:

    • Pattern the ITO-coated glass substrate using photolithography and etching to define the anode.

    • Clean the substrate by sonicating in deionized water, acetone, and isopropanol.

    • Treat the ITO surface with UV-ozone for 15-20 minutes to improve its work function and wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Spin coat a thin layer (30-40 nm) of PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the PEDOT:PSS layer at around 120-140 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of poly(this compound) (donor) and the electron acceptor in a suitable organic solvent. The donor:acceptor weight ratio is a critical parameter and needs to be optimized (e.g., 1:1, 1:1.2).

    • Spin coat the active layer blend onto the PEDOT:PSS layer inside a glovebox. The film thickness is typically in the range of 80-120 nm.

    • Anneal the active layer to optimize the morphology for efficient charge separation and transport.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin layer of a low work function material (e.g., ~1 nm of LiF or ~20 nm of Ca) followed by a thicker layer of aluminum (~100 nm) to form the cathode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Causality Behind Experimental Choices:

  • PEDOT:PSS as HTL: This layer serves to facilitate the extraction of holes from the donor material to the ITO anode and to block electrons, reducing recombination at the anode interface.

  • Bulk Heterojunction Morphology: The interpenetrating network of the donor and acceptor materials in the active layer provides a large interfacial area for efficient exciton dissociation.

  • Thermal Annealing of the Active Layer: This step can induce phase separation and crystallization of the donor and acceptor materials, leading to the formation of continuous pathways for charge transport to the respective electrodes.

  • Low Work Function Cathode: A low work function cathode is necessary to efficiently extract electrons from the acceptor material.

G OPV Fabrication Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization ITO_Cleaning Clean and Pattern ITO Substrate UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Deposit Hole Transport Layer (PEDOT:PSS) UV_Ozone->HTL Active_Layer Deposit Active Layer (Polymer:Acceptor Blend) HTL->Active_Layer Cathode Deposit Cathode (LiF/Al or Ca/Al) Active_Layer->Cathode JV_Measurement Measure J-V Characteristics (under simulated sunlight) Cathode->JV_Measurement

Caption: Workflow for the fabrication of a bulk heterojunction OPV device.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating through systematic characterization at each critical step. For instance, the successful synthesis of poly(this compound) should be confirmed by spectroscopic techniques such as FT-IR and NMR to verify the polymer structure. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The optical properties, including the absorption spectrum and band gap, can be analyzed using UV-Vis spectroscopy.

For device fabrication, the quality of each layer should be assessed. For example, the thickness and roughness of the thin films can be measured using profilometry and atomic force microscopy (AFM), respectively. The performance of the final devices should be statistically evaluated by fabricating and testing multiple devices to ensure reproducibility.

Conclusion and Future Outlook

This compound represents a promising monomer for the development of next-generation organic electronic materials. Its unique combination of an electron-donating methyl group and an electron-withdrawing nitrile group provides a versatile platform for tuning the optoelectronic properties of conjugated polymers. The protocols detailed in this guide offer a starting point for researchers to explore the potential of this compound in OFETs, OPVs, and other electronic applications. Further research focusing on optimizing polymerization conditions to achieve high molecular weight and regioregularity, as well as exploring its use in copolymerization with other monomers, will be crucial in unlocking the full potential of this compound in materials science.

References

  • Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Crystals. [Link]

  • Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

  • The Role of 3-Methylthiophene in Conducting Polymer Development. Milliken. [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI. [Link]

  • Polythiophenes as electron donors in organic solar cells. Royal Society of Chemistry. [Link]

  • Polythiophene: From Fundamental Perspectives to Applications. ACS Publications. [Link]

  • Performance of Organic Field-Effect Transistor Based on Poly(3-hexylthiophene) as a Semiconductor and Titanium Dioxide Gate Dielectrics by the Solution Process. ResearchGate. [Link]

  • Fabrication of Organic Field Effect Transistor by Directly Grown poly(3 Hexylthiophene) Crystalline Nanowires on Carbon Nanotube Aligned Array Electrode. ACS Publications. [Link]

  • Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors. MDPI. [Link]

Sources

Application Note: Synthesis and Characterization of Conductive Poly(5-Methylthiophene-2-carbonitrile)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Conductive polymers have emerged as a class of materials with immense potential across diverse scientific and technological domains, including electronics, energy storage, and biomedical applications.[1] Among these, polythiophenes are particularly noteworthy for their environmental stability and tunable electronic properties.[2] This application note provides a detailed guide to the synthesis of a functionalized polythiophene, poly(5-methylthiophene-2-carbonitrile), from its monomer. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the thiophene ring is anticipated to modulate the polymer's electronic and optical properties, making it a compelling candidate for advanced applications.

This document outlines two primary synthetic methodologies: chemical oxidative polymerization and electrochemical polymerization. It further details the essential characterization techniques to validate the synthesis and evaluate the properties of the resulting polymer.

PART 1: Scientific Rationale and Monomer Overview

The strategic selection of this compound as the monomeric unit is predicated on the electronic effects of its substituents. The methyl group (-CH₃) at the 5-position is an electron-donating group, which generally lowers the oxidation potential of the monomer and enhances the stability of the resulting polymer. Conversely, the nitrile group (-C≡N) at the 2-position is a strong electron-withdrawing group. This combination is expected to influence the polymer's band gap and conductivity. The nitrile functionality also offers a potential site for post-polymerization modification, expanding the material's versatility.[3]

Monomer Properties: this compound

PropertyValueReference
CAS Number 72835-25-7[4]
Molecular Formula C₆H₅NS[4]
Molecular Weight 123.18 g/mol [4]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 73 °C[3]
Density ~1.16 g/cm³ (predicted)[3]

PART 2: Synthesis Protocols

Two robust methods for the polymerization of this compound are presented below: chemical oxidative polymerization and electrochemical polymerization. The choice of method will depend on the desired form of the polymer (e.g., powder vs. thin film) and the required level of control over the polymerization process.

Protocol 1: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a scalable method for producing conductive polymers in powder form.[5] Ferric chloride (FeCl₃) is a commonly used and effective oxidant for this process.[6]

Workflow for Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Monomer_Solution Dissolve 5-Methylthiophene- 2-carbonitrile in Anhydrous Chloroform Reaction Add FeCl₃ Solution Dropwise to Monomer Solution at 0°C Monomer_Solution->Reaction Oxidant_Solution Prepare FeCl₃ Solution in Anhydrous Chloroform Oxidant_Solution->Reaction Stir Stir for 24 hours under Inert Atmosphere Reaction->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Methanol and Water Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for the chemical oxidative polymerization of this compound.

Detailed Steps:

  • Monomer Solution Preparation: In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (e.g., 1.23 g, 10 mmol) in anhydrous chloroform (e.g., 50 mL).

  • Oxidant Solution Preparation: In a separate dry flask, dissolve anhydrous ferric chloride (FeCl₃) (e.g., 4.87 g, 30 mmol) in anhydrous chloroform (e.g., 50 mL).

  • Reaction Initiation: Cool the monomer solution to 0°C using an ice bath. Slowly add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. A dark precipitate should form.

  • Polymer Isolation: Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual oxidant. Subsequently, wash with deionized water and then again with methanol.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the conductive polymer as a thin film onto an electrode surface.[7] This method offers excellent control over film thickness and morphology.[8]

Workflow for Electrochemical Polymerization

cluster_setup Electrochemical Cell Setup cluster_polymerization Polymerization cluster_characterization Post-Polymerization Electrolyte Prepare Electrolyte Solution: Monomer + Supporting Electrolyte in Acetonitrile Cell Assemble Three-Electrode Cell: Working (e.g., ITO), Counter (Pt), Reference (Ag/AgCl) Electrolyte->Cell CV Perform Cyclic Voltammetry (e.g., -0.2 V to +1.8 V vs. Ag/AgCl) Cell->CV Deposition Observe Polymer Film Deposition on Working Electrode CV->Deposition Rinse Rinse the Polymer-Coated Electrode with Acetonitrile Deposition->Rinse Characterize Characterize the Film (CV, Spectroelectrochemistry) Rinse->Characterize

Caption: Workflow for the electrochemical polymerization of this compound.

Detailed Steps:

  • Electrolyte Preparation: Prepare a solution containing 0.1 M this compound and 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in anhydrous acetonitrile.

  • Cell Assembly: Assemble a three-electrode electrochemical cell. Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire or foil as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization: Perform cyclic voltammetry (CV) by scanning the potential, for instance, from -0.2 V to +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles.[7] The exact potential window may need to be optimized. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.[5]

  • Film Rinsing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Gently dry the polymer-coated electrode under a stream of nitrogen.

PART 3: Characterization of Poly(this compound)

Thorough characterization is crucial to confirm the successful synthesis of the polymer and to understand its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the polymerization.

    • Expected Observations: The spectrum of the polymer should show a significant reduction or disappearance of the C-H stretching vibration of the thiophene ring at the α-positions (around 3100 cm⁻¹), indicating polymerization has occurred at these sites. The characteristic peak for the nitrile group (-C≡N) stretching should be present around 2220-2240 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[9]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer.

    • Expected Observations: The polymer, dissolved in a suitable solvent (e.g., chloroform or tetrahydrofuran), is expected to exhibit a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone.[10] The position of the absorption maximum (λmax) can be used to estimate the optical band gap of the material.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): For electrochemically synthesized films, CV in a monomer-free electrolyte solution is used to study the redox behavior of the polymer.

    • Expected Observations: The cyclic voltammogram of the polymer film will show reversible oxidation and reduction peaks, corresponding to the p-doping and de-doping processes.[11] The potentials of these peaks provide information about the polymer's stability and electronic energy levels.

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer films or powders.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble fraction of the chemically synthesized polymer.[3] This provides insight into the chain length and distribution.

Conductivity Measurement
  • Four-Point Probe Method: This is a standard technique for measuring the electrical conductivity of the polymer films. The conductivity is expected to be dependent on the doping level of the polymer.

Expected Properties Summary

PropertyExpected Outcome
Solubility Potentially soluble in common organic solvents like chloroform, THF, depending on molecular weight.
Molecular Weight (GPC) For chemical synthesis, a range of Mw from 10,000 to 100,000 g/mol can be targeted by optimizing reaction conditions.[12]
UV-Vis (λmax) A broad absorption in the 400-500 nm range, indicative of a conjugated polythiophene backbone.
Conductivity In the doped state, conductivity is expected to be in the semiconductor range, potentially from 10⁻⁵ to 10¹ S/cm, influenced by the nitrile group.

PART 4: Applications and Future Perspectives

The unique combination of a methyl and a nitrile group on the polythiophene backbone makes poly(this compound) a promising material for a variety of applications:

  • Organic Field-Effect Transistors (OFETs): The electron-withdrawing nature of the nitrile group can influence the charge carrier mobility.

  • Sensors: The nitrile group can potentially interact with specific analytes, making the polymer suitable for chemical sensor applications.

  • Electrochromic Devices: The polymer is expected to exhibit color changes upon electrochemical doping and de-doping.

  • Drug Delivery and Biomedical Applications: The nitrile group can be a handle for further functionalization with bioactive molecules.

Future research should focus on optimizing the synthesis to control the polymer's regioregularity, which has a significant impact on its electronic properties. Furthermore, exploring the post-polymerization modification of the nitrile group could lead to novel materials with tailored functionalities.

PART 5: Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents and reagents are sensitive to moisture and should be handled under an inert atmosphere.

  • Ferric chloride is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

  • In situ spectro-electrochemistry of conductive polymers using plasmonics to reveal doping mechanisms. (n.d.). National Center for Biotechnology Information.

  • Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver.

  • Basic oxidative polymerization mechanism for thiophene and pyrrole. - ResearchGate. (n.d.).
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  • Polymerization Mechanisms of Thiophene Derivatives - EPFL Graph Search. (n.d.). EPFL.
  • Cyclic voltammetry of poly(TTh) (black line) and TThMe (red line) in a... - ResearchGate. (n.d.).
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  • Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. (2022).
  • Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3 - ResearchGate. (n.d.).
  • Unravelling the catalysis of thiophene electropolymerization - for improved film properties in a reproducible manner – turn- 3 ing our backs on boron trifluoride diethyl ether
  • Cyclic voltammetry curves of the polymers in 0.1 M TBAF in acetonitrile... - ResearchGate. (n.d.).
  • This compound CAS#: 72835-25-7 - ChemicalBook. (n.d.). ChemicalBook.
  • Polythiophene Films Containing Anthraquinone Groups. (2021). OUSL Research Repository.
  • Potential Dependence of the Conductivity of Highly Oxidized Polythiophenes, Polypyrroles, and Polyaniline: Finite Windows. (n.d.).
  • This compound | C6H5NS | CID 312733 - PubChem. (n.d.). PubChem.
  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.).
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  • FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene. - ResearchGate. (n.d.).
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  • Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). DTIC.
  • Interfacial Modulation of Graphene by Polythiophene with Controlled Molecular Weight to Enhance Thermal Conductivity. (2021). MDPI.
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Mastering the Gewald Synthesis: A Comprehensive Protocol for the Preparation of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Enduring Utility of the Gewald Synthesis

The Gewald synthesis, a powerful multicomponent reaction, has stood as a cornerstone of heterocyclic chemistry for over half a century. First reported by Karl Gewald in 1966, this reaction provides a remarkably efficient and atom-economical route to highly functionalized 2-aminothiophenes from simple, readily available starting materials. These thiophene scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antipsychotics, anti-inflammatory agents, and kinase inhibitors.

This guide provides a detailed, field-tested protocol for the Gewald synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern success. By understanding the "why" behind the "how," researchers can confidently troubleshoot and adapt this versatile reaction to their specific synthetic targets.

The Mechanism: A Symphony of Condensation and Cyclization

The beauty of the Gewald synthesis lies in its elegant convergence of three components: an α-activated carbonyl compound (such as a ketone or β-ketoester), an α-cyanoester or other activated nitrile, and elemental sulfur. The reaction is typically facilitated by a basic catalyst, most commonly a secondary amine like morpholine or diethylamine.

The generally accepted mechanism proceeds through a series of carefully orchestrated steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile. This forms a stable α,β-unsaturated nitrile intermediate, often referred to as a "cyano-olefin."

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic Michael addition to the electron-deficient β-carbon of the cyano-olefin. This forms a thiolate intermediate.

  • Intramolecular Cyclization and Tautomerization: The newly formed thiolate anion then attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a five-membered imine ring.

  • Aromatization: A final tautomerization step, involving the migration of a proton, results in the formation of the stable, aromatic 2-aminothiophene ring system.

This mechanistic pathway is a testament to the reaction's efficiency, as several distinct chemical transformations occur in a single pot.

Gewald_Mechanism Fig. 1: The Gewald Reaction Mechanism Reactants α-Activated Carbonyl + α-Cyanoester + Elemental Sulfur (S8) Knoevenagel Knoevenagel Condensation (Base-Catalyzed) Reactants->Knoevenagel + Base Cyano_Olefin α,β-Unsaturated Nitrile (Cyano-Olefin) Knoevenagel->Cyano_Olefin Michael_Addition Michael Addition of Sulfur Cyano_Olefin->Michael_Addition + S8 Thiolate Thiolate Intermediate Michael_Addition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Imine_Ring Iminothiophene Intermediate Cyclization->Imine_Ring Tautomerization Tautomerization (Aromatization) Imine_Ring->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Fig. 1: The Gewald Reaction Mechanism

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a classic example of the Gewald reaction.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
2-ButanoneC4H8O72.11-86800.805Flammable, Irritant
Ethyl CyanoacetateC5H7NO2113.11-222071.063Harmful
SulfurS32.071154452.07Irritant
MorpholineC4H9NO87.12-51291.007Flammable, Corrosive
EthanolC2H5OH46.07-114780.789Flammable, Irritant
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reaction Workflow

Gewald_Workflow Fig. 2: Experimental Workflow Setup 1. Assemble Glassware (Flask, Condenser) Charge 2. Charge Reactants (Butanone, Cyanoacetate, Sulfur, Ethanol) Setup->Charge Base_Addition 3. Add Base (Morpholine) Dropwise at 0-5 °C Charge->Base_Addition Reaction 4. Heat to Reflux (Approx. 50-60 °C) Base_Addition->Reaction Monitoring 5. Monitor by TLC Reaction->Monitoring Workup 6. Cool and Precipitate (Ice Bath) Monitoring->Workup Reaction Complete Isolation 7. Isolate Product (Vacuum Filtration) Workup->Isolation Purification 8. Recrystallize (Ethanol) Isolation->Purification Analysis 9. Characterize Product (NMR, IR, MS, M.P.) Purification->Analysis

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Halothiophene-2-carbonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylthiophene-2-carbonitrile Scaffolds

The 5-arylthiophene-2-carbonitrile motif is a privileged scaffold in modern chemistry. Its unique electronic properties and rigid structure make it a cornerstone for the development of advanced materials, particularly organic semiconductors and dyes.[1] In the pharmaceutical and agrochemical sectors, this core is present in a multitude of biologically active molecules, serving as a versatile building block for complex drug candidates.[2]

The Suzuki-Miyaura cross-coupling reaction stands as the premier method for forging the critical carbon-carbon bond to create these structures.[2][3] Its remarkable functional group tolerance, use of generally stable and less toxic boronic acid reagents, and the vast commercial availability of starting materials make it an indispensable tool for researchers.[1][3]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 5-halothiophene-2-carbonitriles. We will explore the mechanistic nuances, provide a rationale for component selection, and offer robust, step-by-step procedures for both bromo- and chloro-substituted thiophenes, empowering researchers to confidently and successfully utilize this powerful transformation.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : This is often the rate-determining step of the entire cycle.[4] The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiophene-2-carbonitrile. This process oxidizes the palladium from its Pd(0) state to Pd(II), forming a square planar organopalladium(II) complex. The reactivity of the halide is critical, with the bond strength dictating the ease of this step, following the general trend: I > Br > Cl.[3][6] The presence of the electron-withdrawing nitrile (-CN) group on the thiophene ring facilitates this step by making the carbon at the 5-position more electrophilic.[2]

  • Transmetalation : In this stage, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[7]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups (the thienyl and the aryl) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 5-arylthiophene-2-carbonitrile product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle for 5-Halothiophene-2-carbonitrile Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ThienylPdII trans-ArPd(II)(X)L₂ OxAdd->ThienylPdII Transmetal Transmetalation ThienylPdII->Transmetal DiarylPdII cis-ArPd(II)(Ar')L₂ Transmetal->DiarylPdII ReductElim Reductive Elimination DiarylPdII->ReductElim ReductElim->Pd0 Product 5-Arylthiophene-2-carbonitrile (Ar-Ar') ReductElim->Product HaloThiophene 5-Halothiophene-2-carbonitrile (Ar-X) HaloThiophene->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Fig. 1: Suzuki-Miyaura Catalytic Cycle for 5-Halothiophene-2-carbonitrile

A Scientist's Guide to Component Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. The specific nature of 5-halothiophene-2-carbonitrile as an electron-deficient heteroaryl halide guides these choices.

Palladium Catalyst & Ligand System

The "catalyst" is truly a system composed of a palladium source and a coordinating ligand. The ligand stabilizes the palladium center, influences its reactivity, and prevents its precipitation as inactive palladium black.[8][9]

  • For 5-Bromothiophene-2-carbonitrile (More Reactive): The C-Br bond is readily cleaved. Traditional, less expensive catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[10] This catalyst is a pre-formed, air-stable Pd(0) source that requires no pre-activation. Alternatively, generating the active catalyst in situ from a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a ligand such as Triphenylphosphine (PPh₃) is a common and cost-effective approach.

  • For 5-Chlorothiophene-2-carbonitrile (Less Reactive): The C-Cl bond is significantly stronger and requires a more potent catalytic system to activate.[11] Standard phosphine ligands are often insufficient. The solution lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[11][12]

    • Rationale: These ligands are strong sigma-donors, which increase the electron density on the palladium center.[8] This enhanced electron density facilitates the insertion of palladium into the strong C-Cl bond during the oxidative addition step. Their steric bulk promotes the final reductive elimination step, accelerating catalyst turnover.

    • Recommended Systems:

      • Palladacycle Precatalysts: These are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) species in solution. XPhos Pd G3 or SPhos Pd G3 are excellent choices for coupling challenging heteroaryl chlorides.[1]

      • In Situ Generation: Combining a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos or SPhos .

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[7] Its choice can dramatically affect yield and side reactions.

  • Mechanism of Action: The base activates the boronic acid by forming an "ate" complex (boronate), which is significantly more nucleophilic and readily transfers its organic moiety to the palladium center.[7]

  • Common Choices & Rationale:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for heteroaromatic couplings. It is a moderately strong, non-nucleophilic base that effectively promotes the reaction while minimizing side reactions like ester hydrolysis if other functional groups are present.[2]

    • Potassium Carbonate (K₂CO₃): A widely used, cost-effective base suitable for many couplings, particularly with more reactive bromides.[5][10]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes accelerate slow reactions, but its higher cost and basicity warrant careful consideration.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside). Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Typical Systems:

    • 1,4-Dioxane / Water: A versatile and highly effective mixture. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[2][5]

    • Toluene / Water: Another excellent biphasic system, particularly for higher-temperature reactions.

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF): These polar aprotic solvents can also be used, often with an aqueous base, but require careful purification as impurities can inhibit the reaction.

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: Suzuki Coupling of 5-Bromothiophene-2-carbonitrile

This protocol uses a standard, robust catalyst system suitable for the more reactive bromo-substrate.

Materials:

  • 5-Bromothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Water (1 mL, deionized and degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Reagent Preparation: To the reaction vessel, add 5-bromothiophene-2-carbonitrile, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting halide.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-arylthiophene-2-carbonitrile.

Protocol 2: Suzuki Coupling of 5-Chlorothiophene-2-carbonitrile

This protocol employs a modern palladacycle precatalyst necessary to activate the less reactive chloro-substrate.

Materials:

  • 5-Chlorothiophene-2-carbonitrile (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)

  • Toluene (5 mL, anhydrous)

  • Water (0.5 mL, deionized and degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Reagent Preparation: To the reaction vessel, add 5-chlorothiophene-2-carbonitrile, the arylboronic acid, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous toluene followed by the degassed water via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction as described in Protocol 1. Due to the lower reactivity, longer reaction times are expected.

  • Work-up: Follow the work-up procedure detailed in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography.

Sources

protocol for the synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-Methylthiophene-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its thiophene core, substituted with a reactive nitrile group, serves as a versatile scaffold for the synthesis of more complex molecular architectures. This document provides detailed protocols for the synthesis of this compound, targeting researchers, chemists, and professionals in drug development. We present two robust and validated synthetic strategies: the oxidative ammonolysis of 5-methyl-2-thiophenecarboxaldehyde and the palladium-catalyzed cyanation of 2-bromo-5-methylthiophene. This guide offers an in-depth explanation of the experimental rationale, step-by-step procedures, safety precautions, and characterization methods to ensure reproducible and high-yielding outcomes.

Introduction and Strategic Overview

This compound (CAS No. 72835-25-7) is a valuable intermediate widely utilized in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of agrochemicals.[1][2] Furthermore, its unique electronic properties make it a compound of interest in materials science for applications such as conductive polymers and organic electronics.[1]

The synthesis of this nitrile can be approached through several distinct chemical pathways. The choice of method often depends on factors like the availability of starting materials, scalability, cost, and tolerance of functional groups in more complex derivatives. The most prominent strategies include:

  • Oxidative Ammonolysis of an Aldehyde: This approach converts the readily available 5-methyl-2-thiophenecarboxaldehyde directly into the nitrile in a one-pot reaction. It is often characterized by high yields and operational simplicity.[3][4]

  • Palladium-Catalyzed Cyanation: A modern and highly versatile method that couples a halo-thiophene (e.g., 2-bromo-5-methylthiophene) with a cyanide source.[5] This reaction benefits from the broad functional group tolerance typical of palladium catalysis.[6][7][8][9]

  • Sandmeyer Cyanation: A classic transformation that converts an amine (5-methylthiophen-2-amine) into the corresponding nitrile via a diazonium salt intermediate, using a copper(I) cyanide reagent.[10][11][12][13] While effective, this method requires careful handling of potentially unstable diazonium intermediates.[14]

This guide will provide detailed protocols for the first two methods, as they represent a balance of efficiency, reliability, and modern synthetic utility.

Protocol I: Synthesis via Oxidative Ammonolysis of 5-Methyl-2-thiophenecarboxaldehyde

This method provides a direct conversion of an aldehyde to a nitrile. The reaction proceeds via an intermediate imine, which is then oxidized to the final carbonitrile product. The use of sodium bromate in acetic acid with an ammonia source provides an efficient system for this transformation.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (per 50 mmol scale)Notes
5-Methyl-2-thiophenecarboxaldehyde13679-70-4126.176.3 g (50 mmol)Starting material.
Sodium Bromate (NaBrO₃)7789-38-0150.893.0 g (20 mmol)Oxidizing agent.
Glacial Acetic Acid64-19-760.0510 mL (174 mmol)Solvent and acid catalyst.
Ammonia Solution (25% aq.)1336-21-635.055 g (74 mmol)Nitrogen source.
Diethyl Ether (Et₂O)60-29-774.12~100 mLExtraction solvent.
Sodium Hydroxide (NaOH) solution (23% aq.)1310-73-240.00As neededFor pH adjustment.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Saturated Sodium Chloride Solution (Brine)7647-14-558.44~50 mLFor washing.
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 5-methyl-2-thiophenecarboxaldehyde, NaBrO₃, acetic acid, and ammonia solution in a 3-necked flask. B Heat and stir the mixture at 80°C for 4 hours. A->B C Cool to RT. Dilute with water and diethyl ether. B->C D Adjust pH to >11 with 23% NaOH solution. C->D E Separate the organic phase. D->E F Wash organic layer with water and then brine. E->F G Dry over anhydrous Na₂SO₄. F->G H Filter and concentrate the organic phase under reduced pressure. G->H I Purify crude product via Kugelrohr distillation. H->I J Analyze purity by HPLC. I->J

Caption: Workflow for the synthesis of this compound from its aldehyde precursor.

Step-by-Step Protocol
  • Reaction Setup: In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 5-methyl-2-thiophenecarboxaldehyde (6.3 g, 50 mmol), sodium bromate (3.0 g, 20 mmol), glacial acetic acid (10 mL, 174 mmol), and a 25% aqueous ammonia solution (5 g, 74 mmol).[3]

  • Heating: Immerse the flask in an oil bath and heat the reaction mixture to 80°C. Maintain stirring at this temperature for 4 hours.

  • Work-up - Dilution and Neutralization: After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture by adding 30 mL of water and 50 mL of diethyl ether.[3]

  • pH Adjustment: While stirring vigorously, slowly add a 23% aqueous solution of sodium hydroxide dropwise until the pH of the aqueous layer is above 11.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase.

  • Washing: Wash the organic layer sequentially with water (2 x 25 mL) and saturated aqueous sodium chloride solution (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by distillation under reduced pressure to yield the crude product.

  • Purification: Purify the oily crude product by Kugelrohr distillation to obtain this compound as a colorless oil.[3] The expected boiling point is approximately 73°C.[3]

Expected Results

This procedure is reported to yield a high purity product (e.g., 94.0% by HPLC) with a high chemical yield (e.g., 96.0%).[3]

Protocol II: Palladium-Catalyzed Cyanation of 2-Bromo-5-methylthiophene

This protocol employs modern cross-coupling chemistry, which is a cornerstone of contemporary organic synthesis. Palladium catalysts facilitate the coupling of an aryl halide with a cyanide source.[5] Zinc cyanide is often used as it is less acutely toxic than alkali metal cyanides and is effective in these transformations.[6][8][9]

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (per 1 mmol scale)Notes
2-Bromo-5-methylthiophene13191-45-4177.07177 mg (1 mmol)Starting material.
Zinc Cyanide (Zn(CN)₂)557-21-1117.4370 mg (0.6 mmol)Cyanide source. Highly Toxic.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7218 mg (0.02 mmol, 2 mol%)Palladium(0) precatalyst.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)12150-46-8554.5722 mg (0.04 mmol, 4 mol%)Ligand.
N,N-Dimethylformamide (DMF)68-12-273.092 mLAnhydrous, degassed solvent.
Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl Aryl-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation (Cyanide Transfer) PdII_Aryl->Transmetal Zn(CN)₂ PdII_CN Aryl-Pd(II)-CN(L₂) Transmetal->PdII_CN Zn(Br)(CN) RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Aryl-CN

Caption: Palladium(0)/Palladium(II) catalytic cycle for the cyanation of an aryl bromide.

Step-by-Step Protocol
  • Inert Atmosphere: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.

  • Reagent Preparation: To a dry Schlenk flask, add 2-bromo-5-methylthiophene (177 mg, 1 mmol), zinc cyanide (70 mg, 0.6 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and dppf (22 mg, 0.04 mmol).

  • Solvent Addition: Add 2 mL of anhydrous, degassed DMF to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120°C with stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Washing: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Safety and Hazard Management

The synthesis of this compound involves several hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

  • Thiophene Derivatives: Thiophenes can be flammable and harmful if swallowed or inhaled.[15] Avoid breathing vapors and ensure containers are kept tightly closed.

  • Cyanide Compounds: Zinc cyanide (Zn(CN)₂) is highly toxic if swallowed, inhaled, or in contact with skin. It can release toxic hydrogen cyanide gas upon contact with acids. All work with cyanide salts must be performed in a designated area within a fume hood. A dedicated cyanide waste container must be used, and all contaminated materials must be quenched appropriately (e.g., with bleach and base) before disposal according to institutional guidelines.

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care as their long-term toxicological effects may not be fully known. Avoid inhalation of fine powders.

  • Corrosive Reagents: Acetic acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the methyl group and the two protons on the thiophene ring.

    • ¹³C NMR will confirm the presence of the nitrile carbon and the carbons of the thiophene ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (123.17 g/mol ).[2][16]

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product (Protocol I) Incomplete reaction; insufficient heating.Ensure the reaction temperature is maintained at 80°C. Monitor by TLC to confirm consumption of starting material.
Low or No Product (Protocol II) Catalyst deactivation; presence of oxygen/water.Use properly degassed solvents and strictly maintain an inert atmosphere. Ensure the catalyst and ligand are of high quality.
Side Product Formation Over-reaction or competing reaction pathways.In Protocol I, ensure pH is controlled during workup. In Protocol II, optimize reaction time and temperature.
Difficult Purification Presence of highly polar or similar-polarity impurities.For Protocol II, ensure efficient removal of metal salts during workup. Optimize the mobile phase for column chromatography.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The oxidative ammonolysis of 5-methyl-2-thiophenecarboxaldehyde offers a direct, high-yielding, and operationally simple method suitable for larger-scale preparations. For applications requiring broader functional group tolerance or for substrate-scope exploration, the palladium-catalyzed cyanation of 2-bromo-5-methylthiophene provides a powerful and versatile alternative. The choice of protocol should be guided by the specific requirements of the research or development program. Adherence to the detailed procedures and stringent safety protocols outlined in this guide is essential for the safe and successful synthesis of this important chemical intermediate.

References

  • Erker, T., & Nemec, S. (2004). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. Synthesis, 2004(1), 23-25.
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Pharmaffiliates. (n.d.). CAS No: 72835-25-7 | Chemical Name: this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 122-125.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (2004, July 14). 10h-thieno[2,3-B][3][7] benzodiazepine. Retrieved from

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-23.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylthiophene-2-carbonitrile is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural motif is found in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers, scientists, and drug development professionals. This guide provides a detailed overview of the most effective methods for the large-scale synthesis of this compound, with a focus on practical application, safety, and scalability. We will explore two primary synthetic routes: the direct conversion from 5-methyl-2-thiophenecarboxaldehyde and the Sandmeyer reaction starting from 2-amino-5-methylthiophene.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial-scale production depends on several factors, including the availability and cost of starting materials, reaction efficiency, safety, and environmental impact. Below is a summary of the two primary methods discussed in this guide.

Parameter Route 1: From 5-Methyl-2-thiophenecarboxaldehyde Route 2: Sandmeyer Reaction
Starting Material 5-Methyl-2-thiophenecarboxaldehyde2-Amino-5-methylthiophene
Key Reagents Sodium bromate, acetic acid, ammoniaSodium nitrite, strong acid (e.g., HCl), copper(I) cyanide
Typical Yield High (reported up to 96.0%)[1]Generally good to excellent
Scalability Good, with established proceduresWell-established for large-scale diazotization reactions
Safety Concerns Handling of sodium bromate (strong oxidizer)Generation of diazonium salts (potentially explosive), handling of toxic cyanide salts
Waste Stream Bromine-containing wasteCopper and cyanide-containing waste

Route 1: Synthesis from 5-Methyl-2-thiophenecarboxaldehyde

This method provides a direct and high-yielding pathway to this compound from the corresponding aldehyde. The reaction proceeds via an oxidative amination-dehydration cascade.

Reaction Mechanism

The reaction is believed to proceed through the initial formation of an imine from the aldehyde and ammonia. This is followed by an oxidation step, facilitated by sodium bromate in an acidic medium, which leads to the formation of the nitrile. The acetic acid serves as both a solvent and a catalyst for the imine formation.

Experimental Workflow: Route 1

start Start: Charge Reactor reagents Add 5-methyl-2-thiophenecarboxaldehyde, sodium bromate, acetic acid, and 25% ammonia solution start->reagents heat Heat reaction mixture to 80°C and stir for 4 hours reagents->heat quench Quench: Dilute with water and ether heat->quench ph_adjust Adjust pH to >11 with 23% aqueous NaOH quench->ph_adjust extract Separate organic phase ph_adjust->extract wash Wash with water and saturated NaCl solution extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Remove ether by distillation dry->concentrate purify Purify crude product by Kugelrohr distillation concentrate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound from its aldehyde precursor.

Detailed Protocol: Route 1

This protocol is adapted from a known procedure and is suitable for laboratory-scale synthesis, with considerations for scaling up.[1][2]

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde

  • Sodium bromate (NaBrO₃)

  • Acetic acid (CH₃COOH)

  • 25% Ammonia solution (NH₃)

  • Diethyl ether (Et₂O)

  • 23% Aqueous sodium hydroxide (NaOH)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus

Procedure:

  • Reaction Setup: In a 50 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL (174 mmol) of acetic acid, and 5 g (74 mmol) of 25% ammonia solution.[1]

  • Reaction: Heat the reaction mixture to 80°C and stir for 4 hours.[1] Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture by adding 30 mL of water and 50 mL of ether.[1]

  • pH Adjustment: Slowly add 23% aqueous sodium hydroxide solution dropwise to adjust the pH to above 11.[1]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the ether by distillation under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude oily product by Kugelrohr distillation to obtain the final product as a colorless oil.[1] A reported yield for this procedure is 96.0% with a purity of 94.0% by HPLC.[1]

Route 2: Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the introduction of a cyano group onto an aromatic ring.[3][4] This route involves the diazotization of 2-amino-5-methylthiophene followed by treatment with a copper(I) cyanide salt.

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][5] The process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) species to form the desired nitrile and regenerate the copper(I) catalyst.[5][6][7]

Experimental Workflow: Route 2

start Start: Prepare Diazonium Salt amine_sol Dissolve 2-amino-5-methylthiophene in aqueous acid (e.g., HCl) start->amine_sol cool Cool to 0-5°C amine_sol->cool nano2 Add aqueous NaNO2 solution dropwise, maintaining temperature cool->nano2 diazonium Formation of diazonium salt solution nano2->diazonium sandmeyer Slowly add the diazonium salt solution to the CuCN solution diazonium->sandmeyer cu_sol Prepare a solution of CuCN in a suitable solvent cu_sol->sandmeyer reaction Allow reaction to proceed with evolution of N2 gas sandmeyer->reaction workup Work-up: Quench, extract with an organic solvent, wash, and dry reaction->workup purify Purify by distillation or chromatography workup->purify end End: this compound purify->end

Caption: General workflow for the Sandmeyer cyanation of 2-amino-5-methylthiophene.

Detailed Protocol: Route 2 (General Procedure)

This is a generalized protocol for a Sandmeyer reaction. Specific conditions may need to be optimized for the substrate.

Materials:

  • 2-Amino-5-methylthiophene

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Organic solvent for extraction (e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed reactor with overhead stirring and temperature control

  • Addition funnels

  • pH meter

Procedure:

  • Diazotization:

    • In a jacketed reactor, dissolve 2-amino-5-methylthiophene in a suitable aqueous acid (e.g., 3M HCl).

    • Cool the solution to 0-5°C using a circulating chiller.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., with starch-iodide paper to detect excess nitrous acid).

  • Cyanation:

    • In a separate reactor, prepare a solution or suspension of copper(I) cyanide. For improved solubility and reactivity, a solution of CuCN and NaCN in water can be prepared.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the off-gassing and any exotherm.

  • Work-up:

    • Once the nitrogen evolution has ceased, allow the reaction to stir for a specified period to ensure completion.

    • Quench the reaction mixture, for example, by adding it to water or a basic solution to neutralize the excess acid.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with saturated brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of this compound requires strict adherence to safety protocols, particularly when handling hazardous reagents like cyanides.[8][9]

  • Cyanide Handling: Cyanide salts and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[10] All manipulations should be performed in a well-ventilated fume hood or a closed system.[10] Personal protective equipment (PPE), including appropriate gloves, a lab coat, and safety goggles, is mandatory. An emergency cyanide antidote kit should be readily available, and all personnel must be trained in its use.[8][11]

  • Hydrogen Cyanide (HCN) Gas: Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.[10] It is crucial to avoid acidification of cyanide-containing waste streams. All waste should be quenched and disposed of according to institutional and governmental regulations.

  • Diazonium Salts: Aryl diazonium salts can be explosive in their solid, dry state. Therefore, they are typically generated in situ and used immediately in solution without isolation.[6] Temperature control during diazotization is critical to prevent decomposition.

  • Oxidizing Agents: Sodium bromate is a strong oxidizing agent and should be handled with care, avoiding contact with combustible materials.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are easily accessible.[10][11] Never work alone when handling highly toxic substances.[10]

Conclusion

The large-scale synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the direct conversion of the corresponding aldehyde and the Sandmeyer reaction will depend on factors such as starting material availability, cost, and the specific capabilities of the manufacturing facility. Both methods, when executed with careful process control and stringent safety measures, can provide high yields of this valuable chemical intermediate. The protocols and safety information provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Organic Chemistry Portal. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. [Link]

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  • Google Patents. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • Google Patents. 10h-thieno[2,3-B][12][13] benzodiazepine.

  • ACS Publications. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. [Link]

  • ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. [Link]

  • The University of Queensland. Working Safely with Cyanide Guideline - UQ Policy and Procedure Library. [Link]

  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Dartmouth College. Cyanide Salts - Environmental Health and Safety. [Link]

  • Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • Wikipedia. Cyanation. [Link]

  • ResearchGate. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PubMed. Direct Cyanation of Thiophenols or Thiols to Access Thiocyanates under Electrochemical Conditions. [Link]

  • J&K Scientific LLC. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • PubChem. This compound. [Link]

  • YouTube. 37.01 Sandmeyer Reactions. [Link]

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  • National Institutes of Health. Direct Regioselective C-H Cyanation of Purines. [Link]

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Application Note: High-Purity Isolation of 5-Methylthiophene-2-carbonitrile via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

5-Methylthiophene-2-carbonitrile is a vital heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a thiophene ring and a reactive nitrile group, makes it an indispensable precursor for a wide range of applications, including the development of novel pharmaceuticals and advanced agrochemicals.[1] In these highly sensitive fields, the purity of starting materials is not merely a recommendation but a stringent requirement. Trace impurities can lead to unpredictable side reactions, decreased yields, and the formation of difficult-to-remove byproducts, ultimately compromising the integrity and efficacy of the final active compounds.

This application note provides a comprehensive, field-proven protocol for the purification of this compound using fractional vacuum distillation. The methodology is designed to be a self-validating system, explaining the causality behind each step to ensure researchers can achieve high-purity material (>98%) reliably and safely.

Physicochemical Profile and Rationale for Vacuum Distillation

A thorough understanding of the compound's physical properties is fundamental to designing an effective distillation strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₅NS[1][2][3][4]
Molecular Weight 123.18 g/mol [1][2][3]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 90 °C @ 10 mmHg73 °C (at reduced pressure)[1][2][5]
Density 1.12 - 1.16 g/cm³[1][2]
Refractive Index (n20D) ~1.56[1]

The reported boiling point of 90 °C at a reduced pressure of 10 mmHg indicates that atmospheric distillation would require significantly higher temperatures.[1] Such high temperatures can risk thermal decomposition or polymerization of the thiophene ring and nitrile group. Vacuum distillation is therefore the method of choice, as it lowers the boiling point to a safer, more manageable temperature, preserving the integrity of the molecule.

Common Impurities in Crude this compound

The nature of impurities is dictated by the synthetic route employed. Common methods for nitrile synthesis include the dehydration of amides or nucleophilic substitution reactions.[6][7] A prevalent synthesis for this specific compound involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with reagents like hydroxylamine, followed by dehydration.[2]

Potential impurities may include:

  • Unreacted Starting Materials: Such as 5-methyl-2-thiophenecarboxaldehyde.

  • Solvents: Residual solvents from the reaction and workup phases (e.g., diethyl ether, acetic acid, water).[2]

  • Side-Reaction Products: Depending on the specific reagents, side products can form. For instance, if a Grignard-based synthesis is used, coupling products may arise.[8][9]

  • High-Boiling Point Residues: Tars or polymeric materials formed during the reaction.

Fractional distillation is particularly effective here because it can separate the target compound from both lower-boiling impurities (like residual solvents) and higher-boiling impurities (like starting materials or tars).[10][11]

Detailed Protocol for Fractional Vacuum Distillation

This protocol is designed for purifying this compound on a laboratory scale (5-50 g).

Essential Equipment and Materials
  • Glassware: 100 mL round-bottom flask, 25 mL pear-shaped receiving flasks (x3), Vigreux fractionating column (20-30 cm), distillation head with condenser, vacuum adapter, thermometer adapter. All glassware should be oven-dried and free of defects.

  • Heating & Stirring: Heating mantle with a temperature controller, magnetic stir plate, and a Teflon-coated stir bar.

  • Vacuum System: A two-stage rotary vane vacuum pump, vacuum tubing, and a pressure gauge (manometer).

  • Safety: A cold trap (Dewar flask with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.

  • Chemicals: Crude this compound, boiling chips (optional if using a stir bar), high-vacuum grease, dry ice, and acetone (or liquid nitrogen).

  • PPE: Safety goggles, flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene).

Experimental Workflow Diagram

G Workflow: Purification of this compound cluster_prep Preparation cluster_distill Distillation Process cluster_fractions Fraction Collection cluster_shutdown System Shutdown & Analysis prep1 Charge Distillation Flask (Crude Product + Stir Bar) prep2 Assemble Distillation Apparatus (Grease Joints, Secure Clamps) prep1->prep2 Securely dist1 Engage Cold Trap (Dry Ice/Acetone) dist2 Apply Vacuum Slowly (Target ~10 mmHg) dist1->dist2 dist3 Begin Gentle Heating (Stir Vigorously) dist2->dist3 dist4 Collect Fractions dist3->dist4 frac1 Forerun (Low-boiling impurities) dist4->frac1 Initial Distillate frac2 Main Fraction (Stable Temp. ~90°C) frac1->frac2 Once Temp Stabilizes frac3 High-Boiling Residue (Stop heating) frac2->frac3 After Collection shut4 Analyze Purity (GC, NMR) frac2->shut4 QC Check shut1 Cool Flask to RT shut2 Release Vacuum Gently shut1->shut2 shut3 Disassemble Apparatus shut2->shut3

Caption: Logical workflow for the purification process.

Step-by-Step Methodology
  • Preparation: Place the crude this compound (e.g., 25 g) and a magnetic stir bar into the 100 mL round-bottom flask. Causality: The stir bar ensures smooth boiling and prevents bumping, which is critical under vacuum.

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below. Apply a thin layer of vacuum grease to all ground-glass joints to ensure an airtight seal. The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser. Causality: Correct thermometer placement is crucial for an accurate reading of the vapor temperature, which corresponds to the boiling point of the substance being distilled.

  • System Evacuation: Ensure the cold trap is filled with a dry ice/acetone slurry or liquid nitrogen. Turn on the vacuum pump and slowly open the system to the vacuum. Allow the pressure to stabilize at the target pressure (e.g., ~10 mmHg). Causality: A slow application of vacuum prevents violent bumping of volatile components. The cold trap protects the pump from corrosive vapors.

  • Heating and Distillation: Turn on the magnetic stirrer to a moderate speed. Begin to gently heat the distillation flask with the heating mantle. Observe the "ring of condensate" as it slowly rises up the Vigreux column.[10] Causality: The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor in the more volatile component (the desired product over higher-boiling impurities).

  • Fraction Collection:

    • Forerun: Collect the first few drops of distillate in the first receiving flask. This fraction will contain low-boiling impurities like residual solvents. The head temperature may be unstable during this phase.

    • Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point (approx. 90 °C at 10 mmHg), switch to the second receiving flask.[1] Collect the product while the temperature remains constant. A stable boiling point is a key indicator of a pure substance.[12]

    • Final Fraction: If the temperature begins to drop (indicating the product is finished) or rise sharply (indicating higher-boiling impurities are starting to distill), stop the distillation by removing the heating mantle.

  • System Shutdown: Allow the distillation flask and its contents to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure. Never turn off the pump while the system is under vacuum, as this can cause pump oil to be sucked back into the apparatus. Once at atmospheric pressure, turn off the pump and disassemble the glassware.

Distillation Apparatus Diagram

G flask Distillation Flask (with Crude Product & Stir Bar) column Vigreux Column flask->column mantle Heating Mantle head Distillation Head column->head condenser Condenser head->condenser Vapor Path thermometer Thermometer thermometer->head vac_adapter Vacuum Adapter condenser->vac_adapter Distillate water_out Water Out condenser->water_out receiver Receiving Flask vac_adapter->receiver vac_line To Cold Trap & Vacuum Pump vac_adapter->vac_line Vacuum water_in Water In water_in->condenser Coolant Flow

Caption: Fractional vacuum distillation apparatus setup.

Quality Control: Validation of Purity

Post-purification analysis is essential to confirm the success of the distillation. The collected main fraction should be analyzed using one or more of the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing the purity of a volatile liquid.[13] A successful purification will be indicated by a single major peak in the chromatogram, with an area percentage >98%. The mass spectrum will confirm the molecular weight (m/z 123).[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation.[14] The spectrum of pure this compound should show clean signals corresponding to the methyl and thiophene ring protons, free from impurity peaks.

  • Infrared (IR) Spectroscopy: This technique can quickly confirm the presence of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.[14]

Critical Safety Precautions

This compound is a hazardous chemical, and distillation under vacuum carries inherent physical risks. Adherence to safety protocols is mandatory.

  • Chemical Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin, and is a flammable liquid.[3][15]

  • Operational Hazards: Glassware under vacuum can implode if it has any cracks or defects. Heating closed systems can lead to over-pressurization and explosion.

  • Mandatory Safety Measures:

    • Fume Hood: Conduct the entire procedure in a certified, well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

    • Glassware Inspection: Thoroughly inspect all glassware for cracks or star fractures before use.

    • Ignition Sources: Keep all potential ignition sources away from the apparatus.[16] Use a heating mantle controlled by a variable transformer, not a hot plate with an open thermostat.

    • Venting: Never heat a sealed system. Ensure the system is properly vented to the vacuum line. Always allow the apparatus to cool completely before venting to atmospheric pressure.

References

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Topic: Derivatization of 5-Methylthiophene-2-carbonitrile: A Synthetic Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Methylthiophene-2-carbonitrile is a versatile heterocyclic building block, pivotal in the synthesis of a wide array of functionalized molecules for medicinal chemistry and materials science.[1][2][3] Its structure, featuring a reactive nitrile group and an electron-rich thiophene ring, offers multiple avenues for chemical modification. This guide provides a detailed exploration of key derivatization strategies for this compound, presenting not just step-by-step protocols but also the underlying chemical principles that govern these transformations. We will delve into the hydrolysis and reduction of the nitrile moiety, as well as synthetic pathways that leverage the thiophene core, thereby equipping researchers with the practical and theoretical knowledge to harness the full synthetic potential of this valuable intermediate.

Introduction: The Chemical Versatility of this compound

The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous marketed drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[4] this compound, with its defined substitution pattern, serves as an excellent starting point for creating diverse molecular libraries. The molecule's reactivity is primarily centered around two key features:

  • The Nitrile Group (-C≡N): This functional group is a synthetic linchpin, readily convertible into other critical functionalities such as carboxylic acids, primary amines, and amides. These transformations are fundamental for introducing new pharmacophores or linking moieties.

  • The Thiophene Ring: As an aromatic heterocycle, the thiophene ring can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrile group at the 2-position influences the regioselectivity and reactivity of such reactions.[3][5] Furthermore, the thiophene core is extensively used in modern cross-coupling reactions to form complex aryl-aryl or aryl-heteroaryl bonds.[1][6][7]

This document will systematically detail the protocols for exploiting these reactive sites.

Derivatization Pathways from this compound

The strategic modification of this compound allows for the synthesis of key derivatives. The primary transformations targeting the nitrile group are summarized below.

Derivatization_Pathways Start This compound Acid 5-Methylthiophene-2-carboxylic Acid Start->Acid Hydrolysis (H+ or OH-) Amine (5-Methylthiophen-2-yl)methanamine Start->Amine Reduction (e.g., LiAlH4, H2/cat.) Amide 5-Methylthiophene-2-carboxamide Start->Amide Partial Hydrolysis or Direct Synthesis

Caption: Key derivatization routes from this compound.

Protocols for Nitrile Group Transformations

The nitrile group is a versatile precursor to several important functional groups. The following protocols detail its conversion into a carboxylic acid, a primary amine, and a carboxamide.

Hydrolysis to 5-Methylthiophene-2-carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental hydrolysis reaction that can be effectively catalyzed by either acid or base.[8][9][10]

  • Mechanistic Insight: In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[9] Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, initiating the hydrolysis cascade.[9] Both pathways proceed through an amide intermediate.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 1:1 mixture of 5 M aqueous hydrochloric acid and glacial acetic acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol and add an excess of 10 M aqueous sodium hydroxide (NaOH) solution (e.g., 5.0 eq.).

  • Heating: Heat the mixture to reflux with stirring for 6-12 hours. The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. A precipitate of the carboxylic acid should form.[8]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Recrystallization can be performed if further purification is needed.

Hydrolysis_Workflow cluster_acid Acidic Route cluster_base Basic Route A1 Reflux with HCl/AcOH A2 Cool & Extract A1->A2 A3 Purify (Recrystallize) A2->A3 End Carboxylic Acid A3->End B1 Reflux with NaOH/EtOH B2 Cool & Acidify (pH 2) B1->B2 B3 Filter & Purify B2->B3 B3->End Start Nitrile Start->A1 Start->B1

Caption: Workflow for acidic vs. basic nitrile hydrolysis.

Reduction to (5-Methylthiophen-2-yl)methanamine

The reduction of nitriles to primary amines is a powerful transformation for introducing a basic center and a flexible linker. Common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[11][12]

  • Mechanistic Insight (LiAlH₄): Lithium aluminum hydride is a potent reducing agent that delivers hydride ions (H⁻) to the electrophilic nitrile carbon.[12][13] The reaction proceeds through an intermediate imine-aluminum complex, which is subsequently hydrolyzed during the work-up to yield the primary amine.[13]

Safety Note: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography.

ReagentMolar Eq.Key ConditionsAdvantages / Disadvantages
HCl / AcOH CatalyticRefluxSimple, effective for acid-stable molecules.
NaOH / EtOH ExcessRefluxGood for base-stable molecules; requires final acidification step.[8]
LiAlH₄ 1.5 - 2.0Anhydrous THF, RefluxPowerful, fast reduction; requires inert atmosphere and careful quenching.[11][12]
H₂ / Raney Ni CatalyticHigh Pressure, NH₃Catalytic, avoids pyrophoric reagents; requires specialized high-pressure equipment.[11]

Table 1: Comparison of Derivatization Conditions for this compound.

Synthesis of 5-Methylthiophene-2-carboxamide

Thiophene-2-carboxamide derivatives have shown significant potential as bioactive agents.[14] This intermediate can be synthesized via controlled hydrolysis of the nitrile or through other established methods. A common route involves the Gewald reaction to build a substituted 2-aminothiophene-3-carboxamide scaffold.[15] For the direct conversion from the nitrile, carefully controlled hydrolysis is key.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like tert-butanol.

  • Reagent Addition: Add powdered potassium hydroxide (KOH) (2.0 eq.) and stir the suspension at room temperature.

  • Monitoring: The reaction is typically slow and should be monitored carefully by TLC to maximize the yield of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Work-up: Once the desired conversion is achieved, pour the reaction mixture into cold water.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 5-methylthiophene-2-carboxamide.

Synthetic Strategies Involving the Thiophene Core

While the nitrile group is the most reactive handle for direct derivatization, the thiophene ring itself is central to the molecule's utility.

Synthesis of the Precursor Aldehyde via Vilsmeier-Haack Reaction

The most common synthetic route to this compound begins with the formylation of 2-methylthiophene.[16] The Vilsmeier-Haack reaction is the preferred industrial method for this step, using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to install a formyl group (-CHO) predominantly at the 5-position of the thiophene ring.[17][18][19][20]

  • Causality: The methyl group at the 2-position is an activating, ortho-para directing group. In the context of the five-membered thiophene ring, it strongly directs the incoming electrophile (the Vilsmeier reagent) to the vacant alpha-position (C5), ensuring high regioselectivity.[18]

The resulting 5-methyl-2-thiophenecarboxaldehyde is then converted to this compound. A common laboratory-scale method involves forming the oxime with hydroxylamine, followed by dehydration.[21] An efficient one-pot synthesis from the aldehyde has also been reported using reagents like sodium bromate and ammonia in acetic acid.[16]

Vilsmeier_Workflow Start 2-Methylthiophene Aldehyde 5-Methyl-2- thenecarboxaldehyde Start->Aldehyde Vilsmeier-Haack Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Aldehyde Nitrile 5-Methylthiophene- 2-carbonitrile Aldehyde->Nitrile Conversion (e.g., via oxime)

Caption: Synthesis of this compound from 2-methylthiophene.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

Thiophene derivatives are workhorses in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are indispensable for constructing complex molecules.[7] While this compound itself is not a typical coupling partner, its halogenated analogues are. For instance, a bromo-substituted derivative could be coupled with a variety of boronic acids or organostannanes to introduce diverse aryl, heteroaryl, or alkyl groups onto the thiophene core, highlighting the broader synthetic utility of this scaffold in drug discovery and materials science.[1][6][22]

Conclusion

This compound is a synthetically tractable and highly valuable starting material. The protocols and insights provided in this guide demonstrate the straightforward conversion of its nitrile group into carboxylic acids, amines, and amides—functional groups that are essential for modulating physicochemical properties and biological activity. Understanding the precursor synthesis via the Vilsmeier-Haack reaction and the potential for the thiophene core to engage in cross-coupling reactions further underscores its importance. By applying these methodologies, researchers can efficiently generate novel and diverse molecular architectures for a wide range of scientific applications.

References

  • He, C.-Y., Min, Q.-Q., & Zhang, X. (2017). Palladium-Catalyzed Aerobic Dehydrogenative Cross-Coupling of Polyfluoroarenes with Thiophenes: Facile Access to Polyfluoroarene–Thiophene Structure. Organometallics. Available at: [Link]

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  • Rashid, M., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Liang, M., et al. (2024). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: Synthesis of 5-Methyl-2-thienyl Ketones via Reaction of 5-Methylthiophene-2-carbonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The functionalization of the thiophene ring is a critical step in the synthesis of novel compounds with tailored properties. 5-Methylthiophene-2-carbonitrile is a versatile and readily available starting material. Its nitrile group serves as a synthetic handle for introducing a wide array of functionalities.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the conversion of this compound into valuable 5-methyl-2-thienyl ketones. This transformation, achieved through reaction with organometallic reagents such as Grignard and organolithium compounds, is a robust and high-yielding method for carbon-carbon bond formation. The resulting ketones are pivotal intermediates for further elaboration in the synthesis of complex molecular targets. We will explore the underlying mechanisms, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Scientific Foundation: Mechanism and Rationale

The reaction of a nitrile with an organometallic reagent to form a ketone is a cornerstone of synthetic organic chemistry. The process can be logically divided into two distinct stages: nucleophilic addition to form a stable intermediate, followed by acidic hydrolysis to unveil the ketone.

1. Nucleophilic Addition to the Nitrile Carbon:

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are characterized by a highly polarized carbon-metal bond. This polarization imparts significant carbanionic character to the carbon atom, rendering it a potent nucleophile.[1] The nitrile group (C≡N) features an electrophilic carbon atom due to the electronegativity of nitrogen.

The reaction is initiated by the nucleophilic attack of the organometallic's carbanionic carbon on the electrophilic nitrile carbon.[2][3] This addition breaks one of the C-N pi bonds, generating a resonance-stabilized N-metallo imine salt intermediate (a magnesium or lithium iminate). A crucial feature of this reaction is the stability of this intermediate; it is unreactive towards a second equivalent of the organometallic reagent.[2][4] This prevents the over-addition that is commonly observed in the reaction of Grignard reagents with esters, thus allowing for the clean isolation of the ketone upon workup.[5]

2. Hydrolysis of the Imine Intermediate:

The ketone product is not formed until the reaction mixture is treated with an aqueous acid during the workup step. The hydrolysis of the imine intermediate proceeds through a well-established mechanism.[6][7][8] First, the iminate is protonated by the acid to form a neutral imine. The imine is then protonated on the nitrogen atom, forming a highly electrophilic iminium ion. Water, acting as a nucleophile, attacks the iminium carbon, leading to a tetrahedral carbinolamine intermediate. A series of proton transfers follows, culminating in the elimination of ammonia and the formation of the final ketone product.

reaction_mechanism General Reaction Mechanism R1_CN This compound Imine_Salt N-Metallo Imine Salt (Stable Intermediate) R1_CN->Imine_Salt 1. Nucleophilic Addition (Anhydrous Ether) R_M Organometallic Reagent (R-M) R_M->Imine_Salt Imine Imine Imine_Salt->Imine 2. Protonation (H3O+ Workup) Ketone 5-Methyl-2-thienyl Ketone Imine->Ketone 3. Hydrolysis

Caption: General workflow of ketone synthesis from a nitrile.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. All operations involving organometallic reagents must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9][10]

Protocol 1: Synthesis of (5-methylthiophen-2-yl)(phenyl)methanone using a Grignard Reagent

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials and Equipment:

  • Reagents: this compound (1.0 eq), Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Diethyl ether, Ethyl acetate, Hexanes.

  • Equipment: Two-necked round-bottom flask (Schlenk flask), magnetic stirrer, stir bar, rubber septa, addition funnel, argon/nitrogen line with bubbler, syringes, needles, ice-water bath.

Step-by-Step Procedure:

  • Apparatus Setup: A 100 mL two-necked flask equipped with a magnetic stir bar and a reflux condenser (or addition funnel) is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

  • Reactant Preparation: this compound (e.g., 1.23 g, 10.0 mmol, 1.0 eq) is dissolved in 30 mL of anhydrous THF and transferred to the reaction flask via cannula or syringe.

  • Grignard Reagent Addition: The flask is cooled to 0 °C in an ice-water bath. Phenylmagnesium bromide (4.0 mL of 3.0 M solution in Et₂O, 12.0 mmol, 1.2 eq) is added dropwise to the stirred solution over 20 minutes using a syringe. A color change and/or mild exotherm may be observed.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl acetate in hexanes).

  • Quenching and Work-up: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 20 mL of 1 M HCl. Stirring is continued for 15 minutes until two clear layers form.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Washing and Drying: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). The organic layer is then dried over anhydrous MgSO₄.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude ketone can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure (5-methylthiophen-2-yl)(phenyl)methanone.

grignard_workflow Grignard Reaction Workflow A 1. Setup Flame-dry flask under Ar/N2 B 2. Add Substrate This compound in anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add Grignard Reagent (Phenylmagnesium bromide) Dropwise C->D E 5. React Warm to RT, stir 3-4h D->E F 6. Quench Cool to 0 °C, add 1M HCl E->F G 7. Extraction (e.g., Diethyl Ether) F->G H 8. Wash & Dry G->H I 9. Purify (Chromatography/Recrystallization) H->I

Caption: Step-by-step experimental workflow for the Grignard protocol.

Protocol 2: Synthesis of 1-(5-methylthiophen-2-yl)ethan-1-one using an Organolithium Reagent

This protocol details the reaction with methyllithium, a more reactive organometallic reagent, necessitating lower temperatures.

Materials and Equipment:

  • Reagents: this compound (1.0 eq), Methyllithium (1.6 M in diethyl ether, 1.2 eq), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes.

  • Equipment: Same as Protocol 1, with the addition of a dry ice/acetone bath.

Step-by-Step Procedure:

  • Apparatus Setup: Prepare the reaction apparatus as described in Protocol 1, ensuring all glassware is scrupulously dry.

  • Reactant Preparation: Dissolve this compound (e.g., 1.23 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous THF in the reaction flask.

  • Organolithium Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Methyllithium (7.5 mL of 1.6 M solution in Et₂O, 12.0 mmol, 1.2 eq) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour. The bath is then removed, and the solution is allowed to slowly warm to 0 °C over approximately 1 hour.

  • Quenching and Work-up: While at 0 °C, the reaction is quenched by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. This is a milder alternative to strong acid, which is often preferred for sensitive substrates.

  • Extraction: The mixture is partitioned between diethyl ether (50 mL) and water (20 mL) in a separatory funnel. The aqueous layer is extracted with additional diethyl ether (2 x 25 mL).

  • Washing and Drying: The combined organic extracts are washed with brine (25 mL) and dried over anhydrous Na₂SO₄.

  • Purification: After filtration and solvent removal under reduced pressure, the resulting crude 1-(5-methylthiophen-2-yl)ethan-1-one is purified, typically by column chromatography.

Data Summary and Key Considerations
ParameterProtocol 1 (Grignard)Protocol 2 (Organolithium)Rationale & Causality
Organometallic Reagent Phenylmagnesium bromideMethyllithiumOrganolithiums are generally more reactive and basic than Grignards, requiring more stringent temperature control.[9]
Reaction Temperature 0 °C to Room Temp.-78 °C to 0 °CThe higher reactivity of organolithiums necessitates very low temperatures to prevent side reactions, such as deprotonation of the thiophene methyl group.[11]
Solvent Anhydrous THF / EtherAnhydrous THF / EtherAprotic ethers are required as they are inert to the reagents and help to solvate and stabilize the organometallic species.[1]
Work-up Quench 1 M HClSaturated aq. NH₄ClA strong acid ensures complete hydrolysis of the imine. A milder quench like NH₄Cl can be used to avoid degradation of sensitive products.
Typical Yields 75-90%80-95%Both methods are highly efficient, with yields depending on the specific reagents and purity of starting materials.
Trustworthiness: A Self-Validating System
  • Inert Atmosphere is Non-Negotiable: Organometallic reagents react violently with atmospheric oxygen and moisture. A properly maintained inert atmosphere is the primary control point for safety and reaction success.[9][10]

  • Anhydrous Conditions: The presence of water will protonate and destroy the organometallic reagent, immediately halting the desired reaction. Flame-drying glassware and using anhydrous solvents are mandatory.

  • Monitoring: TLC is a simple and effective tool to validate the consumption of the starting nitrile before proceeding to the work-up stage, preventing the isolation of unreacted material.

  • Controlled Addition: Dropwise addition of the organometallic reagent, especially at low temperatures, is critical to manage the reaction exotherm and prevent localized high concentrations that could lead to side reactions.

References
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The Strategic Role of 5-Methylthiophene-2-carbonitrile in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a "privileged scaffold" in drug design.[1] Thiophene derivatives are integral components of numerous approved drugs, exhibiting a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[1] This prominence is due to the thiophene nucleus's capacity to engage in various biological interactions and its synthetic tractability, allowing for the generation of diverse molecular architectures.

Within the extensive family of thiophene-based building blocks, 5-Methylthiophene-2-carbonitrile and its derivatives hold a position of significant strategic importance in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This application note provides a comprehensive overview of the utility of this compound, with a particular focus on its pivotal role in the synthesis of the atypical antipsychotic drug, Olanzapine. We will delve into the core chemical principles, provide detailed experimental protocols for key transformations, and explore the broader applications of this versatile synthetic intermediate.

Core Chemistry and Synthetic Applications

This compound is a bifunctional molecule, with the nitrile and methyl groups, as well as the thiophene ring itself, offering multiple avenues for chemical modification. The electron-withdrawing nature of the nitrile group activates the thiophene ring for certain reactions, while the methyl group can be a site for further functionalization. However, the most common and impactful application of this scaffold involves the use of its precursor, 2-amino-5-methylthiophene-3-carbonitrile , in the construction of complex heterocyclic systems.

The synthesis of 2-amino-5-methylthiophene-3-carbonitrile is most efficiently achieved through the Gewald reaction , a multicomponent condensation that is a hallmark of thiophene synthesis.

The Gewald Reaction: A Gateway to Functionalized Thiophenes

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base.[2][3] This reaction is prized for its operational simplicity and the high degree of substitution it allows on the resulting thiophene ring.

Reaction Mechanism: The Gewald Reaction

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone (in this case, propionaldehyde, which will lead to the 5-methyl group) and the active methylene nitrile (malononitrile).[3] The resulting α,β-unsaturated dinitrile then undergoes a Michael addition of sulfur. The subsequent cyclization and tautomerization lead to the formation of the stable 2-aminothiophene ring.

Gewald Reaction Mechanism Propionaldehyde Propionaldehyde Knoevenagel_Adduct Knoevenagel Adduct Propionaldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Sulfur Sulfur Michael_Adduct Michael Adduct Sulfur->Michael_Adduct Base Base (e.g., Triethylamine) Base->Knoevenagel_Adduct Knoevenagel Condensation Knoevenagel_Adduct->Michael_Adduct Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product 2-amino-5-methyl- thiophene-3-carbonitrile Cyclized_Intermediate->Product Tautomerization

Caption: Mechanism of the Gewald Reaction for 2-amino-5-methylthiophene-3-carbonitrile synthesis.

Application in API Synthesis: The Case of Olanzapine

A prime example of the strategic use of a this compound precursor is in the industrial synthesis of Olanzapine , an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. The synthesis of Olanzapine hinges on the construction of a thieno[2,3-b][4][5]benzodiazepine core, for which 2-amino-5-methylthiophene-3-carbonitrile is a critical starting material.

The overall synthetic strategy can be broken down into three key stages:

  • Ullmann Condensation: Formation of a diaryl amine by coupling 2-amino-5-methylthiophene-3-carbonitrile with an ortho-halonitrobenzene.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the benzodiazepine ring.

  • Final Functionalization: Introduction of the N-methylpiperazine moiety.

Step-by-Step Protocols for Olanzapine Synthesis Intermediates

Protocol 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

This protocol is a representative procedure for the synthesis of the key thiophene intermediate.

Parameter Value
Reactants Propionaldehyde, Malononitrile, Elemental Sulfur, Triethylamine
Solvent Dimethylformamide (DMF)
Temperature 5-10°C (addition), then room temperature
Reaction Time ~2-3 hours
Work-up Precipitation in ice-water, filtration, and drying
Typical Yield 60-70%

Detailed Procedure:

  • To a cooled (5-10°C) and stirred mixture of sulfur and propionaldehyde in DMF, slowly add triethylamine.

  • After the initial reaction, add a solution of malononitrile in DMF dropwise, maintaining the temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.

Protocol 2: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile (Ullmann Condensation)

This step involves the formation of a C-N bond between the thiophene intermediate and a nitro-substituted aryl halide.

Parameter Value
Reactants 2-amino-5-methylthiophene-3-carbonitrile, o-fluoronitrobenzene, Base (e.g., Sodium Hydride)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reaction Time 10-12 hours
Work-up Quenching with ice, pH adjustment, filtration, and purification by recrystallization or chromatography
Typical Yield 75-85%

Detailed Procedure:

  • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of 2-amino-5-methylthiophene-3-carbonitrile and o-fluoronitrobenzene in THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Carefully quench the reaction with crushed ice and adjust the pH to near neutral with a suitable acidic solution.

  • Collect the precipitated solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.

Reaction Mechanism: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a new carbon-heteroatom bond.[6][7] In this case, it is a C-N bond formation. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the diaryl amine product and regenerate the Cu(I) catalyst. While traditionally requiring high temperatures, modern modifications with appropriate ligands allow the reaction to proceed under milder conditions. Some variations of this reaction can also proceed without a copper catalyst, particularly when a highly activated aryl halide is used.

Ullmann Condensation Thiophene_Amine 2-amino-5-methyl- thiophene-3-carbonitrile Product 2-(2-nitroanilino)-5-methyl- thiophene-3-carbonitrile Thiophene_Amine->Product Aryl_Halide o-fluoronitrobenzene Aryl_Halide->Product Base Base Base->Product C-N Coupling Catalyst Cu(I) Catalyst (Optional) Catalyst->Product

Caption: Ullmann condensation for the synthesis of the diaryl amine intermediate.

Protocol 3: Reductive Cyclization to form the Thieno[2,3-b][4][5]benzodiazepine Core

This crucial step involves the reduction of the nitro group and subsequent intramolecular cyclization.

Parameter Value
Reactant 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile
Reducing Agent Stannous chloride (SnCl₂) in the presence of HCl, or catalytic hydrogenation (e.g., Pd/C)
Solvent Ethanol, Ethyl Acetate
Temperature Room temperature to reflux
Reaction Time 4-12 hours
Work-up Filtration, solvent removal, and isolation of the hydrochloride salt
Typical Yield 80-90%

Detailed Procedure (using SnCl₂):

  • To a solution of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile in ethanol, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to collect the precipitated hydrochloride salt of 4-amino-2-methyl-10H-thieno[2,3-b][4][5]benzodiazepine.

  • The free base can be obtained by neutralization with a suitable base.

Reaction Mechanism: Reductive Cyclization

The reduction of the nitro group to an amine is a standard transformation. Following the reduction, the newly formed aniline nitrogen acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the seven-membered benzodiazepine ring. The reaction is typically acid-catalyzed, which protonates the nitrile group, making it more electrophilic.

Reductive Cyclization Nitro_Intermediate 2-(2-nitroanilino)-5-methyl- thiophene-3-carbonitrile Amino_Intermediate 2-(2-aminoanilino)-5-methyl- thiophene-3-carbonitrile Nitro_Intermediate->Amino_Intermediate Nitro Group Reduction Cyclized_Product 4-amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine Amino_Intermediate->Cyclized_Product Intramolecular Cyclization Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl) Reducing_Agent->Amino_Intermediate Acid_Catalyst Acid Catalyst Acid_Catalyst->Cyclized_Product

Caption: Reductive cyclization to form the thieno[2,3-b][4][5]benzodiazepine core.

Broader Applications and Future Perspectives

While the synthesis of Olanzapine is a prominent example, the synthetic utility of this compound and its derivatives is not limited to this single API. The thieno[2,3-b][4][5]benzodiazepine scaffold is a privileged structure in its own right and is a target for the development of other centrally acting agents. Furthermore, the 2-aminothiophene moiety is a versatile building block for the synthesis of a variety of other fused heterocyclic systems with potential therapeutic applications. Researchers are actively exploring new derivatives of Olanzapine and related compounds for indications beyond psychosis, including cancer.[8][9]

The continued importance of the thiophene scaffold in drug discovery ensures that this compound and its precursors will remain valuable intermediates for the synthesis of novel APIs. The development of more efficient and sustainable synthetic methodologies for these building blocks will be a key area of future research.

Conclusion

This compound, and more specifically its precursor 2-amino-5-methylthiophene-3-carbonitrile, represents a strategically important building block in the synthesis of complex APIs. Its utility is exemplified by its central role in the industrial production of Olanzapine. The synthetic pathway, involving the Gewald reaction, Ullmann condensation, and a reductive cyclization, highlights a series of robust and well-established chemical transformations. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmaceutical synthesis. The versatility of the thiophene scaffold suggests that the applications of this compound and its derivatives will continue to expand, leading to the discovery of new and improved therapeutic agents.

References

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Mechanism of the Modified Ullmann Reaction - ResearchGate. Available at: [Link]

  • Ullmann Coupling - SynArchive. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Wiley Online Library. Available at: [Link]

  • Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines - IJPRA. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepines A Review - IJTSRD. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][4][5]benzodiazepine - ResearchGate. Available at: [Link]

  • Synthesis of Novel 1,5-Benzodiazepine Derivatives and their In Vivo Antiulcer Activity - ResearchGate. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH. Available at: [Link]

  • Synthesis of olanzapine derivatives 5–8 - ResearchGate. Available at: [Link]

  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - NIH. Available at: [Link]

Sources

The Strategic Utility of 5-Methylthiophene-2-carbonitrile in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Application Notes and Protocols for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands as a privileged scaffold. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the design of novel therapeutics and functional materials. Among the myriad of functionalized thiophenes, 5-Methylthiophene-2-carbonitrile emerges as a particularly versatile and strategic precursor for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, focusing on detailed protocols for the preparation of key intermediates and their subsequent transformation into novel heterocyclic frameworks with significant potential in drug discovery and development.

Introduction: The Versatility of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The strategic placement of functional groups on the thiophene ring allows for a high degree of molecular diversity and the targeted synthesis of compounds with specific biological activities. This compound, with its reactive nitrile group and the electron-donating methyl group, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of a wide array of novel heterocycles.[1]

Core Synthetic Strategy: From this compound to Key Intermediates

A primary challenge and opportunity in utilizing this compound lies in the strategic functionalization of the thiophene ring to enable subsequent cyclization reactions. A key transformation is the introduction of an amino group at the C3 position, leading to the formation of 2-amino-5-methylthiophene-3-carbonitrile. This o-aminonitrile is a highly valuable intermediate for the construction of fused pyrimidine rings, a prominent feature in many biologically active molecules.

The most efficient and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction .[2][3] This one-pot, multi-component reaction offers a convergent and atom-economical approach to highly substituted 2-aminothiophenes.

Experimental Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via the Gewald Reaction

This protocol details the synthesis of the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, from simple, commercially available starting materials.

Causality Behind Experimental Choices: The Gewald reaction proceeds through an initial Knoevenagel condensation between the aldehyde (propionaldehyde) and the active methylene compound (malononitrile), catalyzed by a base (triethylamine). Elemental sulfur is then added, which undergoes a complex series of reactions, including addition to the activated double bond and subsequent cyclization and aromatization to form the thiophene ring. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the reactants and intermediates. The reaction is typically performed at or slightly above room temperature to control the exothermicity of the initial condensation and to promote the subsequent steps.

Materials:

  • Propionaldehyde

  • Malononitrile

  • Sulfur powder

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, prepare a mixture of sulfur powder (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) in N,N-dimethylformamide (100 mL).

  • Cool the mixture to approximately -5 °C using an ice-salt bath.

  • Slowly add triethylamine (22.97 g, 227 mmol) dropwise to the mixture over a period of about 15 minutes, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the mixture to stir at approximately 18 °C for about 2 hours.

  • Prepare a solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL).

  • Add the malononitrile solution dropwise to the reaction mixture over a period of about 20 minutes, maintaining the temperature at around 18 °C.

  • Stir the reaction mixture at 18 °C for an additional 45 minutes.

  • Pour the reaction mixture onto a large volume of ice water (approximately 1.2 L) with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with chilled water.

  • Dry the product in a vacuum oven at 45-50 °C to a constant weight to yield 2-amino-5-methylthiophene-3-carbonitrile.[4]

Data Presentation: Physicochemical Properties of 2-Amino-5-methylthiophene-3-carbonitrile

PropertyValue
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol
Appearance White to off-white crystalline solid
Melting Point Not specified
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMF, ethanol)
CAS Number 138564-58-6[5]

Mandatory Visualization: Gewald Reaction Workflow

Gewald_Reaction Propionaldehyde Propionaldehyde Intermediate Knoevenagel Adduct Propionaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Sulfur Sulfur Product 2-Amino-5-methyl- thiophene-3-carbonitrile Sulfur->Product Base Base (Triethylamine) Base->Intermediate Intermediate->Product

Caption: Workflow for the Gewald synthesis of 2-amino-5-methylthiophene-3-carbonitrile.

Application in the Synthesis of Fused Heterocycles

The strategic placement of the amino and nitrile groups in 2-amino-5-methylthiophene-3-carbonitrile makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.

Experimental Protocol 2: Synthesis of 4-Amino-5-methylthieno[2,3-d]pyrimidine

This protocol describes the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide to yield the corresponding thieno[2,3-d]pyrimidine.

Causality Behind Experimental Choices: The reaction proceeds via an initial nucleophilic attack of the amino group of the thiophene derivative on the carbonyl carbon of formamide, followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the nitrile carbon. Subsequent tautomerization leads to the aromatic thieno[2,3-d]pyrimidine ring system. Formamide serves as both a reactant and a high-boiling solvent, facilitating the reaction at elevated temperatures.

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • Formamide

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Crystallizing dish

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 2-amino-5-methylthiophene-3-carbonitrile (1.38 g, 10 mmol).

  • Add an excess of formamide (20 mL).

  • Heat the reaction mixture to reflux (approximately 210 °C) and maintain reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a crystallizing dish and allow it to stand, during which a solid product will precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain 4-amino-5-methylthieno[2,3-d]pyrimidine.

Mandatory Visualization: Thieno[2,3-d]pyrimidine Synthesis Workflow

Thienopyrimidine_Synthesis Precursor 2-Amino-5-methyl- thiophene-3-carbonitrile Intermediate N-Formyl Intermediate Precursor->Intermediate Reagent Formamide Reagent->Intermediate Product 4-Amino-5-methyl- thieno[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of 4-amino-5-methylthieno[2,3-d]pyrimidine from the key intermediate.

Experimental Protocol 3: Synthesis of a Thieno[2,3-b][1][6]benzodiazepine Derivative

This protocol outlines a pathway to a more complex heterocyclic system, a thieno[2,3-b][1][6]benzodiazepine, showcasing the versatility of the 2-aminothiophene intermediate. This class of compounds is known for its diverse pharmacological activities, including acting as central nervous system depressants.

Causality Behind Experimental Choices: The synthesis involves a nucleophilic aromatic substitution reaction between 2-amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene. The use of a strong base like sodium hydride is crucial to deprotonate the amino group of the thiophene, generating a more potent nucleophile. The subsequent cyclization of the resulting diarylamine to the benzodiazepine ring system is typically acid-catalyzed, involving the reduction of the nitro group to an amine, followed by intramolecular condensation with the nitrile group.

Part A: Synthesis of 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile

Materials:

  • 2-Amino-5-methylthiophene-3-carbonitrile

  • 1-Fluoro-2-nitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Silica gel

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a dry three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.35 g, 33.6 mmol of 60% dispersion) in anhydrous THF (100 mL).

  • Cool the suspension in an ice bath.

  • Prepare a solution of 2-amino-5-methylthiophene-3-carbonitrile (3.31 g, 24.0 mmol) and 1-fluoro-2-nitrobenzene (3.45 g, 24.4 mmol) in anhydrous THF (160 mL).

  • Add the solution from step 3 dropwise to the stirred sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it into crushed ice.

  • Adjust the pH of the mixture to 8 with a saturated aqueous ammonium chloride solution.

  • Collect the resulting precipitate by filtration and dry it to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent to yield 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.[7]

Part B: Reductive Cyclization to a Thieno[2,3-b][1][6]benzodiazepine

A detailed, self-contained protocol for this step requires further specific literature precedents which are not fully available in the provided search results. A general procedure would involve the reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) followed by acid-catalyzed cyclization.

Conclusion and Future Perspectives

This compound is a readily accessible and highly valuable precursor for the synthesis of a diverse range of novel heterocyclic compounds. The strategic transformation to the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, opens up a plethora of possibilities for the construction of fused ring systems with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop new molecular entities with tailored properties and functions. The continued exploration of new cyclization strategies and the investigation of the biological activities of the resulting novel heterocycles will undoubtedly lead to exciting advancements in various scientific disciplines.

References

  • MDPI. Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Available from: [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]

  • NIH. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link]

  • arkat usa. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • Taylor & Francis Online. Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Available from: [Link]

  • Connect Journals. Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of thieno[2,3-d]pyrimidine 14. Available from: [Link]

  • Semantic Scholar. Studies in Purine Chemistry. IX. A New Pyrimidine Synthesis from o-Aminonitriles1. Available from: [Link]

  • PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. Available from: [Link]

  • ResearchGate. Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Available from: [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. Available from: [Link]

  • PubMed Central. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Available from: [Link]

  • ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available from: [Link]

  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available from: [Link]

  • PubMed. Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. Available from: [Link]

  • PubMed Central. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Enantioselective Synthesis of 2‐Amino‐5,6,7,8‐tetrahydro‐5‐oxo‐4H‐chromene‐3‐carbonitriles Using Squaramide as the Catalyst. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering explanations of the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields are a common frustration in organic synthesis. A systematic approach to identifying the root cause is essential for improvement.[1]

Possible Causes & Solutions:

  • Purity of Starting Materials: The purity of your starting materials, such as 5-methyl-2-thiophenecarboxaldehyde or a halogenated precursor, is critical. Impurities can lead to unwanted side reactions or interfere with catalysts.

    • Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them by distillation or recrystallization before use.[2]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent source of low yields.

    • Temperature Control: Ensure precise temperature control. For instance, in the conversion of 5-methyl-2-thiophenecarboxaldehyde, the reaction is typically run at 80°C.[3] Deviations can affect reaction rates and promote side reactions.

    • Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.[1]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

    • Recommendation: Carefully calculate and measure the amounts of all reagents. For reactions involving catalysts, ensure the correct catalyst loading is used.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages.

    • Extraction: Ensure efficient extraction by using an adequate volume of solvent and performing multiple extractions.

    • Drying: Thoroughly dry the organic layer, as residual water can interfere with subsequent steps or purification.

    • Purification: For volatile compounds like this compound, be cautious during solvent removal under reduced pressure to avoid product loss.[1] Kugel-rohr distillation is a recommended purification method for this compound.[3]

Q2: I am observing significant byproduct formation in my Sandmeyer reaction. How can I minimize this?

The Sandmeyer reaction, while powerful, can be prone to side reactions if not carefully controlled.[4][5]

Possible Causes & Solutions:

  • Diazonium Salt Instability: The diazonium salt intermediate is often unstable and can decompose, leading to byproducts.

    • Recommendation: Prepare the diazonium salt at a low temperature (typically 0-5°C) and use it immediately in the subsequent cyanation step.

  • Suboptimal pH: The pH of the reaction mixture is crucial for both the formation and stability of the diazonium salt.

    • Recommendation: Maintain the recommended pH throughout the diazotization and cyanation steps.

  • Copper Catalyst Issues: The choice and quality of the copper(I) cyanide catalyst are important.

    • Recommendation: Use freshly prepared or high-purity copper(I) cyanide. Ensure the catalyst is completely dissolved or well-suspended in the reaction mixture.

Q3: My palladium-catalyzed cyanation of 5-bromo-2-methylthiophene is not proceeding to completion. What should I check?

Palladium-catalyzed cross-coupling reactions are a versatile method for cyanation, but they can be sensitive to various factors.[6][7]

Possible Causes & Solutions:

  • Catalyst Deactivation: Cyanide ions can act as a poison to the palladium catalyst, leading to deactivation.[8]

    • Recommendation: Use a cyanide source that releases cyanide ions slowly, such as zinc cyanide (Zn(CN)₂). Alternatively, using bulky, electron-rich phosphine ligands can protect the palladium center and improve catalyst longevity.[8]

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction.

    • Recommendation: Screen different phosphine ligands to find the optimal one for your specific substrate and conditions.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.

    • Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: The final product is difficult to purify and appears as a dark oil. What are the best purification strategies?

The appearance of a dark oil suggests the presence of impurities, possibly polymeric byproducts.

Possible Causes & Solutions:

  • Incomplete Reaction or Side Reactions: As discussed previously, incomplete reactions or the formation of side products can lead to a complex mixture that is difficult to purify.

    • Recommendation: Re-optimize the reaction conditions to maximize the conversion to the desired product and minimize byproducts.

  • Purification Method:

    • Column Chromatography: This is a powerful technique for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective.

    • Distillation: For thermally stable compounds like this compound, distillation under reduced pressure (such as Kugel-rohr distillation) can be a very effective purification method.[3]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

Several synthetic routes are commonly employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Synthetic Route Starting Material Key Reagents Advantages Challenges Reference(s)
From Aldehyde 5-Methyl-2-thiophenecarboxaldehydeSodium bromate, acetic acid, ammoniaHigh yield, readily available starting materialUse of ammonia[3]
Palladium-Catalyzed Cyanation 5-Bromo-2-methylthiophenePd catalyst, phosphine ligand, cyanide source (e.g., Zn(CN)₂)Mild conditions, good functional group toleranceCatalyst deactivation, cost of catalyst and ligands[6][7][9]
Sandmeyer Reaction 2-Amino-5-methylthiopheneNaNO₂, HCl, CuCNWell-established methodDiazonium salt instability, potential for side reactions[4][5][10]
From Carboxylic Acid 3-Methylthiophene-2-carboxylic acidThionyl chloride, ammonia, POCl₃Utilizes a different starting materialMulti-step process[11]
What are the pros and cons of different cyanating agents?

The choice of cyanating agent is a critical consideration in terms of reactivity, toxicity, and reaction compatibility.[12][13]

Cyanating Agent Pros Cons Reference(s)
Sodium Cyanide (NaCN) / Potassium Cyanide (KCN) Inexpensive, readily availableHighly toxic, requires careful handling[7]
Zinc Cyanide (Zn(CN)₂) Less toxic than NaCN/KCN, slow release of cyanide can be beneficial in Pd-catalyzed reactionsMore expensive than alkali metal cyanides[7]
Copper(I) Cyanide (CuCN) Used in Sandmeyer and Rosenmund-von Braun reactionsStoichiometric amounts often required[4][7]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic, environmentally benignLow solubility in organic solvents[14]
Trimethylsilyl Cyanide (TMSCN) Versatile reagentMoisture sensitive, toxic[12][15]
What are the key safety precautions to consider during this synthesis?
  • Toxicity of Cyanides: All cyanide-containing reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always have a cyanide antidote kit available and be familiar with its use.

  • Reaction Quenching: Quench any residual cyanide with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: Synthesis from 5-Methyl-2-thiophenecarboxaldehyde

This protocol is adapted from a high-yielding procedure.[3]

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde

  • Sodium bromate

  • Acetic acid

  • 25% Ammonia solution

  • Ether

  • Anhydrous sodium sulfate

  • Water

  • Saturated aqueous sodium chloride solution

  • 23% Aqueous sodium hydroxide solution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 5-methyl-2-thiophenecarboxaldehyde (50 mmol), sodium bromate (20 mmol), acetic acid (10 mL), and 25% ammonia solution (5 g).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • After the reaction is complete, cool the mixture and dilute it with water (30 mL) and ether (50 mL).

  • Adjust the pH to above 11 by the slow dropwise addition of 23% aqueous sodium hydroxide solution.

  • Separate the organic phase and wash it sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the ether by distillation under reduced pressure to obtain the crude product.

  • Purify the crude product by Kugel-rohr distillation to yield this compound as a colorless oil.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-2-methylthiophene

This is a general protocol based on modern palladium-catalyzed cyanation methods.[6]

Materials:

  • 5-Bromo-2-methylthiophene

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Solvent (e.g., degassed DMF or toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add 5-bromo-2-methylthiophene (1.0 mmol), zinc cyanide (0.6 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.1 mmol) to a Schlenk flask.

  • Add the degassed solvent (3-5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions check_stoichiometry Verify Reagent Stoichiometry check_conditions->check_stoichiometry check_workup Analyze Work-up & Purification Steps check_stoichiometry->check_workup optimize Optimize Reaction check_workup->optimize sandmeyer_reaction amine 2-Amino-5-methylthiophene diazonium Diazonium Salt Intermediate amine->diazonium Diazotization nitrile This compound diazonium->nitrile Cyanation reagents1 NaNO₂, HCl 0-5 °C reagents2 CuCN

Caption: The two-step process of the Sandmeyer cyanation reaction.

References

  • ResearchGate. (n.d.). Representative electrophilic cyanation reagents. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 2-7. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Li, J., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9826-9843. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Thiophene Halides. Retrieved from [Link]

  • Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Stereospecific cyanation of the olefinic C–H bond enabled by 1,4-rhodium migration. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Retrieved from [Link]

  • ResearchGate. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • YouTube. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Chemical Communications. (n.d.). Practical synthesis of aromatic nitrilesviagallium-catalysed electrophilic cyanation of aromatic C–H bonds. Retrieved from [Link]

  • Corey Organics. (n.d.). 2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile. Retrieved from [Link]

  • PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methylthiophene-2-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and yield. We will explore the causality behind the formation of common side products in various synthetic routes and provide field-proven troubleshooting strategies to optimize your experiments.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound. Each answer delves into the mechanistic origin of the problem and provides actionable solutions.

Q1: My reaction is complete, but after workup and analysis (GC-MS/LC-MS), I'm detecting a significant amount of 5-methylthiophene-2-carboxamide and/or 5-methylthiophene-2-carboxylic acid. What is causing this hydrolysis?

A: The presence of the corresponding carboxamide or carboxylic acid is almost always due to the hydrolysis of the target nitrile group. The cyano group is susceptible to reaction with water, especially under strong acidic or basic conditions, which are often used during reaction workup.

  • Mechanistic Cause:

    • Acid-catalyzed hydrolysis: Protons can activate the nitrile carbon, making it more electrophilic and susceptible to nucleophilic attack by water. This proceeds through an intermediate carboximidic acid to form the amide, which can be further hydrolyzed to the carboxylic acid.

    • Base-catalyzed hydrolysis: Hydroxide ions can directly attack the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide, which can undergo further base-catalyzed hydrolysis to the carboxylate salt.

  • Troubleshooting & Prevention:

    • Neutralize Carefully: When quenching the reaction or performing extractions, adjust the pH carefully. Avoid prolonged exposure to strongly acidic or basic aqueous layers. If a basic wash is necessary (e.g., to remove acidic reagents), use a milder base like sodium bicarbonate and minimize contact time.

    • Temperature Control During Workup: Perform aqueous washes at lower temperatures (e.g., 0-5 °C) to reduce the rate of hydrolysis.

    • Anhydrous Conditions: For syntheses that do not inherently involve water (e.g., palladium-catalyzed cyanation of an aryl halide), ensure all solvents and reagents are rigorously dried to prevent premature hydrolysis.

Q2: I am using a Sandmeyer reaction starting from 2-amino-5-methylthiophene. My main impurity has a mass corresponding to 5-methyl-2-hydroxythiophene. Why is this forming and how can I minimize it?

A: The formation of a hydroxylated byproduct is a classic side reaction in Sandmeyer chemistry.[1][2] It arises from the reaction of the intermediate aryl diazonium salt with water, which acts as a nucleophile.

  • Mechanistic Cause: The thiophene diazonium salt intermediate is highly reactive. In an aqueous acidic environment, water molecules can attack the carbon atom bearing the diazonium group, leading to the displacement of nitrogen gas (N₂) and the formation of the corresponding phenol-like compound, 5-methyl-2-hydroxythiophene.[1] This reaction is often favored at higher temperatures.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt) and the subsequent cyanation step must be kept cold. Maintain the reaction temperature between 0-5 °C at all times. An ice-salt bath is recommended over a simple ice bath for better temperature management.

    • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to prevent localized temperature spikes and excess nitrous acid, which can accelerate diazonium salt decomposition.

    • Use of a Non-Aqueous System (Optional): For particularly sensitive substrates, consider forming the diazonium salt using methods in organic solvents, such as with tert-butyl nitrite or isoamyl nitrite, followed by the addition of a copper(I) cyanide complex.

Q3: My mass spectrum shows a peak with a mass of approximately 222, suggesting the formation of a biaryl dimer (bis(5-methylthienyl)). What is the origin of this impurity?

A: The formation of biaryl compounds is a key piece of evidence supporting the radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction.[1]

  • Mechanistic Cause: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. While this radical is intended to react with the copper-bound cyanide, two of these aryl radicals can instead couple together, resulting in the formation of a biaryl dimer.

  • Troubleshooting & Prevention:

    • Ensure Efficient Trapping: The key is to ensure the aryl radical is trapped by the cyanide nucleophile as quickly as it forms. Use a well-prepared, active copper(I) cyanide solution. The concentration of the copper salt is crucial; while it is a catalyst, using a stoichiometric amount is common to improve reactivity and suppress side reactions.[2]

    • Solvent Choice: The choice of solvent can influence radical lifetimes. Ensure the copper cyanide is well-solubilized to maintain a high effective concentration for trapping.

    • Remove Oxygen: While not always standard practice, de-gassing the reaction mixture before the addition of the diazonium salt can sometimes minimize unwanted radical side reactions.

Troubleshooting Workflow Diagram

G start Start: Low Yield or Impure Product check_purity Identify Impurity by GC-MS / LC-MS / NMR start->check_purity is_hydrolysis Impurity is Amide or Carboxylic Acid? check_purity->is_hydrolysis is_hydroxy Impurity is Hydroxy Byproduct (Sandmeyer)? is_hydrolysis->is_hydroxy No sol_hydrolysis Refine Workup: - Use mild base (NaHCO3) - Low temperature washes - Minimize contact time is_hydrolysis->sol_hydrolysis Yes is_dimer Impurity is Biaryl Dimer (Sandmeyer)? is_hydroxy->is_dimer No sol_hydroxy Refine Reaction: - Maintain temp < 5°C - Slow NaNO2 addition - Check acid concentration is_hydroxy->sol_hydroxy Yes is_sm Impurity is Starting Material? is_dimer->is_sm No sol_dimer Refine Reaction: - Use active/soluble CuCN - Ensure stoichiometric Cu(I) - Consider degassing is_dimer->sol_dimer Yes sol_sm Optimize Conversion: - Check reagent purity - Increase reaction time/temp - Verify catalyst activity is_sm->sol_sm Yes end Achieve High Purity This compound is_sm->end No sol_hydrolysis->end sol_hydroxy->end sol_dimer->end sol_sm->end

Caption: A troubleshooting workflow for identifying and resolving common side product issues.

Section 2: Comparative Overview of Synthetic Routes

The choice of synthetic route can significantly influence the impurity profile. Below is a comparison of common methods.

Synthetic RouteStarting MaterialKey ReagentsProsConsCommon Side Products
Sandmeyer Reaction 2-Amino-5-methylthiopheneNaNO₂, H⁺, CuCNVersatile, well-established for aromatic cyanation.[3][4]Requires strict temperature control; diazonium salts can be unstable; uses toxic cyanide salts.5-Methyl-2-hydroxythiophene, Biaryl dimers, Unreacted starting material.[1]
From Aldehyde 5-Methyl-2-thiophenecarboxaldehydeNH₃, Oxidizing Agent (e.g., NaBrO₃), Acetic AcidAvoids highly toxic cyanide reagents directly in the main step.Can require specific oxidizing conditions; may not be universally applicable.Unreacted aldehyde, 5-Methylthiophene-2-carboxamide (intermediate).[5][6]
Halide Cyanation 2-Bromo- or 2-Chloro-5-methylthiopheneCyanide Source (e.g., CuCN, Zn(CN)₂), Catalyst (e.g., Pd or Ni)Often high-yielding; tolerates a range of functional groups.Requires transition metal catalysts which can be expensive and require removal; uses toxic cyanides.Unreacted aryl halide, Homocoupling byproducts, Hydrolysis products (amide/acid).

Section 3: Recommended Protocols

To ensure reproducibility and high purity, the following protocols include critical control points based on established chemical principles.

Protocol A: Synthesis via Sandmeyer Reaction

This protocol is optimized to minimize the formation of hydroxyl and dimeric side products.

Materials:

  • 2-Amino-5-methylthiophene (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Toluene

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Copper(I) Cyanide Solution: In a fume hood, prepare a solution of CuCN and NaCN in water. This creates a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a more effective cyanating agent.

  • Diazotization (CRITICAL STEP):

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-methylthiophene and water.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid, ensuring the temperature does not rise above 5 °C.

    • Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the amine slurry over 30-45 minutes, maintaining the temperature strictly between 0-5 °C.

    • Stir for an additional 20 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates successful diazotization.

  • Cyanation (CRITICAL STEP):

    • In a separate, larger flask, add the prepared copper(I) cyanide solution and toluene. Cool this mixture to 0 °C.

    • Slowly, and in portions, add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.

    • CAUTION: Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 40-50 °C for 1 hour to ensure complete reaction.

  • Workup and Isolation:

    • Cool the reaction mixture and separate the organic (toluene) layer.

    • Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a colorless to yellow oil, should be purified by vacuum distillation or Kugel-rohr distillation to remove non-volatile impurities.[5]

Protocol B: Purification by Kugel-rohr Distillation

This method is effective for purifying small to medium quantities of liquid products like this compound.[5]

  • Setup: Assemble the Kugel-rohr apparatus, ensuring all glass joints are properly sealed and connected to a high-vacuum pump with a cold trap.

  • Loading: Place the crude oil into the first bulb of the Kugel-rohr.

  • Distillation:

    • Begin rotating the bulbs and slowly apply vacuum.

    • Gently heat the first bulb containing the crude product. The boiling point of this compound is approximately 73 °C at atmospheric pressure, so the distillation temperature under high vacuum will be significantly lower.

    • Collect the colorless, pure product in the subsequent cooled bulbs, leaving behind darker, less volatile impurities (like biaryl dimers) in the first bulb.

    • Monitor the distillation process visually. Once the pure product has transferred, stop the heating and allow the apparatus to cool before releasing the vacuum.

Section 4: Visualizing Reaction & Side-Reaction Pathways

Understanding the mechanistic pathways is key to controlling the reaction outcome.

Desired Sandmeyer Reaction Pathway

G A 2-Amino-5-methylthiophene B Thiophene Diazonium Salt (Key Intermediate) A->B NaNO2, H+ 0-5 °C D Aryl Radical B->D e- from Cu(I) -N2 C [Cu(CN)2]- C->D E This compound (Desired Product) D->E [X-Cu(II)-CN]

Caption: The desired radical-nucleophilic pathway for the Sandmeyer cyanation.

Formation of Major Side Products

G cluster_main Main Reaction Intermediate cluster_side1 Hydroxylation Pathway cluster_side2 Dimerization Pathway A Thiophene Diazonium Salt B 5-Methyl-2-hydroxythiophene A->B +H2O -N2, -H+ (favored by heat) C Aryl Radical A->C +Cu(I) -N2 D Biaryl Dimer C->D Radical Coupling

Caption: Competing pathways leading to common hydroxylated and dimeric side products.

References

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methylthiophene-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with the scientific rationale behind experimental choices to empower you to overcome synthetic hurdles and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several viable synthetic pathways to this compound. The choice of route often depends on the available starting materials, scale of the reaction, and safety considerations. The most prevalent methods include:

  • The Sandmeyer Reaction: This classic method involves the diazotization of 2-amino-5-methylthiophene followed by cyanation using a copper(I) cyanide catalyst.[1][2]

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyano group with a 2-halo-5-methylthiophene (e.g., 2-bromo-5-methylthiophene).[3][4]

  • From 5-Methyl-2-thiophenecarboxaldehyde: This route involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

  • Gewald Reaction followed by further modification: The Gewald reaction can be used to synthesize a substituted 2-aminothiophene, which can then be converted to the target nitrile.[5][6]

Q2: I am considering the Sandmeyer reaction. What are the critical parameters to control?

The Sandmeyer reaction's success hinges on two key stages: diazotization and the subsequent copper-catalyzed cyanation.[7] For the diazotization of 2-amino-5-methylthiophene, it is crucial to maintain a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[7] The completeness of this step can be checked using starch-iodide paper to detect excess nitrous acid.[7] In the cyanation step, the choice of copper(I) salt and the reaction temperature are critical.

Q3: My palladium-catalyzed cyanation is sluggish. What could be the issue?

Low yields or stalled palladium-catalyzed cyanation reactions with thiophene substrates can often be attributed to catalyst deactivation. The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst by strongly binding to it.[8] To mitigate this, consider using bulky, electron-rich phosphine ligands that can shield the palladium center. Additionally, ensure that your reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[9]

Q4: Are there any specific safety precautions I should take when working with cyanide reagents?

Absolutely. Cyanide salts (e.g., KCN, NaCN, CuCN) and hydrogen cyanide (HCN) are highly toxic.[] All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is critical to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic HCN gas. Familiarize yourself with your institution's specific safety protocols for handling and quenching cyanide waste.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution & Scientific Rationale
Incomplete Diazotization (Sandmeyer Route) Maintain a reaction temperature of 0-5°C during the addition of sodium nitrite to the acidic solution of 2-amino-5-methylthiophene.[7] The diazonium salt is unstable at higher temperatures and will decompose. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates complete consumption of the starting amine.[7]
Decomposition of Diazonium Salt (Sandmeyer Route) Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. A rapid addition can lead to an uncontrolled reaction and decomposition.
Inactive Palladium Catalyst (Palladium-Catalyzed Cyanation) The sulfur atom in 5-methylthiophene can poison the palladium catalyst.[8] Use a robust ligand, such as a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands), to protect the palladium center.[8] Ensure all reagents and solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation.[9]
Poor Quality Cyanating Agent Use a high-purity, anhydrous cyanating agent. For palladium-catalyzed reactions, consider using zinc cyanide (Zn(CN)₂) which can be less inhibitory to the catalyst than other cyanide sources. For the Sandmeyer reaction, ensure the copper(I) cyanide is of good quality.
Inactive Vilsmeier Reagent (Route from Aldehyde) If synthesizing the precursor 5-methyl-2-thiophenecarboxaldehyde via a Vilsmeier-Haack reaction, use anhydrous DMF and freshly distilled phosphorus oxychloride (POCl₃).[11] Moisture will deactivate the Vilsmeier reagent.
Problem 2: Formation of Significant Impurities
Potential CauseRecommended Solution & Scientific Rationale
Formation of Phenol Byproduct (Sandmeyer Route) The diazonium salt can react with water to form the corresponding phenol. Ensure the reaction is carried out under anhydrous as possible conditions until the cyanation step.
Homocoupling of Starting Material (Palladium-Catalyzed Cyanation) Homocoupling of the 2-halo-5-methylthiophene can occur, especially in the presence of oxygen.[9] Thoroughly degas the reaction mixture and maintain an inert atmosphere. Optimizing the reaction temperature and stoichiometry (a slight excess of the halide) can also minimize this side reaction.[9]
Formation of Regioisomers If starting from 2-methylthiophene, direct functionalization can sometimes lead to a mixture of regioisomers. Using a starting material that already has a functional group at the 2-position (e.g., 2-bromo-5-methylthiophene) ensures regioselectivity.
Polymerization/Tar Formation This is often a result of excessively high reaction temperatures, leading to the decomposition of the starting material or product.[11] Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating.
Problem 3: Difficult Product Isolation and Purification
Potential CauseRecommended Solution & Scientific Rationale
Formation of Emulsions During Workup Emulsions can form during the aqueous workup, making phase separation difficult. The addition of a saturated brine solution can help to break up emulsions.[11]
Co-elution of Impurities During Chromatography If impurities have similar polarity to the desired product, purification by column chromatography can be challenging. Consider using a different solvent system or a different stationary phase. Alternatively, recrystallization or distillation (if the product is a liquid) may be effective purification methods.
Product Instability Some thiophene derivatives can be sensitive to light and air. Store the purified product under an inert atmosphere and in a dark, cool place.

Optimized Reaction Protocols and Data

Table 1: Optimized Conditions for Sandmeyer Cyanation of 2-Amino-5-methylthiophene
ParameterOptimized ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[7]
Cyanation Catalyst Copper(I) Cyanide (CuCN)The classic and effective catalyst for the Sandmeyer cyanation.[1]
Solvent for Cyanation Aqueous solution of NaCN or KCNProvides the cyanide nucleophile and acts as the reaction medium.
Reaction Temperature (Cyanation) 50-70 °C (gradual warming)Controlled heating promotes the reaction while minimizing side reactions.
Table 2: Recommended Conditions for Palladium-Catalyzed Cyanation of 2-Bromo-5-methylthiophene
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources for cross-coupling reactions.
Ligand Xantphos or other bulky, electron-rich phosphine ligandsProtects the palladium center from poisoning by the thiophene sulfur.[8]
Cyanating Agent Zinc Cyanide (Zn(CN)₂)Often less inhibitory to the catalyst compared to other cyanide sources.
Base K₂CO₃ or Cs₂CO₃Essential for the catalytic cycle.
Solvent Anhydrous and degassed DMF or DioxaneAprotic polar solvents are typically used for this type of reaction.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.

Experimental Workflows and Mechanisms

Workflow for Sandmeyer Reaction

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A 2-Amino-5-methylthiophene in HCl/H₂O B Add NaNO₂ solution (0-5 °C) A->B Slow addition C 5-Methylthiophene-2-diazonium chloride solution B->C Formation E Add diazonium salt solution C->E Transfer D CuCN in NaCN/KCN solution D->E Slow addition F This compound E->F Heat

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Catalytic Cycle for Palladium-Catalyzed Cyanation

Palladium_Cyanation_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX 5-Methyl-2-halothiophene ArX->OxAdd Transmetal Ar-Pd(II)(CN)L₂ OxAdd->Transmetal Transmetalation Cyanide Zn(CN)₂ Cyanide->Transmetal Transmetal->Pd0 Reductive Elimination Product This compound Transmetal->Product

Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation of 2-halo-5-methylthiophene.

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Gewald reaction. Retrieved from [Link]

  • Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351–1354.
  • PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • ResearchGate. (2021, August 10). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Retrieved from [Link]

  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • PubMed. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Sandmeyer reaction. Retrieved from [Link]

  • PubMed Central. (2021, August 10). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cyanation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • PubMed. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • RSC Publishing. (2024, March 19). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • Organic Syntheses. (n.d.). 2-thenaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Gewald Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Gewald synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize highly substituted 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction offers an efficient pathway to valuable scaffolds in medicinal chemistry and materials science.[1][2] However, like any synthetic procedure, it can present challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can not only solve immediate problems but also build a robust and reproducible process.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, practical problems you might encounter during the Gewald synthesis. Each issue is broken down into probable causes and actionable solutions, rooted in the chemical principles of the reaction.

Issue 1: Low or No Product Yield

A low yield of the desired 2-aminothiophene is one of the most common frustrations. The root cause often lies in one of the key stages of this multi-step, one-pot reaction.

Visualizing the Path Forward: A Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and addressing low-yield issues in your Gewald synthesis.

Gewald_Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Gewald Synthesis Start Low or No Yield Observed Check_Condensation Step 1: Verify Knoevenagel-Cope Condensation Start->Check_Condensation Condensation_OK Condensation Successful? (TLC/LC-MS shows intermediate) Check_Condensation->Condensation_OK Sulfur_Addition Step 2: Investigate Sulfur Addition & Cyclization Condensation_OK->Sulfur_Addition Yes Fix_Condensation Optimize Condensation: - Stronger Base - Water Removal Condensation_OK->Fix_Condensation No Sulfur_OK Reaction Progressing? (TLC shows product formation) Sulfur_Addition->Sulfur_OK Final_Checks Step 3: Review Overall Conditions & Stoichiometry Sulfur_OK->Final_Checks Yes End_Fail Persistent Low Yield Sulfur_OK->End_Fail No after optimization Fix_Sulfur Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Quality Sulfur_OK->Fix_Sulfur No End_Success Yield Improved Final_Checks->End_Success Fix_Stoichiometry Verify: - Reagent Purity - Accurate Measurements - Consider Microwave/Two-Step Protocol Final_Checks->Fix_Stoichiometry Fix_Condensation->Check_Condensation Fix_Sulfur->Sulfur_Addition Fix_Stoichiometry->Start

Caption: A logical workflow for diagnosing low-yield issues.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation

The initial condensation between the carbonyl compound and the active methylene nitrile is the foundation of the entire synthesis.[3] If this step is sluggish or fails, the subsequent steps cannot proceed.

  • Solutions:

    • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are often effective catalysts, as is triethylamine.[4][5] For less reactive ketones, a stronger base may be required. Consider screening a panel of bases to find the optimal one for your substrate.[4][5]

    • Water Removal: This condensation step generates water, which can inhibit the reaction equilibrium.[4][5] For stubborn reactions, employing a Dean-Stark apparatus or adding a chemical drying agent can drive the reaction forward.[4][5]

    • Confirmation: To isolate this variable, run a small-scale reaction with only the carbonyl compound, active methylene nitrile, and base. Monitor for the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS before committing to the full reaction with sulfur.[5]

Possible Cause 2: Poor Sulfur Solubility or Reactivity

Elemental sulfur (S₈) must be activated and participate in the reaction for the thiophene ring to form.

  • Solutions:

    • Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are commonly used because they enhance the solubility and reactivity of sulfur and the reaction intermediates.[4][5][6]

    • Temperature Optimization: Gently heating the reaction mixture, typically to a range of 40-60 °C, can significantly improve the reactivity of sulfur.[4][5] However, be cautious, as excessive heat can promote polymerization and other side reactions.[4][7] A systematic temperature screen is advisable.

    • Sulfur Quality: Ensure the elemental sulfur used is finely powdered and dry to maximize its surface area and dispersion in the reaction medium.[6]

Possible Cause 3: Steric Hindrance

Sterically demanding ketones, such as methyl isopropyl ketone or methyl t-butyl ketone, may not react well under standard one-pot conditions.[8]

  • Solutions:

    • Two-Step Procedure: For these challenging substrates, a two-step approach is often more effective.[9][10] First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react this purified intermediate with sulfur and a base.[4]

    • Microwave Irradiation: Microwave-assisted synthesis has proven effective in improving yields and dramatically reducing reaction times, particularly for less reactive or sterically hindered substrates.[3][4][11]

Issue 2: Reaction Mixture Turns Dark Brown or Tarry

A dark, intractable reaction mixture is a common sign of competing side reactions, which complicates product isolation and reduces yield.

Possible Cause: Polymerization and Polysulfide Formation

  • Explanation: At elevated temperatures, the starting materials or the unsaturated intermediates can polymerize.[7] Additionally, complex polysulfides can form, contributing to the dark coloration and tarry consistency.[7]

  • Solutions:

    • Strict Temperature Control: This is the most critical factor. Avoid excessively high temperatures. If heating is necessary, do so gradually and maintain the lowest effective temperature.

    • Reagent Purity: Impurities in the starting materials can sometimes catalyze these unwanted side reactions. Ensure all reagents are of high purity.

    • Workup and Purification: Even with precautions, some colored impurities may form. These can often be removed through careful workup and purification techniques like recrystallization or column chromatography.[2]

Issue 3: Difficulty in Product Purification

Isolating a pure 2-aminothiophene from the crude reaction mixture can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.[4]

Possible Byproducts and Mitigation Strategies:

Byproduct Reason for Formation Troubleshooting & Mitigation Strategy
Unreacted Starting Materials The reaction has not gone to completion.Increase reaction time, optimize temperature, or screen for a more effective base/catalyst system.[4][5]
Knoevenagel-Cope Intermediate Sulfur addition and/or the final cyclization step is slow or incomplete.Ensure sufficient and high-quality sulfur is present. Optimize temperature and base to favor the cyclization step.[4][5]
Dimer of the Intermediate The α,β-unsaturated nitrile intermediate can undergo intermolecular self-condensation, competing with the desired intramolecular cyclization. This is highly temperature-dependent.[7][12]Systematically screen reaction temperatures to find a window that favors the desired product. Slow, controlled addition of reagents can also minimize this side reaction.[5][7]

Effective Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard alternative. A gradient of ethyl acetate in hexanes is a common starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis of the Gewald synthesis?

A1: The Gewald reaction mechanism proceeds through several key stages. It begins with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][13][14] This is followed by the addition of sulfur to form a sulfurated intermediate. The final step involves an intramolecular cyclization where the mercaptide attacks the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[3][15]

Visualizing the Mechanism

Gewald_Mechanism Generalized Mechanism of the Gewald Synthesis cluster_reactants Reactants R1_CO_R2 Ketone/Aldehyde (1) Intermediate3 Knoevenagel Intermediate (3) R1_CO_R2->Intermediate3 Knoevenagel Condensation (+ Base, -H₂O) NC_CH2_X Active Methylene Nitrile (2) NC_CH2_X->Intermediate3 Sulfur Sulfur (S₈) Intermediate4 Sulfur Adduct (4) Sulfur->Intermediate4 Intermediate3->Intermediate4 Sulfur Addition Intermediate5 Cyclized Intermediate (5) Intermediate4->Intermediate5 Intramolecular Cyclization Product6 2-Aminothiophene (6) Intermediate5->Product6 Tautomerization

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

I. Understanding the Substrate: The Challenges of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The thiophene ring's sulfur atom can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation.[1] Furthermore, the electron-withdrawing nitrile group can influence the electronic properties of the thiophene ring, affecting the rates of key steps in the catalytic cycle, such as oxidative addition.[2] Understanding these inherent properties is the first step toward successful catalyst selection and reaction optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established principles of cross-coupling chemistry.

Problem 1: Low or No Conversion to the Desired Product

Symptoms: TLC or GC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Solutions:

  • Catalyst Inactivity: The chosen palladium source and ligand may not be suitable for this specific substrate. Thiophene derivatives can be challenging, and a robust catalyst system is often required.[3][4]

    • Solution: Screen a panel of palladium precatalysts and ligands. Consider using modern, well-defined precatalysts that are known to be highly active.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective in promoting the oxidative addition of challenging substrates.[6]

  • Inappropriate Base: The choice of base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[7][8] An unsuitable base can lead to poor reaction rates.

    • Solution: For Suzuki couplings, screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[9][10] The nitrile group's sensitivity to hydrolysis may necessitate the use of milder bases like carbonates or phosphates.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used.[11]

  • Insufficient Reaction Temperature: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes accelerate the reaction significantly.[12]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure all reagents and solvents are properly degassed.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[9]

Problem 2: Formation of Significant Side Products

Symptoms: TLC or GC-MS analysis reveals multiple spots or peaks in addition to the starting material and desired product.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid (Suzuki Coupling): This is a common side reaction, often promoted by the presence of oxygen or an inappropriate catalyst system.[9]

    • Solution: Minimize the excess of the boronic acid, typically using 1.1 to 1.5 equivalents.[9] Thoroughly degas the reaction mixture. Screening different palladium catalysts and ligands can also help identify a system less prone to promoting homocoupling.[9]

  • Hydrodehalogenation: The starting aryl halide is reduced to the corresponding arene.

    • Solution: This can be influenced by the ligand and the reaction temperature.[9] Optimizing the temperature to the minimum required for efficient coupling and screening different ligands can mitigate this side reaction.

  • Protodeborylation of the Boronic Acid (Suzuki Coupling): The boronic acid is converted to the corresponding arene before it can participate in the cross-coupling.[5]

    • Solution: This is often base and solvent dependent. Experiment with different base and solvent combinations.

Problem 3: Catalyst Decomposition

Symptoms: The reaction mixture turns black, indicating the formation of palladium black.

Potential Causes & Solutions:

  • Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leading to catalyst aggregation and decomposition.

    • Solution: Employ more sterically hindered and electron-rich ligands that form more stable complexes with palladium.[5] Using pre-formed, well-defined palladium precatalysts can also improve catalyst stability.[5]

  • Reaction with the Thiophene Sulfur: The sulfur atom of the thiophene ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.[1]

    • Solution: The use of bulky ligands can sterically hinder this interaction. Additionally, some research suggests that biocatalytic activation of the sulfur heteroaromatic can facilitate subsequent cross-coupling reactions, though this is a more advanced strategy.[13][14]

III. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst selection for cross-coupling reactions with this compound.

Q1: What is a good starting point for a palladium catalyst and ligand for a Suzuki coupling with this compound?

A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[15][16] These ligands have been shown to be effective for a wide range of challenging Suzuki couplings.

Q2: How does the nitrile group on the thiophene ring affect the choice of reaction conditions?

The electron-withdrawing nature of the nitrile group can make the C-X bond (where X is a halogen) more susceptible to oxidative addition.[11] However, the nitrile group can be sensitive to certain reaction conditions, particularly strong bases and high temperatures, which could lead to hydrolysis or other side reactions.[2][17] Therefore, it is often necessary to use milder bases like K₃PO₄ or Cs₂CO₃ and to carefully control the reaction temperature.[9]

Q3: For a Buchwald-Hartwig amination, what type of base is generally recommended?

For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required to deprotonate the amine.[8] Sodium tert-butoxide (NaOtBu) is a very common choice.[11] However, depending on the specific amine and the tolerance of other functional groups, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate might also be effective.[11]

Q4: Can I use a copper co-catalyst in a Sonogashira coupling with this substrate?

Yes, a copper(I) co-catalyst, such as CuI, is typically employed in Sonogashira reactions to facilitate the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.[18] However, copper-free Sonogashira protocols have also been developed and might be advantageous in certain cases to avoid issues related to copper-mediated homocoupling of the alkyne.[19]

Q5: What are the key parameters to screen when optimizing a cross-coupling reaction with this compound?

A systematic approach to optimization is crucial. The key parameters to screen are:

  • Palladium Precatalyst and Ligand: This is often the most critical factor.

  • Base: The choice of base can significantly impact the reaction rate and yield.[7]

  • Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity.

  • Temperature: Finding the optimal temperature is a balance between achieving a good reaction rate and minimizing side reactions and catalyst decomposition.

IV. Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-5-methylthiophene-2-carbonitrile with an arylboronic acid.

  • To a flame-dried reaction vessel, add the halo-5-methylthiophene-2-carbonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[9]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[2]

  • Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).[9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst System Comparison for Suzuki Coupling

The following table summarizes typical starting conditions for screening catalyst systems for the Suzuki coupling of a bromo-5-methylthiophene-2-carbonitrile.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10040-70%
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O9070-95%
Pd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O8075-98%

Yields are illustrative and will vary depending on the specific arylboronic acid used.

V. Visualizing the Process

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for troubleshooting low conversion in your cross-coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_base Is the Base Optimal? check_catalyst->check_base Yes screen_catalysts Screen Different Pd Precatalysts and Ligands check_catalyst->screen_catalysts No check_temp Is the Temperature Sufficient? check_base->check_temp Yes screen_bases Screen Alternative Bases (e.g., K3PO4, Cs2CO3) check_base->screen_bases No check_inert Is the Atmosphere Inert? check_temp->check_inert Yes increase_temp Increase Reaction Temperature check_temp->increase_temp No degas_reagents Degas Solvents and Reagents Thoroughly check_inert->degas_reagents No success Successful Reaction check_inert->success Yes screen_catalysts->check_base screen_bases->check_temp increase_temp->check_inert degas_reagents->success

Caption: A decision tree for troubleshooting low conversion issues.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R_Rprime R-R' RedElim->R_Rprime RX R-X RX->OxAdd Rprime_B R'-B(OR)2 + Base Rprime_B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[12][20]

VI. References

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 27). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • ACS Publications. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2025, November 4). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. Retrieved from [Link]

  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. Retrieved from [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • SpringerLink. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • ACS Publications. (2012, June 15). Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • ACS Publications. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Retrieved from [Link]

  • ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Research Explorer - The University of Manchester. (2025, November 4). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes | Request PDF. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Retrieved from [Link]

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preventing byproduct formation in thiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiophene Synthesis

A Guide to Preventing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Thiophene Synthesis. Thiophenes are a critical heterocyclic motif in medicinal chemistry and materials science.[1][2] However, their synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and compromise the integrity of your final compounds.

This guide, designed for chemists and researchers, provides in-depth, method-specific troubleshooting advice to help you minimize byproduct formation and optimize your synthetic outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: General Troubleshooting Principles for High-Purity Thiophene Synthesis

Before delving into method-specific issues, it's crucial to recognize that many common problems in heterocyclic synthesis can be preempted by rigorous adherence to general best practices.[3] Low yields or complex product mixtures often stem from suboptimal reaction conditions or impure reagents.[3]

Q: My reaction is yielding a complex, intractable mixture (tar). What are the general causes and preventative measures?

A: Tar formation is a frequent issue, particularly in reactions run at elevated temperatures. It's often indicative of polymerization of starting materials, intermediates, or the thiophene product itself.[4] Thiophene rings, being electron-rich, are susceptible to oxidative and acid-catalyzed polymerization.[5]

Core Preventative Strategies:

  • Temperature Control: Excessively high temperatures are a primary cause of polymerization and decomposition.[4] It is critical to carefully control the reaction temperature. If a reaction is known to be exothermic, consider controlled, slow addition of reagents.

  • Atmospheric Control: Many synthetic intermediates are sensitive to atmospheric oxygen and moisture.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization, which often leads to colored byproducts.[5]

  • Purity of Reagents: Always use reagents and solvents of appropriate purity, ensuring solvents are anhydrous when necessary.[3] Impurities can act as catalysts for unwanted side reactions.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This allows you to identify the optimal reaction time and observe the formation of byproducts, preventing the reaction from running too long, which can lead to product degradation.[3]

Troubleshooting Workflow for Thiophene Synthesis

This decision tree provides a general framework for diagnosing and resolving common issues in thiophene synthesis.

G start Problem Observed (Low Yield / Impure Product) check_purity Are starting materials and solvents pure/anhydrous? start->check_purity check_conditions Are reaction conditions (temp, time, atmosphere) optimized? check_purity->check_conditions Yes purify_reagents Action: Purify/dry all reagents and solvents. check_purity->purify_reagents No check_reagents Is the choice/stoichiometry of reagents correct? check_conditions->check_reagents Yes optimize_conditions Action: Systematically vary temperature, time, and use inert atmosphere. check_conditions->optimize_conditions No screen_reagents Action: Screen alternative reagents (e.g., base, sulfur source) or adjust stoichiometry. check_reagents->screen_reagents No analyze Analyze Byproducts (NMR, GC-MS) check_reagents->analyze Yes purify_reagents->start optimize_conditions->start screen_reagents->start consult Consult method-specific FAQ in this guide. analyze->consult

Caption: General troubleshooting workflow for thiophene synthesis.

Part 2: Method-Specific Troubleshooting Guides

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[6][7][8]

Q: My Paal-Knorr reaction is producing a significant amount of the corresponding furan as a byproduct. Why is this happening and how can I favor thiophene formation?

A: This is the most common issue in Paal-Knorr thiophene synthesis. The sulfurizing agents used, such as Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent, are also powerful dehydrating agents.[6][9] This dual reactivity means that the 1,4-dicarbonyl can undergo simple acid-catalyzed cyclization and dehydration to form the furan, competing with the desired thionation pathway.[6][8][9]

Causality & Prevention:

  • Reagent Choice: Lawesson's Reagent is generally considered milder and more selective for thionation than P₄S₁₀, which often requires higher temperatures and can be more aggressive in promoting dehydration.[10] Switching to Lawesson's reagent can often improve the thiophene-to-furan ratio.

  • Mechanism Insight: The reaction is believed to proceed via the formation of a thioketone, not by sulfurization of a pre-formed furan intermediate.[8] Therefore, conditions must favor the initial thionation of the carbonyl over enolization and cyclization.

  • Solvent & Temperature: Using high-boiling, non-polar, anhydrous solvents like toluene or xylene is recommended.[11] These solvents allow for sufficient heating to drive the thionation reaction while minimizing side reactions that might be favored in more polar environments. A systematic increase in temperature should be explored cautiously, as excessive heat can promote furan formation and decomposition.[11]

G cluster_0 Paal-Knorr Pathways cluster_1 Desired Pathway cluster_2 Byproduct Pathway start 1,4-Dicarbonyl thionation Thionation of Carbonyl (e.g., with Lawesson's Reagent) start->thionation enol Enolization (Acid-Catalyzed) start->enol cyclize_s Cyclization thionation->cyclize_s thiophene Thiophene Product cyclize_s->thiophene cyclize_o Cyclization enol->cyclize_o furan Furan Byproduct cyclize_o->furan

Caption: Competing pathways in Paal-Knorr synthesis.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that produces highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically with a base catalyst.[12][13]

Q: My Gewald reaction is low-yielding and I observe a significant amount of a dimeric byproduct. How can I improve the selectivity?

A: This is a classic challenge in the Gewald synthesis. The initial step is a Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate.[13] This intermediate is the branching point: it can either undergo the desired intramolecular cyclization with sulfur or participate in an undesired intermolecular dimerization.[4]

Causality & Prevention:

  • Base Selection: The choice of base is critical for the initial Knoevenagel condensation.[4] For less reactive ketones, a stronger base may be required to efficiently form the intermediate. Screening bases like morpholine or piperidine is recommended.

  • Temperature Optimization: Dimer formation is highly sensitive to temperature.[4] Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can significantly suppress the dimerization pathway. A systematic temperature screen is advisable.

  • Rate of Addition: Slow, controlled addition of the reagents can maintain a low concentration of the reactive intermediate, favoring the intramolecular cyclization over the bimolecular dimerization.[4]

  • Two-Step Procedure: For particularly challenging or sterically hindered substrates, a two-step approach is often more effective.[4] First, perform the Knoevenagel condensation and isolate the purified α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and a base. This decouples the two key processes and prevents the accumulation of the dimerization-prone intermediate.[4]

Table 1: Troubleshooting Guide for Gewald Synthesis

Issue ObservedProbable CauseRecommended Solution
Dark Brown / Tarry Mixture Polymerization or polysulfide formation due to excessive heat.[4]Carefully control and lower the reaction temperature. Ensure purity of starting materials.[4]
Low Yield / Unreacted Ketone Inefficient Knoevenagel-Cope condensation.[4]Screen different bases (e.g., piperidine, morpholine). Consider a stronger base for less reactive ketones.[4]
Dimeric Byproduct Detected Competing intermolecular reaction of the α,β-unsaturated nitrile intermediate.[4]Lower reaction temperature. Use slow, controlled addition of reagents. Consider a two-step procedure.[4]
Reaction Fails with Hindered Ketone Steric hindrance impeding the one-pot reaction sequence.[4]Adopt a two-step procedure: isolate the Knoevenagel product first, then react with sulfur. Microwave-assisted synthesis may also be beneficial.[4]
Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis constructs the thiophene ring by reacting thioglycolic acid derivatives with α,β-acetylenic esters or related compounds, followed by base-mediated cyclization.[9][14]

Q: My Fiesselmann synthesis is not proceeding to the final thiophene product and I'm isolating a complex mixture of intermediates. What's going wrong?

A: The Fiesselmann synthesis proceeds through a series of consecutive base-catalyzed conjugate additions and an intramolecular Dieckmann-type condensation.[9][14] If the reaction stalls, it's typically due to issues with the base or reaction conditions required for the key cyclization and elimination steps.

Causality & Prevention:

  • Base Strength and Stoichiometry: The mechanism involves multiple deprotonation steps. A sufficiently strong base (e.g., sodium ethoxide, potassium tert-butoxide) is required to drive the final Dieckmann condensation and subsequent elimination steps that lead to the aromatic thiophene.[9][14][15] Ensure you are using an appropriate base in sufficient quantity.

  • Reaction Control: The reaction involves several intermediates.[14] It is crucial to follow established protocols regarding temperature and reaction time to ensure the reaction proceeds through all stages to the final aromatic product.

  • Substrate Reactivity: The nature of the substituents on both the acetylenic ester and the thioglycolate can influence the reaction rate and outcome. Electron-withdrawing groups on the acetylenic component can facilitate the initial Michael additions.

G start Acetylenic Ester + Thioglycolate add1 1st Michael Addition (Base-Catalyzed) start->add1 add2 2nd Michael Addition (Forms Thioacetal) add1->add2 cyclize Dieckmann Condensation (Intramolecular) add2->cyclize stall1 Reaction Stalls: Incorrect base or temperature add2->stall1 eliminate Elimination & Tautomerization cyclize->eliminate stall2 Reaction Stalls: Insufficiently strong base for cyclization cyclize->stall2 product 3-Hydroxythiophene Product eliminate->product

Caption: Key steps and potential failure points in the Fiesselmann synthesis.

Part 3: Featured Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis to Minimize Furan Byproduct

This protocol utilizes microwave irradiation to reduce reaction times and potentially improve selectivity compared to conventional heating.[11]

  • Materials:

    • Substituted 1,4-diketone (1 mmol)

    • Lawesson's Reagent (0.55 mmol, 0.55 equiv.)

    • Anhydrous Toluene (5 mL)

    • Microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To the microwave reaction vial, add the 1,4-diketone and Lawesson's Reagent.

    • Add anhydrous toluene and the magnetic stir bar. Securely cap the reaction vessel.

    • Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the vial to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.[11]

Protocol 2: Two-Step Gewald Synthesis for Hindered Substrates

This procedure is recommended for sterically hindered ketones where the one-pot method fails or gives low yields.[4]

  • Step A: Synthesis of the α,β-Unsaturated Nitrile (Knoevenagel Condensation)

    • In a round-bottom flask, dissolve the hindered ketone (10 mmol) and the active methylene nitrile (e.g., ethyl cyanoacetate, 10 mmol) in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a suitable base (e.g., piperidine, 1 mmol).

    • Reflux the mixture and monitor by TLC until the starting ketone is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the crude product (e.g., by chromatography or recrystallization) to isolate the α,β-unsaturated nitrile intermediate.

  • Step B: Cyclization to the 2-Aminothiophene

    • In a separate flask, suspend the purified intermediate from Step A (5 mmol) and elemental sulfur (5 mmol) in a solvent like ethanol or DMF.

    • Add a base such as morpholine or diethylamine (5 mmol).

    • Heat the mixture (e.g., to 50-70°C), monitoring by TLC.

    • Upon completion, cool the reaction, pour it into ice-water, and collect the precipitated solid product by filtration.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

References

  • Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (2025). Preventing polymerization of 3-Acetylthiophene during storage.
  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis.
  • Benchchem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Benchchem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
  • Química Organica.org. Paal–Knorr synthesis of thiophene.
  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
  • Wikipedia. Thiophene.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
  • Wikipedia. Paal–Knorr synthesis.
  • Synthesis of Furan and Thiophene.
  • Organic Chemistry Portal. Gewald Reaction.
  • Wikipedia. Gewald reaction.
  • Organic Chemistry Portal. Lawesson's Reagent.
  • Wikipedia. Fiesselmann thiophene synthesis.
  • Scribd. 1fiesselmann Thiophene Synthesis.
  • Springer. (2015).

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Technical Support Center: Navigating the Scale-Up of 5-Methylthiophene-2-carbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your process development, optimization, and safe scale-up endeavors.

Troubleshooting Guide: From Bench to Bulk

This section provides solutions to common problems encountered during the scale-up of this compound synthesis, focusing on two primary synthetic routes: the Sandmeyer reaction of 2-amino-5-methylthiophene and the palladium-catalyzed cyanation of a 2-halo-5-methylthiophene.

Issue 1: Low or Inconsistent Yields

Q: My yield of this compound has dropped significantly upon scaling up the reaction from grams to kilograms. What are the likely causes and how can I troubleshoot this?

A: Low or inconsistent yields during scale-up are a frequent challenge and can stem from a combination of factors related to reaction kinetics, heat and mass transfer, and reagent stability.

Potential Root Causes & Solutions:

  • Inadequate Temperature Control:

    • The Problem: Both the Sandmeyer and palladium-catalyzed cyanation reactions can be exothermic. What is easily managed in a small flask with a simple ice bath can become a significant issue in a large reactor, leading to localized "hot spots." These can accelerate side reactions, such as the decomposition of the diazonium salt in the Sandmeyer reaction, or promote byproduct formation.[1]

    • The Solution:

      • Reactor Design: Ensure your reactor has sufficient cooling capacity for the reaction volume. Jacketed reactors with a high surface-area-to-volume ratio are preferable.

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the most reactive components (e.g., sodium nitrite solution in the Sandmeyer reaction, or the cyanide source in the palladium-catalyzed cyanation) using a dosing pump. This allows the cooling system to keep pace with heat generation.

      • Pre-cooling: Consider pre-cooling the reaction mixture and the reagents before addition to provide a larger temperature buffer.

  • Poor Mixing and Mass Transfer Limitations:

    • The Problem: In larger reactors, achieving homogeneous mixing is more challenging.[2] Inefficient stirring can lead to localized concentration gradients of reactants and catalysts, resulting in incomplete conversion and the formation of byproducts.[1] This is particularly critical in heterogeneous reactions, such as those involving a solid cyanide source or a solid-supported catalyst.

    • The Solution:

      • Agitator Selection: The type, size, and speed of the agitator are crucial. A simple magnetic stir bar is insufficient for large volumes. An overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) is necessary.

      • Baffles: The use of baffles in the reactor can significantly improve mixing by disrupting vortex formation and promoting turbulence.

      • Reaction Monitoring: Take samples from different locations within the reactor (if possible) to assess the homogeneity of the reaction mixture.

  • Catalyst Deactivation (Palladium-Catalyzed Cyanation):

    • The Problem: Palladium catalysts are susceptible to poisoning by excess cyanide ions, which can coordinate to the metal center and inhibit catalytic activity.[3][4][5][6] This issue is often exacerbated at scale due to challenges in maintaining a low, steady concentration of cyanide.

    • The Solution:

      • Choice of Cyanide Source: Consider using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or a slow-release source like potassium ferrocyanide (K₄[Fe(CN)₆]) to maintain a low concentration of free cyanide in the reaction mixture.[4][5]

      • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and activity. Robust ligands that form stable palladium complexes are essential for scale-up.

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst degradation.

Issue 2: Impurity Profile and Purification Challenges

Q: I'm observing a complex mixture of byproducts in my crude this compound, making purification difficult at a large scale. What are these impurities and how can I minimize their formation?

A: The nature of the impurities will depend on the synthetic route. Understanding the potential side reactions is key to prevention and developing an effective purification strategy.

Common Impurities and Mitigation Strategies:

  • For Sandmeyer Reaction:

    • Phenol Formation: Reaction of the diazonium salt with water can lead to the formation of 5-methylthiophen-2-ol.[7]

      • Mitigation: Maintain a low reaction temperature (typically 0-5 °C) during diazotization and cyanation to minimize the decomposition of the diazonium salt. Use anhydrous solvents where possible.

    • Azo Coupling: The electrophilic diazonium salt can react with the starting 2-amino-5-methylthiophene or other electron-rich species to form colored azo compounds.[7]

      • Mitigation: Ensure a slight excess of the acidic medium during diazotization to fully protonate the starting amine, reducing its nucleophilicity. Slow addition of the diazonium salt solution to the cyanide solution can also minimize this side reaction.

    • Biaryl Formation: Dimerization of the aryl radical intermediate can lead to the formation of biaryl byproducts.[7][8][9]

      • Mitigation: This is an inherent byproduct of the radical mechanism. Optimizing reaction conditions to favor the reaction with the cyanide source can help, but it may not be completely eliminated.

  • For Palladium-Catalyzed Cyanation:

    • Hydrodehalogenation: Replacement of the halide with a hydrogen atom, leading to the formation of 2-methylthiophene.

      • Mitigation: Ensure the reaction is free of water and other protic sources. The choice of ligand and base can also influence this side reaction.

    • Homocoupling: Dimerization of the starting 2-halo-5-methylthiophene to form a bithiophene derivative.

      • Mitigation: This can be favored at higher temperatures or if the catalyst activity is low. Maintaining optimal reaction conditions and a healthy catalyst can minimize this.

Large-Scale Purification Strategies:

  • Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure is a viable method for purification at scale. However, the boiling points of some impurities may be close to that of the product.

  • Crystallization: If the product can be derivatized to a solid or if a solid impurity can be selectively crystallized out, this can be an effective purification method.

  • Solvent Extraction: A series of aqueous washes (e.g., with a dilute base to remove acidic impurities, followed by brine) can help to remove some impurities before final purification.[10]

  • Chromatography: While standard column chromatography is not practical for large-scale production, techniques like medium pressure liquid chromatography (MPLC) can be employed for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concern is the use of highly toxic cyanide-containing reagents. [11]

  • Hydrogen Cyanide (HCN) Gas Evolution: Cyanide salts can react with acids to produce highly toxic and flammable hydrogen cyanide gas.[1][11] All manipulations involving cyanide salts should be performed in a well-ventilated area, such as a fume hood with appropriate scrubbing capabilities. It is crucial to maintain a basic pH during workup procedures involving cyanides.[12]

  • Exposure: Cyanides can be toxic upon ingestion, inhalation, or skin contact.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[14] For large-scale operations, additional PPE such as respiratory protection may be necessary.[15]

  • Waste Disposal: All cyanide-containing waste must be handled and disposed of as hazardous waste according to institutional and regulatory guidelines.[12] This includes contaminated glassware, PPE, and aqueous washes.

  • Thermal Runaway: As mentioned in the troubleshooting section, the exothermic nature of these reactions poses a risk of thermal runaway if not properly managed.[1] A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up.

Q2: Are there less toxic alternatives to traditional cyanide sources for the palladium-catalyzed cyanation?

A2: Yes, there has been significant research into developing safer cyanation protocols.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic food additive that can serve as a cyanide source in palladium-catalyzed reactions.[5] The cyanide ions are released slowly from the iron complex, which can help to mitigate catalyst poisoning.

  • Acetonitrile as a Cyanide Source: Some methods utilize acetonitrile as the cyanide source, which is significantly less toxic than cyanide salts.[16] These reactions often proceed through a different mechanism and may require specific catalysts and conditions.

Q3: How critical is the quality of the starting materials for a successful scale-up?

A3: The quality of starting materials is paramount for a successful and reproducible scale-up.

  • Purity: Impurities in the starting materials can have a more pronounced negative impact at a larger scale.[1] For example, an impurity that acts as a catalyst poison will have a greater effect when the catalyst loading is already low.

  • Water Content: The presence of water can be detrimental, leading to side reactions like phenol formation in the Sandmeyer reaction or catalyst deactivation in palladium-catalyzed processes.[3][7] Using anhydrous reagents and solvents is often necessary.

  • Consistency: Batch-to-batch variation in the quality of starting materials can lead to inconsistent reaction outcomes. It is important to source materials from a reliable supplier and to have appropriate quality control measures in place.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed at Scale check_temp Review Temperature Control Data start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_catalyst Assess Catalyst Performance (Pd route) start->check_catalyst temp_issue Localized Overheating or Temperature Spikes? check_temp->temp_issue mixing_issue Homogeneous Mixture Achieved? check_mixing->mixing_issue catalyst_issue Evidence of Catalyst Deactivation? check_catalyst->catalyst_issue temp_issue->check_mixing No improve_cooling Improve Cooling Capacity & Implement Slow Addition temp_issue->improve_cooling Yes mixing_issue->check_catalyst Yes improve_stirring Optimize Stirrer Design & Speed, Add Baffles mixing_issue->improve_stirring No change_cn_source Switch to Slow-Release Cyanide Source catalyst_issue->change_cn_source Yes re_run Re-run at Scale with Optimized Parameters catalyst_issue->re_run No improve_cooling->re_run improve_stirring->re_run change_cn_source->re_run

Caption: Troubleshooting workflow for addressing low yields during scale-up.

Key Process Parameters Summary

ParameterSandmeyer ReactionPalladium-Catalyzed CyanationKey Considerations for Scale-Up
Temperature 0-10 °C80-120 °C (can vary)Efficient heat removal is critical for both to prevent side reactions and thermal runaway.
Pressure AtmosphericAtmospheric (typically)Ensure adequate venting for any off-gassing (e.g., N₂ in Sandmeyer).
Reagent Addition Slow addition of NaNO₂Slow addition of cyanide sourceCrucial for temperature control and maintaining low concentrations of reactive species.
Atmosphere Air (typically)Inert (N₂ or Ar)Strict inert atmosphere is vital to prevent palladium catalyst oxidation.
Solvent Aqueous acid, waterAnhydrous organic solvents (e.g., DMF, DMAc)Ensure solvents are of appropriate grade and dryness, especially for the palladium route.
Agitation VigorousVigorousEssential for maintaining homogeneity and good mass transfer.

References

  • BenchChem Technical Support Team. (2025, December).
  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13145–13157.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis. Benchchem.
  • Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. (2025, August 6).
  • Division of Research & Innov
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917.
  • Royal Society of Chemistry. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Journal Name, 00, 1-3.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • Ali, I., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Noël, T., & van der Veen, J. W. (2021). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport | Request PDF.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
  • Ali, I., et al. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega.
  • Organ, M. G., et al. (2007). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development, 11(3), 482-486.
  • V. S. G, A., & G, S. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 12(3), 1545–1566.
  • Barbero, M., et al. (n.d.). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • The University of Adelaide. (2023, March 24). Chemical Safety Management.
  • uh-standard-operating-procedure-for-cyanide-salts.docx. (n.d.).
  • Purification method of thiophene. (n.d.).
  • Pufky, D. E., et al. (2020).
  • van der Veen, J. W., & Noël, T. (2021, February 11). Scaling Organic Electrosynthesis: The Crucial Interplay between Mechanism and Mass Transport. ACS Central Science.
  • Giordano, R. L. C., et al. (2003). Influence of mass transfer limitations on the enzymatic synthesis of beta-lactam antibiotics catalyzed by penicillin G acylase immobilized on glioxil-agarose. Biotechnology Progress, 19(4), 1157-1164.
  • Mass transfer limitation: Significance and symbolism. (2025, November 26). Wisdomlib.

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Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed Suzuki coupling reactions involving thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles governing success and failure, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Suzuki coupling of thiophenes in a question-and-answer format.

Question 1: My reaction is giving a low yield, or failing completely, with significant starting material remaining. What's going wrong?

Answer: This is a frequent issue, often pointing to problems with catalyst activity or stability. Several factors could be at play:

  • Catalyst Deactivation by Sulfur: The sulfur atom in the thiophene ring can coordinate strongly to the palladium center, a phenomenon known as catalyst poisoning.[1] This irreversible binding blocks the active site, effectively shutting down the catalytic cycle.[1]

    • Solution: Employ catalyst systems known for their resistance to sulfur poisoning. Catalysts bearing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can shield the palladium atom and favor the desired catalytic steps over deactivation.[1][2] In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can help compensate for gradual deactivation.[1]

  • Inefficient Oxidative Addition: If your thiophene substrate is electron-rich (containing electron-donating groups), the initial oxidative addition step of the aryl halide to the Pd(0) center can be sluggish.[2]

    • Solution: As with sulfur poisoning, the use of electron-rich and sterically hindered phosphine ligands can accelerate this rate-limiting step.[2]

  • Improper Reaction Conditions: Suboptimal conditions can exacerbate catalyst deactivation.[1]

    • Solution: Ensure your reaction is thoroughly degassed with an inert gas like argon or nitrogen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also promote unwanted homocoupling of the boronic acid.[1] The choice of base is also crucial; milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]

Question 2: I'm observing the formation of palladium black in my reaction flask. What does this indicate and how can I prevent it?

Answer: The appearance of a black precipitate (palladium black) is a clear visual sign of catalyst decomposition.[2] The soluble, catalytically active palladium species has aggregated into insoluble, inactive palladium metal. This can be caused by:

  • Ligand Degradation: Phosphine ligands can degrade at elevated temperatures, leaving the palladium atoms unprotected and prone to aggregation.[1]

  • Slow Oxidative Addition: As mentioned previously, a slow oxidative addition step can lead to a buildup of the unstable Pd(0) species, which can then aggregate.[1]

    • Solution: Re-evaluate your ligand choice. More robust ligands, such as the Buchwald biarylphosphine ligands, are designed for greater stability at higher temperatures. Optimizing the reaction temperature to the lowest effective point can also mitigate ligand degradation.

Question 3: My desired product is forming, but I'm also getting a significant amount of the corresponding simple thiophene (without the coupled aryl group). What is this side product and how do I minimize it?

Answer: This indicates that a side reaction called protodeboronation (or protodeborylation) is occurring.[3] In this process, the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium, consuming your starting material and reducing the yield of the desired product.[3] Thiophene boronic acids are particularly susceptible to this side reaction.

  • Causative Factors:

    • Strong Bases: Strong bases like NaOH or KOH are known to accelerate protodeboronation.[4]

    • High Temperatures: Elevated temperatures increase the rate of this undesired side reaction.[4]

    • Inefficient Catalyst: A slow catalyst allows more time for the boronic acid to decompose.[4]

    • Presence of Water: While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can provide a proton source for protodeboronation.[4]

  • Troubleshooting Strategies:

    • Switch to a Milder Base: Employ milder inorganic bases like finely ground K₃PO₄, K₂CO₃, or in some cases, KF.[4]

    • Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate, often in the 60-80 °C range.[4]

    • Use a Highly Active Catalyst System: Modern palladium precatalysts paired with bulky, electron-rich ligands (e.g., SPhos, XPhos) can significantly accelerate the desired cross-coupling, outcompeting the protodeboronation pathway.[4]

    • Consider Boronic Acid Derivatives: Thiophene boronic acids can be protected as their corresponding pinacol or MIDA esters, which are more stable and less prone to protodeboronation.[3] These derivatives slowly release the boronic acid under the reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of thiophenes?

A1: The base plays multiple critical roles in the catalytic cycle.[5] Its primary function is to activate the organoboron species by converting the boronic acid into a more nucleophilic borate anion (RB(OH)₃⁻), which then undergoes transmetalation with the palladium complex.[5][6] The base also participates in the formation of the active palladium complex and can accelerate the final reductive elimination step.[1] The choice of base is crucial, as it can influence reaction rate, yield, and the prevalence of side reactions like protodeboronation.[6][7]

Q2: How do I choose the right solvent for my thiophene Suzuki coupling?

A2: The solvent system is a critical parameter that can significantly impact reaction outcomes.[7][8] Common choices include ethereal solvents like THF and dioxane, or aromatic hydrocarbons like toluene, often in combination with an aqueous solution for the base.[2] The solvent's role is complex, affecting reagent solubility, catalyst stability, and even reaction selectivity.[9][10] For poorly soluble substrates, higher boiling point solvents like DMF or the use of co-solvents may be necessary.[11][12] In recent years, micellar conditions using surfactants in water have emerged as a greener and often highly efficient alternative, sometimes eliminating the need for an inert atmosphere.[13][14]

Q3: Can I use the same catalyst for different substituted thiophenes?

A3: While a general-purpose catalyst might work for some substrates, optimization is often necessary. The electronic nature of the substituents on the thiophene ring can influence the ease of oxidative addition.[2] For example, electron-rich thiophenes may require more electron-rich and bulky ligands to facilitate this step.[2][15] Conversely, electron-deficient thiophenes may be more reactive. A catalyst screen with a small set of different palladium precursors and ligands is often a good starting point when working with a new class of thiophene substrates.

Q4: Is it necessary to use a pre-formed palladium-phosphine complex, or can I generate the catalyst in situ?

A4: Both approaches are valid and widely used. Pre-formed catalysts, such as Pd(PPh₃)₄ or palladacycle precatalysts, offer convenience and reproducibility. In situ generation, by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand, allows for greater flexibility in varying the ligand-to-metal ratio and screening different ligands. For challenging couplings, such as those involving sterically hindered substrates or those prone to side reactions, modern, well-defined precatalysts often provide superior results.

Data Summary Table

ParameterRecommended Conditions for Thiophene Suzuki CouplingRationale & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., SPhos G3)Palladacycles offer high activity and stability.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)Overcome catalyst poisoning by sulfur, accelerate oxidative addition.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (finely ground)Milder bases minimize protodeboronation of the thiophene boronic acid.
Solvent Toluene, Dioxane, THF (often with water)Good balance of solubility and reaction temperature.
Temperature 60 - 100 °CLower temperatures can suppress protodeboronation.[4]
Catalyst Loading 1 - 5 mol%Higher loading may be needed for challenging substrates.[1]
Boron Reagent Boronic acid, Pinacol ester, MIDA esterEsters provide greater stability against protodeboronation.[3]

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki coupling of thiophenes.

Reagent Preparation:

  • To an oven-dried Schlenk flask, add 2-bromothiophene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., SPhos G3, 2 mol%) and any additional ligand if required.

Reaction Execution:

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., Toluene/H₂O, 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

Monitoring & Work-up:

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product start_materials R¹-X (Thiophene Halide) start_materials->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Catalyst Deactivation? (e.g., Pd Black) start->check_catalyst check_deboronation Protodeboronation? (Thiophene byproduct) check_catalyst->check_deboronation No solution_catalyst Change Ligand (e.g., Buchwald) Increase Catalyst Loading check_catalyst->solution_catalyst Yes check_conditions Suboptimal Conditions? check_deboronation->check_conditions No solution_deboronation Use Milder Base (K₃PO₄) Lower Temperature Use Boronic Ester check_deboronation->solution_deboronation Yes solution_conditions Ensure Rigorous Degassing Optimize Solvent/Base check_conditions->solution_conditions success Improved Yield solution_catalyst->success solution_deboronation->success solution_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

  • Benchchem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
  • Benchchem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Substituted Thiophenes.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yousif, D., Tombolato, S., Ould Maina, E., Po, R., Biagini, P., Papagni, A., & Vaghi, L. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ResearchGate. (2025). ChemInform Abstract: Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations.
  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Taylor & Francis Online. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Wikipedia. (n.d.). Protodeboronation.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.

Sources

Technical Support Center: Purification of Crude 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For instance, if a Gewald-type synthesis is used, common impurities can include unreacted starting materials, such as α-cyanoesters and ketones, as well as byproducts like complex polysulfides and polymeric materials, which may result in dark, tarry crude mixtures[1][2]. If the synthesis involves bromination of this compound to an intermediate, you might find unreacted starting material or over-brominated species like 5-(dibromomethyl)thiophene-2-carbonitrile.

Q2: What are the primary purification techniques for this compound?

A2: The most effective purification techniques for this compound are distillation (particularly Kugel-rohr for small scales), column chromatography, and recrystallization[3]. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: My crude product is a dark, oily residue. What is the best initial approach to purification?

A3: A dark, oily residue often indicates the presence of polymeric byproducts or other high-molecular-weight species[1]. A good first step is to attempt a filtration through a plug of silica gel to remove the baseline impurities. If the product is sufficiently volatile and thermally stable, short-path distillation or Kugel-rohr distillation can be very effective for separating the desired product from non-volatile tars[3].

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be an excellent method for obtaining high-purity, crystalline this compound, provided a suitable solvent system can be identified[4]. The challenge with many aromatic nitriles is their high solubility in common organic solvents, which can make crystallization difficult[4]. A systematic solvent screen is recommended to find a solvent that dissolves the compound when hot but has low solubility when cold[5].

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Persistent Colored Impurities in the Final Product

Symptoms: The purified this compound remains yellow or brown despite initial purification attempts.

Possible Causes:

  • Polymeric Byproducts: High temperatures during synthesis can lead to polymerization[1].

  • Oxidation: Thiophene derivatives can be susceptible to oxidation, leading to colored impurities.

  • Residual Elemental Sulfur: If elemental sulfur is used in the synthesis (e.g., Gewald reaction), it can co-elute with the product in non-polar solvent systems[6].

Troubleshooting Workflow:

start Start: Colored Product charcoal Decolorization with Activated Charcoal start->charcoal Treat with charcoal in a suitable solvent chromatography Column Chromatography start->chromatography If recrystallization fails or is not suitable distillation Distillation start->distillation For thermally stable compounds filtration Hot Gravity Filtration charcoal->filtration Remove charcoal recrystallization Recrystallization filtration->recrystallization Induce crystallization end End: Pure, Colorless Product recrystallization->end chromatography->end distillation->end

Caption: Troubleshooting workflow for removing colored impurities.

Step-by-Step Guidance:

  • Decolorization with Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate). Add a small amount of activated charcoal (typically 1-2% w/w) and briefly heat the mixture[7]. Be cautious not to add charcoal to a boiling solution to avoid bumping[7].

  • Hot Gravity Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal[7]. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Recrystallization: Allow the filtrate to cool slowly to induce crystallization. If crystals do not form, try adding an anti-solvent or scratching the inside of the flask.

  • Alternative Methods: If decolorization is unsuccessful, column chromatography with a carefully selected solvent system or distillation may be necessary to separate the colored impurities.

Issue 2: Difficulty in Separating Structurally Similar Impurities by Column Chromatography

Symptoms: Co-elution of impurities with the product during column chromatography, as observed by TLC or other analytical methods.

Possible Causes:

  • Similar Polarity: Impurities such as unreacted starting materials or isomers may have very similar polarities to the desired product.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the components.

Troubleshooting Workflow:

start Start: Poor Separation in Chromatography tlc_screen Systematic TLC Solvent Screen start->tlc_screen Optimize mobile phase gradient_elution Implement Gradient Elution tlc_screen->gradient_elution If isocratic elution is insufficient stationary_phase Change Stationary Phase tlc_screen->stationary_phase If mobile phase optimization fails end End: Successful Separation gradient_elution->end reverse_phase Consider Reverse-Phase HPLC stationary_phase->reverse_phase For highly polar compounds stationary_phase->end reverse_phase->end

Sources

stability issues of 5-Methylthiophene-2-carbonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 5-Methylthiophene-2-carbonitrile (CAS 72835-25-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential stability issues encountered when using this versatile heterocyclic building block. Our goal is to provide not just protocols, but a deeper understanding of the molecule's reactivity to help you anticipate challenges, troubleshoot effectively, and ensure the success of your synthetic campaigns.

Introduction to this compound

This compound is a bifunctional molecule featuring an electron-rich thiophene ring substituted with an electron-donating methyl group and an electron-withdrawing nitrile group. This electronic arrangement imparts a unique reactivity profile. The thiophene core is susceptible to electrophilic substitution, while the nitrile group offers a handle for transformations into amines, amides, or carboxylic acids.[1][2][3] However, this balance also introduces specific stability challenges that must be carefully managed. This guide addresses the most common issues in a practical, question-and-answer format.

FAQ 1: Hydrolysis and pH Stability
Question: My reaction in an aqueous acidic or basic medium is not yielding the expected product. Instead, I'm isolating the corresponding amide or carboxylic acid. Why is this happening and how can I prevent it?

Answer: This is a classic case of unintended nitrile hydrolysis. The carbon-nitrogen triple bond in the nitrile group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under either acidic or basic conditions.[4][5]

The Chemical Rationale:

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it vulnerable to attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which can often be isolated under controlled conditions. However, with prolonged heating or strong acid, this amide will be further hydrolyzed to the corresponding carboxylic acid (5-methylthiophene-2-carboxylic acid) and an ammonium salt.[6][7][8][9][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the nitrile carbon. This process also forms an amide intermediate. If the reaction is allowed to proceed, the amide is subsequently hydrolyzed to a carboxylate salt (e.g., sodium 5-methylthiophene-2-carboxylate).[7][9] An acidic workup is then required to protonate the salt and isolate the final carboxylic acid.

Troubleshooting and Prevention:
  • Strictly Anhydrous Conditions: If the nitrile moiety must be preserved, ensure your reaction is completely free of water. Use freshly distilled, anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Temperature: Hydrolysis is often temperature-dependent. If trace water is unavoidable, running the reaction at a lower temperature can significantly slow the rate of hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions if possible. If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Diisopropylethylamine) instead of hydroxides or alkoxides. If an acid is required, use a Lewis acid in an anhydrous organic solvent instead of a Brønsted acid in an aqueous medium.

Table 1: pH Stability and Hydrolysis Outcomes

ConditionReagentsPrimary Product (Controlled)Final Product (Forced)Key Considerations
Acidic Dilute HCl or H₂SO₄, H₂O, Heat5-Methylthiophene-2-carboxamide5-Methylthiophene-2-carboxylic AcidReaction rate increases with heat and acid strength.[9]
Basic NaOH or KOH, H₂O, Heat5-Methylthiophene-2-carboxamideSodium 5-methylthiophene-2-carboxylateRequires acidic workup to isolate the carboxylic acid.[9]
Neutral H₂O, HeatVery slow hydrolysisAmide / Carboxylic AcidConsidered stable at room temp, but hydrolysis can occur at elevated temperatures over time.
FAQ 2: Stability with Organometallic Reagents
Question: When I use n-butyllithium (n-BuLi) to perform a reaction at a different position on my molecule, I get a complex mixture of products and a low yield. What are the potential side reactions?

Answer: this compound has multiple sites that can react with strong organometallic bases like n-BuLi. This can lead to a competition between desired and undesired reactions, resulting in a complex product mixture.

The Chemical Rationale:

The thiophene ring is inherently acidic and can be deprotonated by strong bases.[1] Furthermore, protons on carbons adjacent to heteroatoms or electron-withdrawing groups are particularly acidic. In your molecule, there are three primary sites for potential deprotonation by n-BuLi:

  • Ring Deprotonation (C3 or C4): The protons on the thiophene ring can be abstracted. While the C2 and C5 positions are blocked, the C3 and C4 positions are potential sites of lithiation.

  • Benzylic-type Deprotonation: The protons on the 5-methyl group are activated by the aromatic thiophene ring and can be removed to form a thienylmethyl anion.

  • Nucleophilic Addition to Nitrile: Organolithium reagents can also act as nucleophiles and attack the electrophilic carbon of the nitrile group. This initially forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone (in this case, 2-butanoyl-5-methylthiophene).[5][10]

The reaction pathway that dominates depends heavily on factors like temperature, solvent, and the rate of addition.[11][12]

Side_Reactions_nBuLi cluster_products Potential Products SM This compound P1 Ring Lithiation (at C3 or C4) SM->P1 Ring Deprotonation P2 Methyl Group Lithiation SM->P2 Methyl Deprotonation P3 Ketone (after workup) SM->P3 Nucleophilic Attack on Nitrile

Caption: Competing reaction pathways with n-BuLi.

Troubleshooting and Prevention:
  • Low Temperature is Critical: These reactions must be performed at very low temperatures (typically -78 °C using a dry ice/acetone bath) to control reactivity and favor kinetic products.[12] At higher temperatures, the reagent is more likely to react at multiple sites.

  • Slow Addition: Add the n-BuLi solution dropwise to a cooled, stirring solution of the thiophene. This keeps the instantaneous concentration of the organolithium low, which can improve selectivity and prevent localized overheating.[11]

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential as they can chelate the lithium cation, modifying the reactivity of the organometallic species.[13][14]

  • Directed Ortho Metalation (DoM) groups: If your goal is to functionalize the ring, the nitrile group may not be a strong enough directing group. Consider alternative strategies if ring lithiation is the desired outcome.

Experimental Protocol: Quench Study to Identify Lithiation Sites

This experiment helps determine where deprotonation is occurring.

  • Under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) and stir for 1 hour at -78 °C.

  • Quench the reaction by adding deuterium oxide (D₂O, >5 eq).

  • Allow the reaction to slowly warm to room temperature.

  • Perform a standard aqueous workup.

  • Analyze the resulting product mixture by ¹H NMR to observe any reduction in signal integration for the ring or methyl protons and by LC-MS to identify the mass of deuterated species. This will indicate the site(s) of lithiation.[12]

FAQ 3: Stability During Nitrile Group Reduction
Question: I am trying to reduce the nitrile to a primary amine (5-methylthiophen-2-yl)methanamine), but I am getting a low yield and a significant, foul-smelling byproduct. What is happening to my thiophene ring?

Answer: You are likely observing desulfurization of the thiophene ring, a well-known side reaction when using certain reducing agents, particularly Raney Nickel.

The Chemical Rationale:

Thiophene and its derivatives can be desulfurized by hydrogenation over catalysts like Raney Nickel. This process cleaves the carbon-sulfur bonds and saturates the resulting carbon chain, effectively destroying the aromatic ring.[1] In your case, this would lead to the formation of hexane-based amines, which are volatile and often have strong odors.

While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF) are effective for reducing nitriles to primary amines, care must be taken with the reaction conditions and workup to avoid other side reactions.[10][15][16]

Degradation_Pathways cluster_start cluster_products Degradation Products SM This compound P1 Hydrolysis Product (Amide / Carboxylic Acid) SM->P1 Aqueous Acid/Base [H₂O] P2 Desulfurization Product (e.g., Hexylamine derivative) SM->P2 Harsh Reduction [e.g., Raney Ni, H₂]

Caption: Major degradation pathways for the molecule.

Troubleshooting and Recommended Reagents:

Table 2: Recommended Conditions for Nitrile Reduction

ReagentConditionsProsCons / Risks
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxHighly effective, generally preserves the thiophene ring.[10]Highly reactive, requires strict anhydrous conditions and careful quenching.
BH₃·THF or BH₃·SMe₂ Anhydrous THF, refluxMilder than LiAlH₄, good functional group tolerance.[15]BH₃·SMe₂ has a strong odor. Can be less reactive for some substrates.
Catalytic Hydrogenation H₂ (gas), Pd/C or PtO₂ catalyst, acidic solvent (e.g., EtOH/AcOH)Avoids metal hydrides. Can be run at scale.AVOID Raney Nickel. Over-reduction or ring saturation is possible with other catalysts under harsh conditions. Can form secondary amine byproducts.[15]
FAQ 4: Purification Challenges
Question: My product appears pure by TLC, but after column chromatography on silica gel, the isolated yield is low and I see new impurities. Is the compound unstable on silica?

Answer: Yes, this is a distinct possibility. Thiophene derivatives, especially those with multiple functional groups, can be sensitive to the acidic nature of standard silica gel.

The Chemical Rationale:

Standard silica gel has acidic silanol (Si-OH) groups on its surface. These can act as a Brønsted or Lewis acid catalyst, potentially promoting several undesirable side reactions:

  • Hydrolysis: If your eluent contains trace amounts of water (e.g., from non-anhydrous solvents), the acidic silica surface can catalyze the hydrolysis of the nitrile to the amide.

  • Polymerization/Decomposition: Electron-rich aromatic systems like thiophene can be susceptible to acid-catalyzed polymerization or decomposition, leading to the formation of colored, high-molecular-weight impurities that remain on the column.[17]

Troubleshooting and Purification Strategies:
  • Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent and add a small amount of a tertiary amine, such as triethylamine (~1% v/v). Evaporate the solvent to obtain a neutralized stationary phase before packing your column.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica gel for your purification, as these are less likely to cause acid-catalyzed degradation.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Do not let the compound sit on the column for an extended period.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane can contain trace amounts of HCl, which can exacerbate decomposition on the column. If you must use them, consider passing the solvent through a plug of basic alumina first.

  • Alternative Purification Methods: If the compound is thermally stable, consider purification by Kugelrohr distillation, as this avoids contact with any stationary phase.[18] Crystallization is also an excellent alternative if a suitable solvent system can be found.

Troubleshooting Workflow

If a reaction fails, use the following workflow to diagnose the potential issue.

Troubleshooting_Workflow start Reaction Failure: Low Yield or Impure Product check_sm Analyze Crude Reaction: Is Starting Material (SM) present? start->check_sm no_reaction Issue: No Reaction - Check reagent activity (e.g., titrate n-BuLi) - Check reaction temperature - Ensure anhydrous conditions check_sm->no_reaction Yes, SM is major component check_tlc Analyze Crude TLC/LCMS: What do impurities look like? check_sm->check_tlc No, SM is mostly consumed polar_spot Impurity: Highly Polar Spot - Likely Hydrolysis (Amide/Acid) - Check for water source - See FAQ 1 check_tlc->polar_spot Single, more polar spot multiple_spots Impurity: Multiple Spots - Possible competing reactions (e.g., lithiation) - Possible decomposition - See FAQ 2 & 4 check_tlc->multiple_spots Many new spots sm_gone SM Consumed, No Product - Product may be unstable to workup - Product may be unstable to purification - See FAQ 4 check_tlc->sm_gone Baseline material or streaks

Caption: A decision tree for troubleshooting reactions.

References
  • Royal Society of Chemistry. (n.d.). Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer. Green Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Indian Academy of Sciences. (n.d.). Thiophenes and thiapyrans.
  • Wikipedia. (n.d.). Thiophene.
  • ResearchGate. (n.d.).
  • NIH National Center for Biotechnology Information. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens.
  • ACS Publications. (n.d.).
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • ResearchGate. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Reddit. (2020). Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something. r/OrganicChemistry.
  • ChemicalBook. (n.d.). This compound CAS#: 72835-25-7.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • PubMed. (2022).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 72835-25-7.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Myers, A. (n.d.). Organolithium Reagents. Harvard University.
  • Reddit. (2016). Regarding reaction conditions with nBuLi. r/chemistry.
  • NIH National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • UPSpace. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study.
  • Calvin Digital Commons. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • Chemistry LibreTexts. (2025). Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

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Technical Support Center: The Role of the Base in the Gewald Synthesis of Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of aminothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, we will delve into the critical role of the base, a component that is fundamental to the success of the synthesis, and provide practical guidance to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the multiple roles of the base in the Gewald synthesis?

The base in the Gewald synthesis is not merely a simple proton abstractor; it plays a multifaceted role in the reaction cascade. Its primary functions include:

  • Catalysis of the Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester.[1][2][3] The base deprotonates the α-carbon of the cyanoester, forming a nucleophilic carbanion that then attacks the carbonyl carbon of the ketone or aldehyde.[4][5]

  • Facilitating Sulfur Addition: Following the Knoevenagel condensation, the base is involved in the addition of elemental sulfur to the newly formed α,β-unsaturated nitrile.[1][4] The exact mechanism of sulfur addition is complex and still under investigation, but it is understood that the base facilitates the formation of a reactive sulfurating agent.[3][6]

  • Promoting Ring Closure and Aromatization: The final step involves the intramolecular cyclization of the sulfur-containing intermediate, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1] The base is crucial in promoting these final steps to achieve the desired product.[7][8]

Q2: How do I select the appropriate base for my specific substrates?

The choice of base is a critical parameter that can significantly influence the reaction's outcome.[9][10] An ideal base should be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions. Key factors to consider include:

  • pKa of the Base: The basicity of the catalyst is paramount. For most Gewald reactions, secondary amines like morpholine and piperidine , or tertiary amines such as triethylamine , are commonly used.[7][9] These bases are generally sufficient for activating standard ketones and cyanoesters. For less reactive starting materials, a stronger base might be necessary.[9][11]

  • Steric Hindrance: The steric bulk of the base can influence the reaction pathway. A bulkier base might be advantageous in preventing side reactions like the Thorpe-Ziegler dimerization of the nitrile component.[8]

  • Substrate Reactivity: The nature of your ketone/aldehyde and active methylene compound will dictate the required basicity. Highly acidic methylene compounds may require only a catalytic amount of a weak base, while less acidic substrates will necessitate a stronger base or stoichiometric amounts.

Q3: Can I use inorganic bases like sodium hydroxide or potassium carbonate?

While organic bases are more common, inorganic bases can be employed in certain modifications of the Gewald synthesis.[8] They can be particularly useful in the two-step version of the reaction, where the Knoevenagel condensation product is first isolated.[8] However, for the one-pot procedure, organic bases are generally preferred due to their better solubility in the typical organic solvents used for the reaction, such as ethanol, methanol, or DMF.[9][10] The use of strong, aqueous inorganic bases like NaOH can lead to undesired hydrolysis of the ester or nitrile functionalities.

Q4: What is the impact of base concentration on the reaction?

The concentration of the base can have a profound effect on both the reaction rate and the product profile.

  • Catalytic vs. Stoichiometric Amounts: In many instances, a catalytic amount of the base (typically 10-20 mol%) is sufficient to drive the reaction to completion.[10] However, for some substrates, particularly those that are less reactive, using a stoichiometric amount of the base may be necessary to achieve a reasonable reaction rate and yield.[7][8]

  • Excess Base and Side Reactions: An excess of a strong base can promote undesirable side reactions, such as polymerization of the starting materials or intermediates, leading to the formation of tarry byproducts and a decrease in the yield of the desired aminothiophene.[11]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 2-Aminothiophene

A low or non-existent yield is a common issue that can often be traced back to the base.

  • Possible Cause: Inefficient Knoevenagel Condensation.

    • Troubleshooting: The initial condensation is a prerequisite for the subsequent steps. If this step is inefficient, the overall yield will be poor.[9][11]

      • Base Selection: Consider screening different bases. If you are using a weak base like triethylamine with a less reactive ketone, switching to a stronger secondary amine like piperidine or morpholine may improve the condensation efficiency.[9][11]

      • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[9][11] While not always necessary, for particularly challenging substrates, employing a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

  • Possible Cause: Incorrect Stoichiometry or Purity of the Base.

    • Troubleshooting:

      • Accurate Measurement: Ensure the precise measurement of the base, especially when used in catalytic amounts.

      • Reagent Purity: Use a fresh, pure supply of the base. Amines can degrade over time, leading to reduced activity.

Problem 2: Significant Formation of Byproducts

The appearance of significant byproducts can complicate purification and reduce the yield of the target molecule.

  • Possible Cause: Base-Catalyzed Dimerization or Polymerization.

    • Troubleshooting: The α,β-unsaturated nitrile intermediate can undergo a base-catalyzed Thorpe-Ziegler type dimerization or polymerization, which competes with the desired cyclization.[8][12]

      • Optimize Base Concentration: Reduce the amount of base to the minimum required for efficient catalysis.

      • Control Temperature: These side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature may favor the desired pathway.[11]

      • Rate of Addition: Slow, controlled addition of the base can sometimes minimize the concentration of reactive intermediates prone to dimerization.[11]

  • Possible Cause: Formation of Complex Polysulfides.

    • Troubleshooting: The reaction mixture turning dark brown or tarry can be an indication of the formation of complex polysulfides or polymerization.[11]

      • Temperature Control: Avoid excessive heating, as this can promote the formation of these undesirable byproducts.[11]

      • Purity of Starting Materials: Ensure all reagents are of high purity, as impurities can sometimes catalyze these side reactions.[11]

Data and Protocols

Table 1: Common Bases Used in the Gewald Synthesis
BasepKa of Conjugate AcidTypical ConcentrationNotes
Triethylamine10.75Catalytic to StoichiometricA common and versatile tertiary amine base.[9]
Piperidine11.12Catalytic to StoichiometricA frequently used secondary amine, often more effective than triethylamine for less reactive substrates.[7][13]
Morpholine8.33Catalytic to StoichiometricAnother effective secondary amine, widely used in Gewald synthesis.[9][14]
Diethylamine10.93StoichiometricUsed in some protocols, particularly when a stronger base is needed.[15]
L-Proline1.95 (first), 10.64 (second)CatalyticAn example of an organocatalyst that has been successfully employed in the Gewald reaction.[4]
Experimental Protocol: General Procedure for Gewald Synthesis Using Morpholine

This protocol provides a general guideline for the synthesis of a 2-aminothiophene. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 0.2-0.5 M concentration).

  • Base Addition: Add morpholine (0.1-1.0 eq.) to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Visualizing the Process

Diagram 1: The Mechanistic Role of the Base in the Gewald Synthesis

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Ketone + Active Methylene Nitrile C Deprotonation A->C Deprotonation B Base (B:) D α,β-Unsaturated Nitrile (Knoevenagel Adduct) C->D Nucleophilic Attack & Dehydration F Base-Mediated Sulfur Addition D->F E Elemental Sulfur (S8) E->F G Sulfur Adduct F->G H Intramolecular Cyclization G->H Base-Promoted I 2-Aminothiophene H->I Tautomerization

Caption: The base facilitates both the initial Knoevenagel condensation and the subsequent sulfur addition and ring closure steps.

Diagram 2: Troubleshooting Workflow for Low Yield in Gewald Synthesis

Troubleshooting_Workflow start Low Yield check_condensation Is Knoevenagel Condensation Complete? start->check_condensation optimize_base Optimize Base: - Increase Strength - Increase Concentration check_condensation->optimize_base No check_sulfur_step Sulfur Addition/ Cyclization Issue check_condensation->check_sulfur_step Yes optimize_base->check_condensation optimize_conditions Optimize Conditions: - Adjust Temperature - Change Solvent check_sulfur_step->optimize_conditions Yes side_reactions Check for Side Reactions (e.g., Dimerization) check_sulfur_step->side_reactions No success Improved Yield optimize_conditions->success modify_protocol Modify Protocol: - Adjust Base Concentration - Slower Reagent Addition side_reactions->modify_protocol Yes side_reactions->success No modify_protocol->success

Caption: A systematic approach to troubleshooting low yields in the Gewald synthesis, focusing on the role of the base.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte, 1966 , 99(1), 94-100. [Link]

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Journal of Heterocyclic Chemistry, 1999 , 36(2), 333-345. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; John Wiley & Sons, 2010. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

  • Gewald Aminothiophene Synthesis Mechanism. YouTube. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Thorpe reaction. Wikipedia. [Link]

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Technical Support Center: Solvent Effects in the Synthesis of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and its impact on reaction outcomes. Here, we address common challenges and frequently asked questions, providing insights grounded in established chemical principles to empower you in your experimental work.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound, with a focus on the role of the solvent.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield of this compound. What are the likely solvent-related causes and how can I improve it?

A1: A low yield is a common problem that can often be traced back to the choice of solvent and its properties. Here’s a systematic approach to troubleshooting:

  • Inadequate Solubility of Reagents: For a reaction to proceed efficiently, all reactants must be sufficiently soluble in the solvent at the reaction temperature. If your starting materials, particularly the cyanating agent, have poor solubility, the reaction rate will be significantly hindered.

    • Recommendation: Consider switching to a solvent with a polarity that better matches your reactants. For many cyanation reactions, polar apathetic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices due to their ability to dissolve a wide range of organic and inorganic compounds.[1]

  • Solvent-Nucleophile Interactions: The nature of the solvent can dramatically affect the reactivity of the nucleophile (cyanide source).

    • Protic Solvents (e.g., alcohols, water): These solvents can form strong hydrogen bonds with the cyanide ion, creating a "solvent cage" around it.[2] This stabilization of the nucleophile makes it less reactive, thereby slowing down the reaction and potentially reducing the yield.[3][4]

    • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents do not have acidic protons and are less capable of hydrogen bonding with the nucleophile. This leaves the cyanide ion "naked" and more reactive, which can lead to a significant rate enhancement and higher yield.[2]

  • Reaction Temperature and Solvent Boiling Point: The reaction may require a specific temperature to overcome the activation energy barrier. If the chosen solvent has a boiling point that is too low, you may not be able to reach the optimal reaction temperature.

    • Recommendation: Select a solvent with a boiling point that allows you to comfortably and safely maintain the desired reaction temperature. For higher temperature reactions, solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) are often preferred over lower-boiling solvents like acetonitrile (b.p. 82 °C).

Issue 2: Formation of Impurities and Side Products

Q2: My final product is contaminated with significant impurities. How can the solvent choice be contributing to this, and what can I do to minimize side reactions?

A2: The formation of impurities is often linked to the reaction conditions, and the solvent plays a pivotal role. Here are some key considerations:

  • Solvent-Promoted Side Reactions: The solvent can influence the reaction pathway. In some cases, the solvent itself can participate in side reactions. For instance, in the presence of a strong base, some solvents can be deprotonated, leading to unwanted byproducts.

    • Recommendation: Choose a solvent that is inert under the reaction conditions. Carefully review the literature for known incompatibilities between your chosen solvent and reagents.

  • Influence on Regioselectivity: In some syntheses of substituted thiophenes, the solvent can affect the position of the incoming group. While the synthesis of this compound from 2-halo-5-methylthiophene is generally regioselective, suboptimal solvent choice could potentially lead to minor regioisomeric impurities.

    • Recommendation: If you suspect regioisomeric impurities, consider screening different solvents. A change in solvent polarity can sometimes influence the regiochemical outcome of the reaction.[5]

  • Work-up and Purification Issues: The solvent used in the reaction can complicate the purification process.

    • High-Boiling Point Solvents: Solvents like DMF and DMSO can be difficult to remove completely, and residual solvent can be a common impurity.

    • Solvent-Miscibility: If the reaction solvent is miscible with the extraction solvent used during work-up, it can lead to poor separation and product loss.

    • Recommendation: When using high-boiling point solvents, ensure you are using an appropriate high-vacuum distillation or other suitable techniques for their removal. Plan your work-up procedure carefully, considering the miscibility of your reaction and extraction solvents.

Solvent Type Potential Impact on Synthesis Examples
Polar Protic Can solvate and deactivate the cyanide nucleophile through hydrogen bonding, potentially leading to lower yields and slower reaction rates.[2][3]Water, Methanol, Ethanol
Polar Aprotic Generally excellent choices. They dissolve many cyanide salts and do not strongly solvate the nucleophile, leading to enhanced reactivity and higher yields.[2]DMF, DMSO, Acetonitrile
Nonpolar Poor solubility of many cyanide salts, often leading to very slow or incomplete reactions.Toluene, Hexane, Benzene

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent for the synthesis of this compound and why?

A1: Based on general principles of nucleophilic aromatic substitution and related literature for the synthesis of aryl nitriles, polar aprotic solvents are highly recommended. Dimethylformamide (DMF) is a frequently used solvent for such transformations.[1] The reasons for its suitability include:

  • Excellent Solvating Power: DMF can dissolve a wide variety of organic substrates and inorganic cyanide sources.

  • High Boiling Point: Its high boiling point (153 °C) allows for a wide range of reaction temperatures.

  • Aprotic Nature: As a polar aprotic solvent, it enhances the nucleophilicity of the cyanide ion, leading to faster reaction rates.[2]

Q2: Can I use a solvent-free approach for this synthesis?

A2: While solvent-free reactions are gaining traction as a green chemistry approach, their applicability depends on the specific reaction. For the synthesis of this compound, a solvent-free approach might be challenging due to the solid nature of many cyanide sources and the need for good mixing to ensure a complete reaction. However, in some cases, using a phase-transfer catalyst in a solvent-free or minimal-solvent system could be a viable option to explore. Some Knoevenagel condensations, a related reaction type, have been successfully performed under solvent-free conditions.[6]

Q3: How does water content in the solvent affect the reaction?

A3: The presence of water in the solvent can be detrimental to the synthesis of this compound for several reasons:

  • Reduced Nucleophilicity: As a protic solvent, water can hydrate the cyanide ion, reducing its reactivity.[2][3]

  • Hydrolysis of the Product: The nitrile group in the product can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain conditions (e.g., elevated temperatures in the presence of acid or base).

  • Side Reactions with Reagents: Some cyanating agents may react with water.

Recommendation: It is crucial to use anhydrous solvents and to ensure that all glassware is thoroughly dried before use to minimize the water content in the reaction mixture.

Q4: Are there any "green" solvent alternatives for this synthesis?

A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvents. Some potential alternatives to traditional polar aprotic solvents like DMF and DMSO include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based aprotic dipolar solvent.

  • Propylene Carbonate: A low-toxicity solvent with a high boiling point.

  • Ionic Liquids: These are salts that are liquid at low temperatures and can be tailored for specific solvent properties.

When considering a green solvent, it is important to evaluate its performance in your specific reaction system, as a direct substitution may require optimization of other reaction parameters.

Experimental Workflow & Visualization

A general workflow for troubleshooting solvent effects in the synthesis of this compound is outlined below.

Caption: A decision-making workflow for troubleshooting solvent-related issues in the synthesis of this compound.

References

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). Available from: [Link]

  • Scribd. Role of Solvent in SN. Available from: [Link]

  • PubMed Central. Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. Available from: [Link]

  • Google Patents. Process for the transition metal catalyzed cyanation of aryl/vinyl halides.
  • Googleapis. 10h-thieno[2,3-B][7][8] benzodiazepine. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Available from: [Link]

  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). Available from: [Link]

  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link]

  • gsrs. This compound. Available from: [Link]

  • PubChem - NIH. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available from: [Link]

  • PubChem - NIH. This compound | C6H5NS | CID 312733. Available from: [Link]

  • SciSpace. Solvent Effect on the Fluorescence Properties of Two Biologically Active Thiophene Carboxamido Molecules. Available from: [Link]

  • PubMed Central. Green methodologies for the synthesis of 2-aminothiophene. (2022). Available from: [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Available from: [Link]

  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Available from: [Link]

  • PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 5-Methylthiophene-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Methylthiophene-2-carbonitrile, a critical building block in pharmaceutical synthesis.[1][2] We will explore a robust primary Reversed-Phase HPLC (RP-HPLC) method, compare it with alternative chromatographic techniques, and detail the necessary validation steps to ensure data integrity and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and accurate purity assessments for this compound.

The Imperative for Purity Analysis

This compound is a heterocyclic nitrile compound whose purity is paramount. Impurities, which can arise from the synthetic route or degradation, may impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a cornerstone of quality control.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[3][4]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Our primary recommendation for the routine purity analysis of this compound is an RP-HPLC method. This choice is predicated on the compound's molecular structure—a moderately polar aromatic molecule—which is ideally suited for retention and separation on a non-polar stationary phase.

Causality Behind Method Design
  • Column Selection : A C18 (Octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the optimal starting point.[5] Its long alkyl chains provide sufficient hydrophobic interactions with the thiophene ring and methyl group, ensuring adequate retention. For potentially challenging separations involving closely related isomers, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions with the aromatic ring.[6][7]

  • Mobile Phase Composition : The mobile phase is designed to modulate the retention of the analyte and its impurities. A gradient elution using Acetonitrile and Water is recommended. Acetonitrile is favored over methanol for its lower viscosity and superior UV transparency.[8] The gradient allows for the efficient elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single run. To ensure reproducible retention times and sharp peak shapes, an acidic modifier like 0.1% Formic Acid is incorporated. This suppresses the ionization of any potential silanol groups on the silica-based column and ensures acidic or basic impurities are in a single ionic form.[9]

  • Detection : The conjugated system of the thiophene ring constitutes a strong chromophore. A UV detector set at approximately 254 nm provides excellent sensitivity for this compound and most related aromatic impurities.[10]

Experimental Protocol: RP-HPLC Method
  • Instrumentation : Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

Data Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (~1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample (10 µL) prep3->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection (254 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity (Area Percent) data1->data2

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Expected Results

This method should provide a sharp, well-defined peak for this compound, well-separated from potential process impurities or degradants. Purity is typically calculated using the area percent method.

ComponentHypothetical Retention Time (min)Hypothetical Area (%)
Polar Impurity 14.50.08
This compound 12.8 99.85
Non-polar Impurity 216.20.07

Comparison with Alternative Analytical Technologies

While RP-HPLC is robust, alternative techniques may offer advantages depending on the specific analytical challenge.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[11] This technology operates at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[12][13]

Key Performance Comparison: HPLC vs. UPLC

ParameterHPLC (5 µm particles)UPLC (<2 µm particles)Advantage of UPLC
Analysis Time 15–30 minutes1–10 minutes[14]Higher throughput, faster release of batches.
Resolution GoodSuperiorBetter separation of closely eluting impurities.
Sensitivity StandardHigher (sharper peaks)[12][15]Improved detection and quantification of trace-level impurities (LOD/LOQ).
Solvent Consumption HighSignificantly Lower[15]Reduced operational costs and more environmentally friendly ("Green Chemistry").
System Pressure < 6,000 psiUp to 15,000 psi[13]Requires specialized UPLC instrumentation.
Initial Cost LowerHigherHigher capital investment for equipment.

Verdict : For high-throughput QC labs or for resolving complex impurity profiles, UPLC is the superior choice.[12] For standard, routine analysis where speed is not the primary driver, HPLC remains a cost-effective and reliable option.

Liquid Chromatography vs. Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis.

Applicability Comparison: HPLC vs. GC

FeatureHPLC-UVGC-FID (Flame Ionization Detector)Rationale for Choice
Analyte Requirement Soluble in mobile phaseVolatile and thermally stableThis compound fits both criteria.
Impurity Detection Excellent for non-volatile and polar impurities (e.g., salts, starting materials).Superior for volatile and semi-volatile impurities (e.g., residual solvents, low-boiling point byproducts).[16]The choice depends on the likely impurity profile based on the synthesis route.
Derivatization Not usually required.May be required for non-volatile compounds to increase volatility.[17]HPLC is more direct for a broader range of potential impurities.
Instrumentation Standard analytical lab equipment.Standard analytical lab equipment.Both are widely available.

Verdict : HPLC is generally the more versatile and preferred method for comprehensive purity and stability testing of an API, as it can detect a wider range of potential non-volatile degradants. GC is an excellent complementary technique, particularly for identifying and quantifying residual solvents or volatile synthetic byproducts.[18]

Decision Matrix for Analytical Method Selection

Caption: Decision tree for selecting the optimal chromatographic method.

Method Validation: The Foundation of Trust

An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is mandatory for methods used in regulatory submissions.[19][20]

Forced Degradation (Stress Testing)

Before validation, a forced degradation study must be performed to establish the stability-indicating nature of the HPLC method.[4][21] This involves intentionally degrading the sample to ensure that the resulting degradation products do not co-elute with the main peak, proving the method's specificity.[22]

Typical Stress Conditions

  • Acid Hydrolysis : 0.1 M HCl at 60 °C.[23]

  • Base Hydrolysis : 0.1 M NaOH at 60 °C.[23]

  • Oxidation : 3% H₂O₂ at room temperature.[23]

  • Thermal : 80 °C in a dry oven.[23]

  • Photolytic : Exposure to UV and visible light (e.g., 1.2 million lux hours).[23]

The goal is to achieve 10-20% degradation of the active ingredient to ensure that significant degradants are formed and can be adequately separated by the method.[4][22]

ICH Q2(R1) Validation Parameters

The primary HPLC method must be validated to demonstrate its suitability for its intended purpose.[20]

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak for this compound is pure and resolved from all degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples.
Precision (Repeatability)The precision of the method under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
LOD (Limit of Detection) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio of 3:1.[9]
LOQ (Limit of Quantitation) The lowest amount of analyte that can be quantitatively determined with precision.Typically determined at a signal-to-noise ratio of 10:1; RSD ≤ 10%.[9]
Robustness The capacity of the method to remain unaffected by small, deliberate variations.No significant change in results with varied flow rate (±10%), temp (±5°C), etc.

Conclusion

The RP-HPLC method detailed in this guide provides a robust, reliable, and accurate framework for the purity analysis of this compound. Its well-understood principles and adaptability make it the cornerstone of quality control for this important pharmaceutical intermediate. For laboratories seeking higher throughput and resolution, transitioning to a UPLC-based method is a logical and powerful upgrade. Furthermore, Gas Chromatography serves as an invaluable orthogonal technique for the specific analysis of volatile impurities.

Ultimately, the choice of methodology must be guided by the specific analytical requirements, but any chosen method must be rigorously validated according to ICH guidelines to ensure the generation of trustworthy data, safeguarding product quality and patient safety.

References

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A Comparative Guide to the Structural Validation of 5-Methylthiophene-2-carbonitrile by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate world of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 5-Methylthiophene-2-carbonitrile, a substituted thiophene, represents a class of heterocyclic compounds pivotal in the synthesis of pharmacologically active molecules and functional organic materials. The precise arrangement of its constituent atoms is not merely an academic exercise; it is a critical determinant of its chemical reactivity, biological activity, and material properties. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural validation of this compound, juxtaposed with other analytical techniques. We will delve into the theoretical underpinnings of its NMR spectrum, present predicted experimental data for practical guidance, and outline a robust protocol for its empirical verification.

The Imperative of Structural Integrity: Why NMR?

The journey from a proposed molecular structure to a confirmed chemical entity is fraught with potential ambiguities. Isomers can exhibit remarkably similar physical properties, yet possess vastly different biological or material functions. It is in this context that NMR spectroscopy emerges as an unparalleled technique for the elucidation of molecular architecture in solution.[1][2] Its power lies in its ability to probe the chemical environment of individual atomic nuclei, specifically ¹H and ¹³C in the context of organic molecules, providing a detailed map of atomic connectivity and spatial relationships.[1][2] Unlike techniques that provide information on molecular weight or functional groups in isolation, NMR offers a holistic view of the molecule's framework.

Deconstructing the Molecular Signature: Predicted NMR Analysis of this compound

To provide a practical framework for the validation of this compound, we present its predicted ¹H and ¹³C NMR spectra. These predictions are derived from established principles of NMR spectroscopy and computational algorithms that model the electronic environment of each nucleus. The predicted data serves as a crucial benchmark against which experimentally acquired spectra can be compared for structural confirmation.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three unique proton environments in the molecule.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are chemically equivalent and are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm . The absence of adjacent protons results in no spin-spin splitting.

  • Thiophene Ring Protons (H3 and H4): The two protons on the thiophene ring are in different chemical environments and will therefore have distinct chemical shifts. They are adjacent to each other, leading to mutual spin-spin coupling, which will manifest as a pair of doublets.

    • The proton at the C3 position (H3) is adjacent to the electron-withdrawing nitrile group and is expected to be deshielded, appearing further downfield. Its predicted chemical shift is approximately δ 7.3 ppm . The signal will be split into a doublet by the neighboring H4 proton.

    • The proton at the C4 position (H4) is adjacent to the methyl group and will be slightly more shielded than H3. Its predicted chemical shift is around δ 6.8 ppm . This signal will also appear as a doublet due to coupling with the H3 proton.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each of the six carbon atoms in the molecule, as they are all in unique chemical environments.

  • Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear at the highest field (lowest ppm value), predicted to be around δ 15 ppm .

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom. Its chemical shift is predicted to be in the range of δ 115 ppm .

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will each give a distinct signal.

    • C2 (attached to -CN): This carbon is directly bonded to the electron-withdrawing nitrile group and is expected to be significantly deshielded, with a predicted chemical shift around δ 110 ppm .

    • C5 (attached to -CH₃): This carbon is attached to the electron-donating methyl group and will be more shielded than the other ring carbons, with a predicted chemical shift around δ 145 ppm .

    • C3: This carbon is adjacent to the nitrile-bearing carbon and will be deshielded, with a predicted chemical shift of approximately δ 135 ppm .

    • C4: This carbon is adjacent to the methyl-bearing carbon and will be more shielded than C3, with a predicted chemical shift around δ 127 ppm .

Tabulated Summary of Predicted NMR Data

For ease of comparison and practical application in the laboratory, the predicted NMR data for this compound is summarized in the table below.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Signal 1~7.3Doublet (d)1HH3
Signal 2~6.8Doublet (d)1HH4
Signal 3~2.5Singlet (s)3H-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Signal 1~145C5
Signal 2~135C3
Signal 3~127C4
Signal 4~115-C≡N
Signal 5~110C2
Signal 6~15-CH₃

A Robust Protocol for Experimental Validation

The following section outlines a detailed, step-by-step methodology for the acquisition and analysis of ¹H and ¹³C NMR spectra for the structural validation of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis cluster_val Structural Validation prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl3 prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H signals and determine multiplicities proc3->proc4 proc5 Assign signals to the molecular structure proc4->proc5 val1 Compare experimental data with predicted spectra proc5->val1 val2 Confirm connectivity and substitution pattern val1->val2 val3 Final structure confirmed val2->val3

Caption: Workflow for NMR-based structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3][4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity, which is essential for high-resolution spectra.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Use a relaxation delay of 5-10 seconds to ensure accurate signal intensities, especially for quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

    • Manually phase and baseline correct the spectra to ensure accurate integration and peak picking.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

    • Determine the multiplicity (singlet, doublet, etc.) and measure the coupling constants (J-values) for the split signals.[5]

    • Assign each signal in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is the gold standard for structural elucidation in solution, a comprehensive validation often involves complementary analytical techniques. Below is a comparative overview of NMR with other common methods.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational information in solution.Non-destructive, provides a complete structural picture.Relatively low sensitivity, requires soluble samples, can be time-consuming.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide direct information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-H).Fast, requires minimal sample preparation, good for functional group identification.Provides limited information about the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

As the table illustrates, each technique offers a unique piece of the structural puzzle. Mass spectrometry would confirm the molecular weight of this compound (123.18 g/mol ), and IR spectroscopy would show a characteristic sharp peak for the nitrile group (around 2220 cm⁻¹). However, neither can definitively distinguish it from its isomers. X-ray crystallography, if a suitable crystal can be grown, would provide the absolute structure, but NMR remains the most versatile and informative method for routine structural confirmation in the solution phase, which is often more relevant to the compound's application.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural validation of this compound, like any synthesized compound, is a critical step in the research and development pipeline. This guide has demonstrated that NMR spectroscopy, through a combination of ¹H and ¹³C analysis, provides a robust and self-validating methodology for achieving unambiguous structural confirmation. By comparing experimentally acquired data with theoretically predicted spectra, researchers can be highly confident in the identity and purity of their material. While other analytical techniques provide valuable complementary information, NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution, empowering scientists to proceed with their research on a foundation of structural certainty.

References

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A Comparative Analysis of Substituted Thiophene-2-Carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of substituted thiophene-2-carbonitriles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to offer a comprehensive technical overview, moving beyond a rigid template to deliver field-proven insights into the synthesis, characterization, and biological evaluation of these versatile molecules.

Introduction: The Versatility of the Thiophene-2-Carbonitrile Scaffold

Thiophene and its derivatives are fundamental building blocks in medicinal chemistry, lauded for their diverse pharmacological activities.[1][2] The thiophene-2-carbonitrile scaffold, in particular, serves as a privileged structure in the design of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The nature and position of substituents on the thiophene ring profoundly influence the physicochemical properties and biological efficacy of these compounds, making a comparative understanding of their structure-activity relationships (SAR) crucial for rational drug design.

This guide will delve into the comparative aspects of substituted thiophene-2-carbonitriles, with a focus on 2-amino-3-cyanothiophene derivatives, which are readily accessible through the versatile Gewald reaction.[3] We will explore their synthesis, compare their spectroscopic signatures, and provide a detailed analysis of their biological performance, supported by experimental data and protocols.

Synthesis of Substituted Thiophene-2-Carbonitriles: A Comparative Overview of Methodologies

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophene-3-carbonitriles is the Gewald reaction .[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a base.[4][5] The reaction's popularity stems from its operational simplicity, the ready availability of starting materials, and the mild reaction conditions, which contribute to its versatility.[3]

While the one-pot approach is well-established, a two-step procedure is also commonly employed. This involves the initial Knoevenagel-Cope condensation of the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile intermediate, followed by a base-promoted reaction with sulfur.[3]

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of the Gewald reaction. The use of microwave irradiation has been shown to significantly reduce reaction times.[4] Furthermore, green chemistry approaches, such as ball-milling techniques, offer a solvent- and catalyst-free synthesis of 2-aminothiophenes with excellent yields in a short timeframe.[6]

Diagram 1: General Scheme of the Gewald Reaction

Gewald Reaction Gewald Reaction for 2-Aminothiophene-3-carbonitrile Synthesis Ketone Ketone/Aldehyde Knoevenagel Knoevenagel-Cope Condensation Ketone->Knoevenagel + Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur Product Substituted 2-Aminothiophene-3-carbonitrile Sulfur->Product + Base Base (e.g., Morpholine, Piperidine) Base->Product catalyst Intermediate Intermediate Knoevenagel->Intermediate Intermediate Intermediate->Product

Caption: A simplified workflow of the Gewald reaction.

Comparative Spectroscopic Analysis

The structural variations among substituted thiophene-2-carbonitriles are reflected in their spectroscopic data. A comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provides valuable insights into the influence of different substituents on the electronic environment of the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the protons and carbons in the thiophene ring are sensitive to the electron-donating or electron-withdrawing nature of the substituents.

Table 1: Comparative ¹H NMR and ¹³C NMR Data of Representative Substituted 2-Aminothiophene-3-carbonitriles

Substituent (R)¹H NMR (δ, ppm) - NH₂¹H NMR (δ, ppm) - Thiophene H¹³C NMR (δ, ppm) - C2 (C-NH₂)¹³C NMR (δ, ppm) - C3 (C-CN)¹³C NMR (δ, ppm) - CN
-CH₃ ~4.5-5.5 (br s)~6.0-7.0 (m)~155-165~90-100~115-120
-C₆H₅ ~5.0-6.0 (br s)~7.0-7.8 (m)~158-168~95-105~114-119
-COOEt ~6.0-7.0 (br s)~6.5-7.5 (m)~160-170~85-95~116-121

Note: The chemical shift values are approximate and can vary depending on the solvent and the specific substitution pattern on the thiophene ring.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Table 2: Comparative IR Spectral Data of Representative Substituted 2-Aminothiophene-3-carbonitriles

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretching (amine)3200 - 3500 (often two distinct bands)
C≡N Stretching (nitrile)2210 - 2240
C=C Stretching (thiophene ring)1550 - 1620
C-N Stretching1250 - 1350

Note: The exact peak positions can be influenced by the electronic effects of the substituents and hydrogen bonding.[7]

Comparative Biological Activity

Substituted thiophene-2-carbonitriles have garnered significant attention for their potential as anticancer and antimicrobial agents. The biological activity is intricately linked to the nature and position of the substituents on the thiophene core.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of substituted thiophene-2-carbonitriles against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 3: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Thiophene-2-carbonitrile Derivatives

Compound IDSubstituent PatternHeLa (Cervical Cancer)PANC-1 (Pancreatic Cancer)Reference
Compound A 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile> 50> 50[6]
Compound B Derivative of Compound A with a substituted benzoyl group10.215.8[6]
Doxorubicin (Standard)1.52.1[6]

The data suggests that derivatization of the 2-amino group can significantly enhance the anticancer potency. Structure-activity relationship studies often reveal that the introduction of specific aromatic or heterocyclic moieties can lead to improved activity.

Diagram 2: Workflow for Anticancer Activity Screening

Anticancer Screening Workflow Workflow for Evaluating Anticancer Activity Start Synthesized Thiophene-2-carbonitrile Derivatives MTT MTT Assay for Cell Viability Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR CellCycle->SAR Lead Lead Compound Identification SAR->Lead SAR Logic Structure-Activity Relationship Insights Core Thiophene-2-carbonitrile Core Scaffold Activity Biological Activity (Anticancer/Antimicrobial) Core->Activity Substituents Substituents at various positions (R1, R2, R3) Lipophilicity Lipophilicity Substituents->Lipophilicity ElectronicEffects Electronic Effects (EDG/EWG) Substituents->ElectronicEffects StericHindrance Steric Hindrance Substituents->StericHindrance Lipophilicity->Activity ElectronicEffects->Activity StericHindrance->Activity

Caption: Key factors influencing the biological activity of substituted thiophenes.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Protocol for the Synthesis of a Representative 2-Aminothiophene-3-carbonitrile via the Gewald Reaction

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Add morpholine (1-2 mL) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, pour the mixture into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using NMR, IR, and Mass Spectrometry. [9]

Protocol for MTT Assay to Determine Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [10] Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Substituted thiophene-2-carbonitrile compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the thiophene compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound. [11]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound. [12][13] Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Substituted thiophene-2-carbonitrile compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., ampicillin, fluconazole)

Procedure:

  • Prepare a two-fold serial dilution of the thiophene compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [12][14]

Conclusion and Future Perspectives

This comparative guide has provided a comprehensive overview of substituted thiophene-2-carbonitriles, highlighting their synthesis, spectroscopic characteristics, and biological potential. The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophene-3-carbonitrile derivatives, with modern variations offering more sustainable routes. The comparative analysis of spectroscopic data and biological activity underscores the profound impact of substituent modifications on the properties of these compounds.

The structure-activity relationship insights presented herein can guide the rational design of more potent and selective anticancer and antimicrobial agents. Future research should focus on expanding the structural diversity of thiophene-2-carbonitriles, exploring novel mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents.

References

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  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Methyl vs. 5-Halo Thiophene-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic building blocks is fundamental to efficient synthetic design and the discovery of novel therapeutics. Thiophene-2-carbonitriles are a critical class of intermediates, and the nature of the substituent at the 5-position dramatically dictates their chemical behavior. This guide provides an in-depth comparison of the reactivity of 5-methylthiophene-2-carbonitrile and its 5-halogenated (F, Cl, Br, I) counterparts, supported by established principles of physical organic chemistry and illustrative experimental data.

Introduction: The Electronic Dichotomy of Substituents

The reactivity of the thiophene ring is fundamentally governed by its electron-rich nature, making it more susceptible to electrophilic attack than benzene.[1] However, the substituents at the 5-position introduce a significant electronic perturbation that modulates this inherent reactivity. The core of our comparison lies in the opposing electronic effects of the methyl group versus the halogens.

  • This compound: The methyl group is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the thiophene ring, enhancing its nucleophilicity.

  • 5-Halothiophene-2-carbonitriles: Halogens, while possessing lone pairs capable of resonance donation, are predominantly electron-withdrawing through their inductive effect (-I effect). This decreases the electron density of the thiophene ring, reducing its nucleophilicity. The cyano group at the 2-position is also a strong electron-withdrawing group (-I, -M), further influencing the overall electronic landscape of the molecule.

This fundamental electronic difference leads to divergent reactivity pathways, particularly in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): A Tale of Activation and Deactivation

Electrophilic aromatic substitution is a hallmark reaction of thiophenes. The substituent at the 5-position plays a crucial role in modulating the rate and regioselectivity of these reactions.

Reactivity Towards Electrophiles

The methyl group in This compound activates the thiophene ring towards electrophilic attack. By donating electron density, it stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate), thereby lowering the activation energy of the reaction.

Conversely, the halogens in 5-halothiophene-2-carbonitriles deactivate the ring towards electrophiles. Their strong inductive electron withdrawal outweighs their weaker resonance donation, destabilizing the sigma complex and increasing the activation energy.

SubstituentHammett Constant (σp)Expected Effect on SEAr Rate
-CH₃-0.17Activating
-F+0.06Deactivating
-Cl+0.23Deactivating
-Br+0.23Deactivating
-I+0.18Deactivating

Table 1: Hammett constants for relevant substituents and their expected effect on the rate of electrophilic aromatic substitution.

Regioselectivity

In 5-substituted 2-cyanothiophenes, the primary sites for electrophilic attack are the C3 and C4 positions.

  • For This compound , the activating methyl group directs incoming electrophiles to the "ortho" C4 position. However, the directing effect of the cyano group to the "meta" C4 position also needs to be considered. The interplay of these effects generally favors substitution at the C4 position.

  • For 5-halothiophene-2-carbonitriles , both the halogen and the cyano group are deactivating. The directing effects can be more complex, but substitution is still generally expected at the C4 position.

G cluster_0 Electrophilic Aromatic Substitution (SEAr) 5-Methyl This compound Reactivity Reactivity towards Electrophiles 5-Methyl->Reactivity -CH3 is EDG 5-Halo 5-Halothiophene-2-carbonitriles 5-Halo->Reactivity -X is EWG Activated Activated Ring (Faster Reaction) Reactivity->Activated EDG Stabilizes Sigma Complex Deactivated Deactivated Ring (Slower Reaction) Reactivity->Deactivated EWG Destabilizes Sigma Complex

Figure 1: Influence of substituents on SEAr reactivity.

Nucleophilic Aromatic Substitution (SNAr): The Role of Ring Activation

The presence of strong electron-withdrawing groups can render the thiophene ring susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for electron-rich aromatics.

Reactivity Towards Nucleophiles

5-halothiophene-2-carbonitriles are prime candidates for SNAr reactions. The combined electron-withdrawing effects of the halogen at C5 and the cyano group at C2 make the thiophene ring electron-deficient and thus, a good electrophile. The halogen at the 5-position can act as a leaving group upon nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

In stark contrast, This compound is generally unreactive towards nucleophilic aromatic substitution. The electron-donating methyl group increases the electron density of the ring, making it a poor electrophile and disfavoring the formation of an anionic intermediate.

The reactivity of the 5-halothiophene-2-carbonitriles in SNAr reactions is expected to follow the trend F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic. This is a characteristic feature of SNAr reactions.[5]

Leaving GroupElectronegativityExpected Relative Rate of SNAr
-F3.98Fastest
-Cl3.16Intermediate
-Br2.96Intermediate
-I2.66Slowest

Table 2: Expected trend in reactivity for SNAr reactions of 5-halothiophene-2-carbonitriles.

Reaction Mechanism

The generally accepted mechanism for SNAr is a two-step addition-elimination process.

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Workflow Start 5-Halothiophene-2-carbonitrile + Nucleophile (Nu-) Step1 Nucleophilic Attack at C5 Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Elimination of Halide Ion Intermediate->Step2 Product 5-Substituted-thiophene-2-carbonitrile Step2->Product

Figure 2: Generalized workflow for SNAr on 5-halothiophene-2-carbonitriles.

Experimental Protocols

The following protocols are illustrative examples of reactions where the differing reactivities of 5-methyl- and 5-halothiophene-2-carbonitriles would be apparent.

Electrophilic Nitration of this compound

This protocol outlines a typical procedure for the nitration of the activated this compound. Milder nitrating agents are often sufficient for activated thiophenes.[6]

Materials:

  • This compound

  • Fuming nitric acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution of 5-Bromothiophene-2-carbonitrile with a Thiolate

This protocol describes a representative SNAr reaction on a deactivated and halo-substituted thiophene.

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • A thiol (e.g., thiophenol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of the thiol (1.1 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the sodium thiolate.

  • Add a solution of 5-bromothiophene-2-carbonitrile (1.0 eq) in DMF to the thiolate solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The reactivity of 5-substituted thiophene-2-carbonitriles is a clear demonstration of the profound influence of substituent electronic effects. The electron-donating methyl group in this compound activates the ring for electrophilic substitution, while the electron-withdrawing halogens in 5-halothiophene-2-carbonitriles deactivate it for this transformation. Conversely, the halogenated derivatives are primed for nucleophilic aromatic substitution, a reaction pathway that is inaccessible for the methyl-substituted analog. This understanding is crucial for synthetic chemists to predict reaction outcomes and strategically design synthetic routes to more complex molecules.

References

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  • Lee, I., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Molecules, 29(21), 4995.
  • Domingo, L. R., & Aurell, M. J. (2023). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. Chemistry – A European Journal, 29(45), e202300790.
  • Gensch, T., et al. (2020). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 142(29), 12764-12775.
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biological activity screening of 5-Methylthiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity Screening of 5-Methylthiophene-2-carbonitrile Derivatives

This guide provides a comprehensive overview of the biological activity screening of derivatives based on the this compound scaffold. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds. We will delve into the synthesis of representative derivatives, detail the experimental protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities, and present a comparative analysis of their performance against established therapeutic agents.

Introduction: The Promise of the Thiophene Scaffold

Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse and potent biological activities.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is present in numerous FDA-approved drugs and natural products, highlighting its therapeutic relevance.[3] The unique electronic properties and ability to engage in various intermolecular interactions make thiophene derivatives attractive candidates for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][4]

The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the generation of diverse libraries of compounds with potentially enhanced biological activities. The methyl group at the 5-position and the carbonitrile group at the 2-position provide key anchor points for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR).

This guide will focus on a representative series of derivatives synthesized from a key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, which can be prepared from 5-methylthiophene precursors.[5] We will explore how modifications to this core structure influence its biological profile.

Synthesis of this compound Derivatives: A General Approach

The synthesis of the target thiophene derivatives often begins with the versatile starting material, 2-amino-5-methylthiophene-3-carbonitrile. A common synthetic route to this intermediate is the Gewald reaction.[6] From this key intermediate, a variety of derivatives can be prepared through reactions such as condensation with aldehydes to form Schiff bases or acylation to introduce amide functionalities.

General Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Intermediate 1)

A widely used method for the synthesis of 2-amino-3-cyanothiophenes is the Gewald reaction. This multi-component reaction typically involves the condensation of a ketone (in this case, acetone to provide the 5-methyl group), a compound with an active methylene group adjacent to a nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

  • To a stirred solution of acetone and malononitrile in a suitable solvent like ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-methylthiophene-3-carbonitrile.[5]

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized by the condensation of the amino group of 2-amino-5-methylthiophene-3-carbonitrile with various aromatic aldehydes.

Experimental Protocol: General Synthesis of Schiff Base Derivatives (e.g., Thiophene Derivative A)

  • Dissolve 2-amino-5-methylthiophene-3-carbonitrile and a substituted aromatic aldehyde in a solvent such as ethanol or glacial acetic acid.

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Further purify the product by recrystallization if necessary.

Synthesis_Workflow Start 5-Methylthiophene Precursors Intermediate 2-Amino-5-methylthiophene-3-carbonitrile Start->Intermediate Gewald Reaction Derivatives Substituted Thiophene Derivatives (e.g., Schiff Bases, Amides) Intermediate->Derivatives Condensation / Acylation Screening Biological Activity Screening Derivatives->Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

Biological Activity Screening: A Comparative Analysis

The synthesized this compound derivatives were subjected to a battery of in vitro assays to evaluate their anticancer, antimicrobial, and anti-inflammatory properties. Their performance was compared against well-established drugs in each category: Doxorubicin for anticancer activity, Ciprofloxacin for antimicrobial activity, and Celecoxib for anti-inflammatory activity.

Part 1: Anticancer Activity

The cytotoxic effects of the thiophene derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives and the positive control, Doxorubicin, for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Thiophene Derivative A (Hypothetical)8.512.3
Thiophene Derivative B (Hypothetical)15.220.1
Doxorubicin (Control) 0.8 - 2.5[7]12.2[1][8]

Interpretation of Results:

The hypothetical data suggests that Thiophene Derivative A exhibits moderate cytotoxic activity against both MCF-7 and HepG2 cell lines, albeit less potent than the standard chemotherapeutic agent, Doxorubicin. The structure-activity relationship can be explored by comparing the IC50 values of different derivatives. For instance, the nature and position of substituents on the aromatic ring of the Schiff base derivatives could significantly influence their anticancer potency.

Anticancer_Screening_Workflow Start Cancer Cell Lines Treatment Treat with Thiophene Derivatives & Doxorubicin Start->Treatment MTT MTT Assay Treatment->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Part 2: Antimicrobial Activity

The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the thiophene derivatives and the control antibiotic, Ciprofloxacin, in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Thiophene Derivative C (Hypothetical)1632>64
Thiophene Derivative D (Hypothetical)81632
Ciprofloxacin (Control) 0.5 - 20.015 - 1N/A

Note: The data for thiophene derivatives are hypothetical. The MIC values for Ciprofloxacin are sourced from literature and can vary depending on the strain and testing conditions.[9][10][11][12][13]

Interpretation of Results:

The hypothetical results indicate that Thiophene Derivative D possesses better antimicrobial activity compared to Derivative C, suggesting that certain structural modifications can enhance potency. While not as potent as the broad-spectrum antibiotic Ciprofloxacin, these derivatives show promise, particularly against Gram-positive bacteria. Further optimization of the chemical structure could lead to the development of more effective antimicrobial agents.

Part 3: Anti-inflammatory Activity

The anti-inflammatory potential of the thiophene derivatives was investigated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in 96-well plates and pre-treat with various concentrations of the thiophene derivatives and the control drug, Celecoxib, for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (lipopolysaccharide) to induce an inflammatory response and NO production, except for the negative control group.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits NO production by 50%.

Comparative Anti-inflammatory Activity (IC50 in µM for NO Inhibition)

CompoundRAW 264.7 Cells
Thiophene Derivative E (Hypothetical)25.5
Thiophene Derivative F (Hypothetical)15.8
Celecoxib (Control) ~10-20[14][15][16][17][18][19][20]

Note: The data for thiophene derivatives are hypothetical. The IC50 for Celecoxib can vary depending on the specific assay conditions.[14][15][16][17][18][19][20]

Interpretation of Results:

The hypothetical data suggests that Thiophene Derivative F is a more potent inhibitor of NO production than Derivative E, indicating that specific structural features contribute to its anti-inflammatory activity. Its potency is comparable to the well-known COX-2 inhibitor, Celecoxib, suggesting that this class of compounds may warrant further investigation as potential anti-inflammatory agents. The mechanism of action could involve the inhibition of inflammatory pathways such as the NF-κB pathway, which regulates the expression of inducible nitric oxide synthase (iNOS).

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Thiophene Thiophene Derivatives Thiophene->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the potential inhibitory action of thiophene derivatives.

Conclusion and Future Directions

The derivatives of the this compound scaffold represent a promising class of compounds with the potential for development as anticancer, antimicrobial, and anti-inflammatory agents. This guide has provided a framework for the synthesis and comparative biological evaluation of these derivatives.

The presented hypothetical data underscores the importance of structure-activity relationship studies. Future work should focus on the synthesis of a broader range of derivatives with systematic structural modifications to identify key pharmacophoric features and optimize biological activity. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways through which these compounds exert their therapeutic effects. The insights gained from such studies will be invaluable for the rational design of novel and more potent thiophene-based therapeutic agents.

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The Influence of Methyl Substitution on the Biological Activity of Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] The thiophene ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its bioisosteric relationship with the benzene ring allows for favorable physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[3][4]

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the ring.[5] Among the simplest and most fundamental modifications is the introduction of methyl groups. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of methyl-substituted thiophenes, offering experimental data, detailed synthetic protocols, and an analysis of the underlying mechanistic principles for researchers and drug development professionals.

Comparative Biological Activity of Methyl-Substituted Thiophenes

The position and number of methyl groups on the thiophene ring can dramatically alter the biological activity of the resulting compound. This section explores these differences, focusing on antimicrobial and anticancer activities, with supporting experimental data.

Antimicrobial Activity

While comprehensive comparative studies on the antimicrobial activity of simple methylthiophene isomers are limited in publicly available literature, the existing data for more complex derivatives consistently demonstrates the importance of the substitution pattern. For instance, in a series of thiophene-2-carboxamide derivatives, those with a 3-amino group showed significantly higher antibacterial activity compared to their 3-methyl counterparts.[6] This suggests that while the methyl group itself may contribute to lipophilicity and cell penetration, its electronic and steric effects can be less influential than other functional groups in driving antimicrobial potency.

To provide a framework for comparison, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values based on general SAR principles observed in broader studies of substituted thiophenes. These values illustrate the expected trends in activity based on the position of the methyl group.

CompoundStructureExpected MIC Range (µg/mL) vs. Gram-Positive BacteriaExpected MIC Range (µg/mL) vs. Gram-Negative BacteriaRationale for Activity Trend
Thiophene >512>512Unsubstituted core often exhibits low intrinsic activity.
2-Methylthiophene 256-512>512The 2-position is often crucial for interaction with biological targets. Methyl substitution here can either enhance or hinder activity depending on the specific target.
3-Methylthiophene 256-512>512Substitution at the 3-position can alter the electronic distribution of the ring, potentially influencing target binding.
2,5-Dimethylthiophene 128-256256-512Symmetrical substitution can enhance lipophilicity and membrane permeability, often leading to increased activity.
3,4-Dimethylthiophene 128-256256-512Vicinal methyl groups can influence the conformation of the thiophene ring and its interaction with target sites.

Note: These values are illustrative and intended to guide experimental design. Actual MIC values will vary depending on the specific bacterial strains and testing conditions.

Anticancer Activity

The anticancer activity of methyl-substituted thiophenes is also highly dependent on the overall molecular structure. In complex thiophene derivatives, the methyl group often serves to modulate the activity of a primary pharmacophore. For example, a study on tetrahydrobenzo[b]thiophene derivatives identified a benzyl urea-substituted compound as a potent broad-spectrum antitumor agent, while the activity of other analogs varied significantly with different substitution patterns.[7]

The following table summarizes representative IC50 values for more complex thiophene derivatives where methyl substitution plays a role, highlighting the importance of the molecular context.

Compound ClassRepresentative StructureCancer Cell LineIC50 (µM)Reference
Thiazole-Thiophene HybridThiazole derivative of acetylthiopheneMCF-7 (Breast)10.2 - >38[8]
Thiophene-containing Chalcone3-(4-methylthiophene)-1-(3-bromo-4,5-dimethoxyphenyl)-prop-2-en-1-oneHepG2 (Liver)Varies[9]
Tetrahydrobenzo[b]thiophene1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaVariousBroad-spectrum activity[7]
2,3-fused thiopheneVariesHepG2 (Liver)< 30.0[10]

These examples underscore that while the methyl group is a key modulator, its effect is intricately linked to the other substituents and the overall architecture of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of key methyl-substituted thiophenes and for the evaluation of their biological activity.

Synthesis of Methyl-Substituted Thiophenes

Several classical and modern synthetic methods can be employed to prepare methyl-substituted thiophenes. The choice of method depends on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr synthesis is a robust method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[11][12]

Workflow for Paal-Knorr Synthesis of 3,4-Dimethylthiophene

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 3,4-Hexanedione D Reflux A->D B Phosphorus Pentasulfide (P4S10) B->D C Toluene (Solvent) C->D E Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I 3,4-Dimethylthiophene H->I cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Reaction Stages A Ketone/Aldehyde F Knoevenagel Condensation A->F B Active Methylene Nitrile B->F C Elemental Sulfur G Michael Addition of Sulfur C->G D Base (e.g., Morpholine) D->F E Solvent (e.g., Ethanol) E->F F->G H Cyclization & Tautomerization G->H I 2-Aminothiophene Derivative H->I A Prepare Serial Dilutions of Test Compound in 96-well plate C Inoculate Wells A->C B Prepare Standardized Inoculum of Microorganism B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC (Lowest concentration with no visible growth) E->F A Seed Cancer Cells in 96-well plate B Treat cells with serial dilutions of Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Sources

A Comparative Guide to 5-Methylthiophene-2-carbonitrile-Based Materials in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiophene-Based Materials in Organic Electronics

Organic field-effect transistors (OFETs) are at the forefront of next-generation flexible and low-cost electronics.[1][2] Central to their performance is the organic semiconductor layer, where materials based on thiophene have demonstrated significant promise due to their excellent charge transport properties and environmental stability.[3] This guide provides a comprehensive overview of the potential of 5-Methylthiophene-2-carbonitrile and its derivatives as active materials in OFETs. While direct, extensive performance data for this specific molecule is emerging, we will draw comparisons with well-characterized thiophene-based small molecules and polymers to establish performance benchmarks and highlight key structural and processing considerations.

The inclusion of an electron-withdrawing nitrile group on the thiophene ring in this compound suggests its potential for n-type or ambipolar charge transport, a critical need for the development of complementary logic circuits.[3] This guide will delve into the synthesis, device fabrication, and characterization of materials based on this promising scaffold, providing researchers with the necessary insights to explore their potential in advanced electronic applications.

Comparative Performance Analysis: Benchmarking Against Thiophene-Based Standards

The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While specific data for this compound-based devices is limited in publicly available literature, we can establish expected performance benchmarks by examining analogous thiophene-containing materials.

Table 1: Representative OFET Performance Data for Thiophene-Based Semiconductors

Semiconductor MaterialDevice ArchitecturePredominant Carrier TypeMobility (µ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Reference
Regioregular poly(3-hexylthiophene) (P3HT)BGTCp-type~0.1> 105Variable[4][5]
PentaceneBGTC/TGBCp-type> 1.0> 106Variable[1]
C8-BTBT derivativesTGBCp-typeup to 14.7> 107Variable[1][6]
DPP-based small moleculeBGBCp-type~9.7 x 10-3~105~32[3]
Thieno[3,2-b]thiophene-benzothiadiazole co-polymersBGTCp-typeup to 0.1~3.5 x 103< -3[7]
NDI-based polymersTGBCn-typeup to 1.3> 106Variable[8][9]

BGTC: Bottom-Gate, Top-Contact; TGBC: Top-Gate, Bottom-Contact; P3HT: Poly(3-hexylthiophene); BTBT: Benzothieno[3,2-b]benzothiophene; DPP: Diketopyrrolopyrrole; NDI: Naphthalene diimide.

The data in Table 1 illustrates the high performance achieved by various thiophene-based materials. For instance, derivatives of benzothieno[3,2-b]benzothiophene (BTBT) exhibit exceptionally high hole mobilities, making them suitable for high-frequency applications.[1][6] In contrast, polymers incorporating electron-deficient units like naphthalene diimide (NDI) demonstrate excellent n-type performance.[8][9] The nitrile functionalization in this compound is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key strategy for achieving stable n-type conductivity.[8]

Experimental Protocols: From Synthesis to Device Characterization

To facilitate the exploration of this compound-based materials, this section provides detailed, step-by-step methodologies for their synthesis and the fabrication and characterization of OFETs.

Synthesis of this compound Derivatives

A common route for the synthesis of functionalized thiophenes involves palladium-catalyzed cross-coupling reactions. The following is a generalized protocol that can be adapted for the synthesis of more complex structures based on the this compound core.

Diagram 1: Synthetic Scheme for a this compound Derivative

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent & Conditions 5_bromo_2_methylthiophene 5-bromo-2-methylthiophene Reaction_Vessel Reaction Mixture 5_bromo_2_methylthiophene->Reaction_Vessel Zn_CN_2 Zn(CN)₂ Zn_CN_2->Reaction_Vessel Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Reaction_Vessel Ligand dppf Ligand->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Completion Product This compound Purification Column Chromatography Workup->Purification Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-methylthiophene (1 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

OFET Fabrication

The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for characterizing new organic semiconductors.

Diagram 2: OFET Fabrication Workflow

G Substrate_Cleaning Substrate Cleaning (e.g., piranha etch) Dielectric_Modification Dielectric Surface Modification (e.g., OTS) Substrate_Cleaning->Dielectric_Modification Semiconductor_Deposition Organic Semiconductor Deposition (Spin-coating) Dielectric_Modification->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition (Thermal Evaporation) Semiconductor_Deposition->Electrode_Deposition Annealing Thermal Annealing Electrode_Deposition->Annealing Characterization Electrical Characterization Annealing->Characterization G cluster_measurements Electrical Measurements cluster_parameters Performance Parameter Extraction Device Fabricated OFET Probe_Station Probe Station Device->Probe_Station Placement Parameter_Analyzer Semiconductor Parameter Analyzer Probe_Station->Parameter_Analyzer Connection Output_Curve Output Characteristics (I_ds vs. V_ds at constant V_gs) Parameter_Analyzer->Output_Curve Transfer_Curve Transfer Characteristics (I_ds vs. V_gs at constant V_ds) Parameter_Analyzer->Transfer_Curve Mobility Charge Carrier Mobility (µ) Transfer_Curve->Mobility On_Off_Ratio On/Off Ratio (I_on/I_off) Transfer_Curve->On_Off_Ratio Threshold_Voltage Threshold Voltage (V_th) Transfer_Curve->Threshold_Voltage

Caption: Logical flow of the electrical characterization of an OFET device.

Characterization Procedure:

  • Output Characteristics: Measure the drain-source current (Ids) as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). This provides information about the operating regimes of the transistor (linear and saturation).

  • Transfer Characteristics: Measure Ids as a function of Vgs at a constant, high Vds (in the saturation regime).

  • Parameter Extraction:

    • Charge Carrier Mobility (µ): In the saturation regime, the mobility can be calculated from the slope of the plot of the square root of Ids versus Vgs using the following equation: Ids = (W / 2L) * µ * Ci * (Vgs - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric. [3] * On/Off Ratio (Ion/Ioff): This is the ratio of the maximum Ids (on-state) to the minimum Ids (off-state) from the transfer curve.

    • Threshold Voltage (Vth): This is the Vgs at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the √Ids vs. Vgs plot. [3]

Factors Influencing Performance and Stability

The performance and stability of OFETs based on this compound materials will be highly dependent on several factors:

  • Molecular Design: The extent of π-conjugation, the nature and position of substituent groups, and the overall molecular geometry will dictate the energy levels (HOMO/LUMO) and intermolecular packing, which in turn govern charge transport. [1]* Film Morphology and Crystallinity: The degree of molecular ordering and the size of crystalline domains in the thin film are critical for efficient charge transport. Processing conditions such as the choice of solvent, deposition technique, and annealing temperature play a crucial role. [4]* Dielectric Interface: The interface between the organic semiconductor and the gate dielectric is a key region for charge accumulation and transport. A smooth, defect-free interface, often achieved through surface treatments with SAMs like OTS, is essential for high performance. [10]* Environmental Stability: Thiophene-based materials can be susceptible to degradation in the presence of oxygen and moisture. [4][10]The inherent stability of the molecule, along with device encapsulation, is crucial for long-term operational stability. The introduction of electron-withdrawing groups like the nitrile group can enhance stability against oxidation. [8]

Conclusion and Future Outlook

This compound represents a promising building block for the development of new high-performance organic semiconductors. Its electron-deficient nature holds the potential for creating materials with excellent n-type or ambipolar charge transport characteristics, which are currently less common than their p-type counterparts. By leveraging the established knowledge of thiophene-based materials and carefully optimizing molecular design and device engineering, it is anticipated that OFETs based on this compound derivatives can achieve performance metrics comparable to or exceeding current standards. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of materials, paving the way for future innovations in organic electronics.

References

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A Researcher's Guide to Density Functional Theory (DFT) Studies on the Electronic Properties of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted thiophenes are a cornerstone in the development of advanced organic materials and novel therapeutic agents. Their unique electronic structure, which can be finely tuned through chemical modification, makes them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to potent drug molecules.[1][2] This guide provides a comprehensive comparison of how different substituents impact the electronic properties of the thiophene ring, supported by experimental and computational data from Density Functional Theory (DFT) studies. We will delve into the causality behind these electronic modifications and provide a practical, step-by-step protocol for conducting your own DFT calculations on these fascinating molecules.

The Power of Thiophene and Its Derivatives

The five-membered aromatic ring of thiophene, containing a sulfur atom, provides a π-conjugated system that is readily modified. This allows for the rational design of molecules with specific electronic characteristics. In materials science, this tunability is crucial for optimizing charge transport and light-emitting properties.[3] In drug development, modifying the electronic landscape of a thiophene-based drug can enhance its interaction with biological targets and improve its pharmacokinetic profile.[2][4]

Unveiling Electronic Secrets with Density Functional Theory (DFT)

DFT has emerged as a powerful computational tool for predicting and understanding the electronic properties of molecules at the quantum level.[5][6] It offers a balance between accuracy and computational cost, making it an invaluable asset for researchers. By solving the Kohn-Sham equations, DFT allows us to calculate key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and consequently, the HOMO-LUMO gap. This gap is a critical parameter, as it relates to the molecule's electronic excitability, chemical reactivity, and stability.[7] A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive.[8]

The Influence of Substituents: A Comparative Analysis

The electronic properties of the thiophene ring are highly sensitive to the nature of the substituents attached to it. These substituents can be broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl (-CH3), alkoxy (-OCH3), and amino (-NH2) groups, increase the electron density of the thiophene ring. This leads to a destabilization (increase in energy) of the HOMO, while the LUMO is less affected.[9] Consequently, the HOMO-LUMO gap decreases, making the molecule easier to oxidize and more reactive towards electrophiles.[8]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and carbonyl (-CHO) groups pull electron density away from the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO. However, the stabilization of the LUMO is typically more pronounced, leading to a decrease in the HOMO-LUMO gap and making the molecule more susceptible to reduction and nucleophilic attack.[10]

The following table summarizes the quantitative effects of various substituents on the electronic properties of thiophene, as determined by DFT calculations.

SubstituentTypeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H (Thiophene)--6.56-0.366.20
-CH3EDG-6.21-0.325.89
-OCH3EDG-5.98-0.255.73
-NH2EDG-5.85-0.195.66
-CNEWG-7.12-1.545.58
-NO2EWG-7.45-2.115.34
-CHOEWG-6.98-1.875.11

Note: The values presented in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculations.

Experimental Protocol: A Step-by-Step DFT Calculation on 2-Nitrothiophene

To provide a practical understanding of how these theoretical insights are generated, we outline a step-by-step protocol for performing a DFT calculation on a substituted thiophene, using 2-nitrothiophene as an example, with the Gaussian software package.

Step 1: Building the Molecule

  • Use a molecular modeling software (e.g., GaussView, Avogadro) to construct the 3D structure of 2-nitrothiophene.

  • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Preparing the Gaussian Input File

Create a text file with the following structure:

  • %nprocshared=4 and %mem=4GB : These lines specify the computational resources (4 processor cores and 4 GB of memory). Adjust these based on your system's capabilities.

  • #p B3LYP/6-31G(d) Opt Freq : This is the route section.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used and reliable functional for organic molecules.

    • 6-31G(d): Defines the basis set, which describes the atomic orbitals.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • 2-Nitrothiophene Geometry Optimization : A descriptive title for the calculation.

  • 0 1 : Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • The subsequent lines contain the atomic symbols and their Cartesian coordinates.

Step 3: Running the Calculation

  • Save the input file (e.g., 2-nitrothiophene.gjf).

  • Run the calculation from the command line using: g16 < 2-nitrothiophene.gjf > 2-nitrothiophene.log (The command may vary depending on your Gaussian version).

Step 4: Analyzing the Results

  • Open the output file (2-nitrothiophene.log) in a text editor or a visualization software.

  • Geometry Optimization: Search for "Optimization completed" to confirm the successful completion of the geometry optimization.

  • Frequency Analysis: Check the frequency section to ensure there are no imaginary frequencies, confirming a true energy minimum.

  • Electronic Properties: The energies of the HOMO and LUMO are typically found towards the end of the file. You can search for "Alpha occ. eigenvalues" for occupied orbitals (including HOMO) and "Alpha virt. eigenvalues" for virtual orbitals (including LUMO).

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculation cluster_post Post-processing mol_build 1. Build Molecule init_opt 2. Initial Optimization mol_build->init_opt Generate 3D structure input_prep 3. Prepare Input File init_opt->input_prep Provide initial coordinates run_calc 4. Run Calculation input_prep->run_calc Submit job analyze_output 5. Analyze Output run_calc->analyze_output Generate output file extract_data 6. Extract Properties analyze_output->extract_data Identify key data

A simplified workflow for a DFT study on a substituted thiophene.
Conclusion: A Powerful Synergy of Theory and Experiment

The strategic substitution of the thiophene ring offers a powerful approach to fine-tuning the electronic properties of organic molecules for a wide array of applications. DFT calculations provide an indispensable tool for rationally designing these molecules, offering predictive insights that can guide and accelerate experimental research. By understanding the fundamental principles of how substituents influence the electronic structure of thiophenes and by mastering the practical aspects of DFT calculations, researchers can unlock the full potential of this versatile class of compounds.

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The Scientist's Guide to Thiophene Building Blocks for High-Performance Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals

In the quest for next-generation organic electronics, the choice of monomeric building blocks is paramount to tailoring the properties of conductive polymers. Among the diverse array of heterocyclic compounds, thiophene and its derivatives have emerged as the undisputed workhorses for creating materials with exceptional charge transport, stability, and processability. This guide provides a deep, comparative analysis of key thiophene building blocks, offering insights into how their molecular architecture dictates the ultimate performance of the resulting polymers. We will delve into the nuances of structure-property relationships, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

The Foundation: Understanding the Thiophene Advantage

Polythiophenes have garnered significant attention due to their excellent thermal and environmental stability, coupled with a low band gap energy.[1] The inherent π-conjugated system of the thiophene ring allows for the delocalization of electrons along the polymer backbone, a prerequisite for electrical conductivity.[2] This conductivity can be further modulated through chemical or electrochemical doping, effectively transforming the material between semiconducting and conducting states.[1]

The true versatility of polythiophenes, however, lies in the ability to functionalize the thiophene ring, particularly at the 3- and 4-positions. These modifications not only influence the electronic properties but also dictate crucial physical characteristics like solubility and solid-state packing, which are critical for device fabrication and performance.[3][4]

A Comparative Analysis of Key Thiophene Building Blocks

The selection of the appropriate thiophene monomer is a critical step that dictates the final properties of the conductive polymer. Here, we compare some of the most widely utilized building blocks.

The Archetype: 3-Alkylthiophenes (e.g., 3-Hexylthiophene, 3HT)

3-Alkylthiophenes, with poly(3-hexylthiophene) (P3HT) being the most prominent example, are a cornerstone of organic electronics research.[1] The introduction of an alkyl side chain at the 3-position imparts solubility in common organic solvents, a crucial feature for solution-based processing techniques.[5]

Structure-Property Relationship: The length and branching of the alkyl side chain significantly influence the polymer's properties. Longer, linear alkyl chains, such as in poly(3-dodecylthiophene) (PDDT), have been shown to induce more planar main-chain structures and lead to higher electrical conductivity and effective conjugation lengths compared to shorter chain analogues like poly(3-butylthiophene) (PBT).[3] This is attributed to improved solid-state self-assembly and intermolecular packing.[3]

Performance: P3HT is a well-established material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][6] In OFETs, hole mobilities in the range of 0.01 - 0.1 cm²/Vs are commonly reported.[6]

Enhancing Planarity and Stability: Fused Thiophenes

To further enhance interchain interactions and charge transport, researchers have turned to fused thiophene building blocks. Monomers like thieno[3,2-b]thiophene create more rigid and planar polymer backbones.

Structure-Property Relationship: The fusion of thiophene rings reduces the rotational freedom between monomer units, leading to a more extended π-conjugation.[7] This increased planarity facilitates tighter π-π stacking in the solid state, which is beneficial for charge hopping between polymer chains. Polymers with an even number of fused thiophene rings have been observed to form tighter crystalline structures, resulting in higher charge carrier mobility compared to their odd-numbered counterparts.[7]

Performance: Polymers incorporating fused thiophene units have demonstrated significantly improved performance in OFETs. For instance, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene exhibited a remarkable hole mobility of up to 1.95 cm² V⁻¹ s⁻¹.[8]

Tuning Electronic Properties: 3,4-Disubstituted Thiophenes

Substituting the thiophene ring at both the 3 and 4 positions offers a powerful strategy for fine-tuning the electronic and optical properties of the resulting polymers.

2.3.1. Alkoxy-Substituted Thiophenes: The introduction of alkoxy groups, as seen in poly(3,4-dialkoxythiophene), can lead to highly stable and processable conducting polymers.[9] These electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.[9]

2.3.2. 3,4-Ethylenedioxythiophene (EDOT): EDOT is a particularly important building block, forming the basis of the highly successful conductive polymer, poly(3,4-ethylenedioxythiophene) (PEDOT).[10][11] The ethylenedioxy bridge planarizes the monomer unit and lowers the oxidation potential, making it easier to polymerize.[10]

Performance of PEDOT: PEDOT is renowned for its high conductivity, excellent stability, and optical transparency in its doped state.[11][12] It is widely used as a hole transport layer in organic electronic devices and as a transparent electrode.[11] The conductivity of PEDOT can be further enhanced by blending it with polyelectrolytes like polystyrene sulfonate (PSS).

The Impact of Polymerization Method

The choice of polymerization method is as crucial as the monomer itself, as it dictates the regioregularity, molecular weight, and polydispersity of the final polymer, all of which profoundly impact its performance.

Oxidative Coupling Polymerization

This is a straightforward and common method for synthesizing polythiophenes, often employing oxidants like iron(III) chloride (FeCl₃).[13][14] While simple, this method can lead to defects in the polymer chain, such as head-to-head (HH) and tail-to-tail (TT) couplings, which disrupt conjugation and limit conductivity.[2]

Cross-Coupling Polymerization Methods

To achieve greater control over the polymer structure, various cross-coupling reactions have been developed. These methods generally lead to polymers with higher regioregularity and well-defined molecular weights.

  • Grignard Metathesis (GRIM) Polymerization: This method provides a fast and cost-effective route to high molecular weight, regioregular poly(3-alkylthiophenes).[15][16] It proceeds via a chain-growth mechanism, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[15][17]

  • Stille Coupling: This versatile method involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[18][19] It offers high functional group tolerance but a significant drawback is the toxicity of the organotin byproducts.[20]

  • Suzuki Coupling: This method utilizes an organoboron compound and an organic halide.[21][22] The byproducts are generally less toxic than those from Stille coupling.[20] Catalyst-transfer Suzuki-Miyaura coupling polymerization has been shown to produce poly(3-hexylthiophene) with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity.[23]

Experimental Protocols

To provide a practical context, we outline a general procedure for the synthesis of a common conductive polymer, regioregular poly(3-hexylthiophene) (P3HT), via the Grignard Metathesis (GRIM) method.

Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization

Objective: To synthesize high molecular weight, head-to-tail (HT) coupled P3HT.

Materials:

  • 2,5-Dibromo-3-hexylthiophene

  • Methylmagnesium bromide (CH₃MgBr) solution in butyl ether

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Slowly add a solution of methylmagnesium bromide to the thiophene solution at room temperature. The reaction mixture is typically stirred for a period to allow for the Grignard metathesis to occur, forming the magnesium-thiophene intermediate.[16]

  • Add a catalytic amount of Ni(dppp)Cl₂ to initiate the polymerization. The reaction is often refluxed for a specific duration.[16]

  • Quench the reaction by slowly adding the polymer solution to methanol.

  • Acidify the mixture with HCl to protonate the polymer end groups.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.

  • Precipitate the polymer from the chloroform fraction into methanol and dry under vacuum.

Characterization of Polymer Properties

Objective: To evaluate the key properties of the synthesized P3HT.

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Regioregularity: Assessed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The degree of head-to-tail couplings can be quantified by analyzing the aromatic and methylene regions of the spectra.[16]

  • Optical Properties: UV-Visible absorption spectroscopy is used to determine the absorption maximum (λmax) and the optical bandgap of the polymer in solution and as a thin film.

  • Electrochemical Properties: Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the polymer.

  • Conductivity: The electrical conductivity of doped polymer films is typically measured using a four-point probe technique.

Visualizing the Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Common Thiophene Building Blocks

G cluster_monomers Thiophene Building Blocks cluster_properties Key Polymer Properties Influenced Thiophene Thiophene Alkylthiophene 3-Alkylthiophene Solubility Solubility & Processability Alkylthiophene->Solubility Packing Solid-State Packing Alkylthiophene->Packing FusedThiophene Fused Thiophene (e.g., Thieno[3,2-b]thiophene) FusedThiophene->Packing Conductivity Conductivity FusedThiophene->Conductivity EDOT 3,4-Ethylenedioxythiophene (EDOT) EDOT->Conductivity EnergyLevels Energy Levels (HOMO/LUMO) EDOT->EnergyLevels

Caption: Relationship between thiophene building blocks and key polymer properties.

Polymerization Methods and Resulting Polymer Structure

G cluster_methods Polymerization Methods cluster_structure Resulting Polymer Structure Oxidative Oxidative Coupling (e.g., FeCl3) Regiorandom Regiorandom (Head-to-Head, Tail-to-Tail defects) Oxidative->Regiorandom GRIM Grignard Metathesis (GRIM) Regioregular Highly Regioregular (Predominantly Head-to-Tail) GRIM->Regioregular Stille Stille Coupling Stille->Regioregular Suzuki Suzuki Coupling Suzuki->Regioregular

Caption: Influence of polymerization method on the regioregularity of polythiophenes.

Quantitative Data Summary

The following table summarizes key performance metrics for polymers derived from different thiophene building blocks.

PolymerBuilding BlockTypical Hole Mobility (cm²/Vs) in OFETsTypical Power Conversion Efficiency (PCE) in OPVsKey Advantages
P3HT3-Hexylthiophene0.01 - 0.1[6]~3-5% (with fullerenes)Good solubility, well-studied, scalable synthesis
PTB7Thieno[3,4-b]thiophene & Benzodithiophene1 x 10⁻³ - 5.8 x 10⁻⁴[6]>9% (with fullerenes)Low bandgap, high PCE
F8T2Fluorene & Bithiophene~0.02~1.5-2%High photoluminescence
DPP-Thieno[3,2-b]thiophene CopolymerDiketopyrrolopyrrole & Thieno[3,2-b]thiopheneup to 1.95[8]5.4%[8]High mobility, planar backbone
PEDOT:PSS3,4-EthylenedioxythiopheneNot typically used in OFET channelsUsed as a hole transport layerHigh conductivity, transparency, stability

Conclusion: A Strategic Approach to Material Design

The selection of thiophene building blocks and the corresponding polymerization methodology is a critical determinant of the final properties and performance of conductive polymers. While 3-alkylthiophenes like 3HT offer a robust and well-understood platform, the incorporation of fused rings and strategic disubstitution patterns provides pathways to enhanced performance through improved planarity and tailored electronic properties. Furthermore, the move towards controlled polymerization techniques like GRIM and catalyst-transfer Suzuki coupling is essential for achieving the high regioregularity required for optimal device performance. By understanding the intricate interplay between molecular structure and macroscopic properties, researchers can strategically design and synthesize novel polythiophenes to meet the ever-increasing demands of the organic electronics field.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Methylthiophene-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of targeted molecular structures, particularly within pharmaceutical and materials science, the precise identification of isomers is a critical, non-negotiable step. The isomeric forms of methylthiophene-2-carbonitrile, while structurally similar, can exhibit divergent chemical and biological properties. This guide provides an in-depth comparative analysis of 5-Methylthiophene-2-carbonitrile and its key isomers, focusing on the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for unambiguous differentiation. We will delve into the causal relationships between molecular structure and spectral output, supported by detailed experimental protocols and data, to empower researchers with a robust framework for isomer identification.

Introduction: The Imperative of Isomeric Purity

The substitution pattern on a thiophene ring dictates its electronic properties, reactivity, and spatial configuration. For a compound like this compound, isomers such as 3-Methylthiophene-2-carbonitrile and 4-Methylthiophene-2-carbonitrile present a significant analytical challenge. A slight shift in the methyl group's position can alter the molecule's interaction with biological targets or its performance in an organic electronic device. Therefore, relying solely on chromatographic data is insufficient; a multi-faceted spectroscopic approach is essential for confident structural elucidation. This guide will compare and contrast the spectral "fingerprints" of these isomers to provide a clear path for their differentiation.

The Spectroscopic Toolkit: Principles of Differentiation

The differentiation of the methylthiophene-2-carbonitrile isomers hinges on how the unique electronic environment of each molecule influences its interaction with different forms of energy.

  • Infrared (IR) Spectroscopy: This technique probes the vibrational frequencies of chemical bonds. The position of substituents on the thiophene ring alters the electron distribution, which in turn affects the bond strengths and, consequently, the frequencies at which they absorb IR radiation. Key regions of interest are the C≡N (nitrile) stretch and the C-H out-of-plane bending vibrations in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. Furthermore, the spin-spin coupling between adjacent protons provides definitive information about their connectivity and spatial relationship, which is unique for each isomer.

  • Mass Spectrometry (MS): By ionizing the molecules and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, MS provides information about the molecular weight and the stability of different parts of the molecule.[1] While isomers will have the same molecular weight, their fragmentation patterns can differ based on the relative stability of the fragments formed, which is influenced by the substituent positions.

Comparative Spectroscopic Analysis

Let's examine the expected and observed spectral differences between this compound and its isomers.

Infrared (IR) Spectroscopy: A Tale of Two Regions

The IR spectrum provides two key areas for comparison: the nitrile stretch and the fingerprint region, which is rich with C-H bending vibrations.

  • Nitrile (C≡N) Stretch: This vibration typically appears as a sharp, intense band in the 2220-2240 cm⁻¹ region. The exact frequency is influenced by conjugation with the thiophene ring. While the differences between isomers may be subtle, they can be discernible with a high-resolution instrument.

  • Fingerprint Region (900-650 cm⁻¹): This region is particularly informative for substituted aromatic rings. The pattern of C-H out-of-plane bending vibrations is highly characteristic of the substitution pattern.[2] For instance, a 2,5-disubstituted thiophene (like this compound) will exhibit a different pattern of bands compared to a 2,3-disubstituted isomer (like 3-Methylthiophene-2-carbonitrile).

Compound Key IR Absorptions (cm⁻¹) Interpretation
This compound ~2225 (C≡N), Distinct bands in 900-700 regionStrong nitrile stretch, pattern indicative of 2,5-disubstitution.
3-Methylthiophene-2-carbonitrile ~2220 (C≡N), Different pattern in 900-700 regionStrong nitrile stretch, pattern indicative of 2,3-disubstitution.[3]
Thiophene (Reference) No C≡N stretch, characteristic C-H bendsProvides a baseline for thiophene ring vibrations.[4]

Note: The exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film, or ATR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.

The chemical shifts and, crucially, the coupling constants of the thiophene ring protons provide a definitive fingerprint for each isomer.

  • This compound: We expect to see two doublets in the aromatic region, corresponding to the two adjacent protons on the thiophene ring. The coupling constant between them (³JHH) will be characteristic of coupling between protons at the 3- and 4-positions. The methyl group will appear as a singlet.

  • 3-Methylthiophene-2-carbonitrile: This isomer will also show two doublets in the aromatic region, but their chemical shifts will be different due to the altered proximity to the electron-withdrawing nitrile group and the electron-donating methyl group. The coupling constant (³JHH) will be for protons at the 4- and 5-positions.

  • 4-Methylthiophene-2-carbonitrile: This isomer is unique in that it will have two singlets in the aromatic region for the two non-adjacent ring protons (at positions 3 and 5), in addition to the methyl singlet. This lack of coupling is a dead giveaway.

Compound Methyl Protons (δ, ppm) Thiophene Protons (δ, ppm and Coupling)
This compound ~2.5 (singlet)Two doublets, e.g., ~6.8 and ~7.4 (³J ≈ 3.7 Hz)
3-Methylthiophene-2-carbonitrile ~2.3 (singlet)Two doublets, e.g., ~7.0 and ~7.5 (³J ≈ 5.1 Hz)
4-Methylthiophene-2-carbonitrile ~2.2 (singlet)Two singlets, e.g., ~7.3 and ~7.8

Note: Chemical shifts are approximate and can be influenced by the solvent used.

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the ring carbons are highly dependent on the attached substituents. The quaternary carbons (those bonded to the methyl and nitrile groups) are particularly diagnostic.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Electron Impact (EI) Mass Spectrometry will show the molecular ion peak (M⁺) for all isomers at the same m/z value (e.g., 123 for C₆H₅NS).[3][5][6] However, the fragmentation patterns can offer clues to the structure.

  • The molecular ion (M⁺) is expected to be prominent for these aromatic compounds.

  • Common fragmentation pathways for thiophenes can involve the loss of HCN, CH₃, or the cleavage of the thiophene ring.[7] The relative abundance of these fragment ions can differ between isomers due to the varying stability of the resulting carbocations. For instance, the loss of a methyl group from this compound might lead to a more stabilized cation than the loss from another isomer.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 123122, 108, 96
3-Methylthiophene-2-carbonitrile 123122, 108, 96 (relative intensities may differ)[3]

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Isomer Sample Prep_NMR Dissolve ~10-20 mg in 0.6 mL CDCl3 Sample->Prep_NMR Prep_IR Place small amount on ATR crystal Sample->Prep_IR Prep_MS Dissolve in volatile solvent (e.g., CH2Cl2) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, COSY) Prep_NMR->Acq_NMR Acq_IR ATR-FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS (EI Mode) Prep_MS->Acq_MS Analysis_NMR Analyze chemical shifts, coupling constants, and multiplicities Acq_NMR->Analysis_NMR Analysis_IR Compare C≡N stretch and fingerprint region Acq_IR->Analysis_IR Analysis_MS Compare M⁺ peak and fragmentation pattern Acq_MS->Analysis_MS Final_ID Final Isomer Identification Analysis_NMR->Final_ID Analysis_IR->Final_ID Analysis_MS->Final_ID

Caption: General workflow for the spectroscopic identification of methylthiophene-2-carbonitrile isomers.

Protocol for NMR Sample Preparation

Objective: To prepare a homogeneous, particle-free solution for high-resolution NMR analysis.

Materials:

  • Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube and cap[8][9]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of the sample into a clean, dry vial.[8]

  • Add approximately 0.6 mL of the deuterated solvent to the vial.[9][10]

  • Vortex the mixture until the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[8] This step is critical as suspended solids will degrade the magnetic field homogeneity and result in poor spectral quality.[9]

  • Cap the NMR tube securely and label it clearly.[8]

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[11]

Protocol for ATR-FTIR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of a solid or liquid sample with minimal preparation.

Materials:

  • ATR-FTIR Spectrometer

  • Sample (solid powder or liquid)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal.[12][13]

  • Apply Pressure (for solids): If analyzing a solid, use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal.[12][13] This is crucial for obtaining a strong signal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[12]

Protocol for GC-MS Analysis

Objective: To separate the compound from any potential impurities and obtain its mass spectrum.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms).

  • Volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Autosampler vial with cap and septum.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.[14]

  • Instrument Setup: Set up the GC method with an appropriate temperature program to ensure good separation. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes. Set the MS to scan over a relevant mass range (e.g., m/z 35-300).[15]

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The sample is vaporized and separated on the column before entering the mass spectrometer.[14]

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to your compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.

Conclusion: A Multi-Pronged Approach to Certainty

The unambiguous identification of this compound from its isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable corroborating evidence, ¹H NMR spectroscopy stands out as the most definitive method , with the unique coupling patterns and chemical shifts of the thiophene ring protons serving as an unmistakable structural signature. By combining the data from these three orthogonal techniques, researchers can achieve a high level of confidence in their structural assignments, ensuring the integrity and validity of their subsequent research and development efforts.

References

  • Maruyama, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

  • IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Available at: [Link]

  • SCION Instruments. (2021). Sample preparation GC-MS. Available at: [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Available at: [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Available at: [Link]

  • PubChem. (n.d.). 3-Methylthiophene-2-carbonitrile. Available at: [Link]

  • Maruyama, Y., & Imoto, E. (1961). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Gordon, K. C., et al. (2003). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A, 107(42), 8515–8523. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • CORE. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]

  • PubMed. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of thiophenol from aglycon under pyrolysis of SPhMDPOBn in the pristine state. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]

  • Oneida Research Services, Inc. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Available at: [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5891–5901. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8). Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wiley Online Library. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Magnetic Resonance in Chemistry, 60(1), 107-122.
  • SpectraBase. (n.d.). 5-Methylthiophene-2,3-dicarbonitrile. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Georganics. (n.d.). 3-Methylthiophene-2-carbonitrile. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Thiophene Derivative Synthesis and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel thiophene derivative is only the beginning. The journey from a successful reaction to a compound that can be confidently used in further studies hinges on a rigorous, multi-faceted validation process. The purity of these compounds is not merely an academic detail; it is a critical determinant of biological activity, safety, and the reproducibility of scientific data.[1] Impurities can arise from starting materials, by-products, or degradation, and their presence can lead to misleading experimental results and potential toxicity.[2][3]

This guide provides an in-depth comparison of the essential analytical techniques used to confirm the structural identity and quantify the purity of newly synthesized thiophene derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each step is part of a self-validating system. Our approach is grounded in authoritative standards set forth by organizations like the International Union of Pure and Applied Chemistry (IUPAC) and regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5]

The Validation Workflow: A Holistic Approach

The validation of a new chemical entity is not a linear process but an integrated workflow where different analytical techniques provide complementary information. No single method is sufficient. A robust validation strategy combines techniques that confirm the molecular structure with orthogonal methods that quantify purity.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Identity Confirmation Synthesis Chemical Synthesis of Thiophene Derivative Purification Purification (e.g., Column Chromatography, Recrystallization, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (LC-MS, GC-MS, HRMS) Purification->MS Molecular Weight Verification HPLC HPLC / UPLC (Purity %, Impurity Profile) NMR->HPLC Informed by Structure MS->HPLC EA Elemental Analysis (CHNS) HPLC->EA Orthogonal Purity Check Final Validated Compound (Structure Confirmed, Purity ≥95%) HPLC->Final EA->Final G cluster_0 cluster_1 NMR NMR Struct Definitive Structural Elucidation NMR->Struct Provides HPLC HPLC Quant Quantitative Purity & Impurity Profile HPLC->Quant Provides MS MS MW Molecular Weight Confirmation MS->MW Provides EA Elemental Analysis Formula Empirical Formula Confirmation EA->Formula Provides

Sources

A Comparative Benchmarking of Thiophene-2-Carbonitrile Analogs: Unveiling Structure-Activity Relationships Across Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring, a sulfur-containing five-membered heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse chemical transformations have made it a focal point for the design of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the biological activities of various thiophene-2-carbonitrile analogs, offering a head-to-head evaluation of their performance in antimicrobial, anti-inflammatory, and anticancer applications. By delving into the structure-activity relationships (SAR) that govern their efficacy, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this promising chemical space.

The inclusion of a carbonitrile (C≡N) group at the 2-position of the thiophene ring significantly influences the molecule's electronic and steric properties, often enhancing its biological potency.[5][6] This guide will explore how modifications to this core structure give rise to a spectrum of biological activities, providing experimental data and detailed protocols to support the findings.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Thiophene derivatives have emerged as a promising class of antimicrobial agents, with several analogs demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[3][7]

A comparative study of various thiophene-2-carbonitrile analogs reveals that the nature and position of substituents on the thiophene ring play a crucial role in their antibacterial efficacy.[8] For instance, the introduction of a pyridine side chain has been shown to confer excellent antimicrobial activity.[8]

Comparative Antimicrobial Activity of Thiophene Analogs
Compound ID Modification Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Analog A (Spiro-indoline-oxadiazole derivative) Spiro-indoline-oxadiazole at position 2Clostridium difficile2-4[9][10]
Analog B (Pyridine side chain derivative) Pyridine side chain at position 2Various bacteriaComparable to ampicillin and gentamicin[8]
Analog C (Thiophene-Tyr-Arg-OH derivative) Tyr-Arg-OH peptide conjugateEscherichia coli15[4]
Thiophene derivative 4 Not specifiedColistin-resistant A. baumannii and E. coliMIC50: 16-32 mg/L[7]
Thiophene derivative 8 Not specifiedColistin-resistant A. baumannii and E. coliMIC50: 8-32 mg/L[7]

Causality Behind Experimental Choices: The selection of these analogs for comparison is based on their structural diversity and reported high potency against clinically relevant pathogens. The inclusion of peptide conjugates and heterocyclic substitutions allows for a broad exploration of the chemical space and its impact on antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of thiophene analogs, a key metric for assessing antimicrobial potency.[9][10]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of thiophene analogs C Inoculate microplate wells with bacteria and compounds A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Thiophene Analog Solutions:

    • Dissolve the synthesized thiophene-2-carbonitrile analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., E. coli, S. aureus) overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the diluted thiophene analogs.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the thiophene analog that completely inhibits visible bacterial growth.

Anti-Inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases pose a significant burden on healthcare systems.[11] Thiophene derivatives have demonstrated notable anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][12]

The anti-inflammatory potential of thiophene-2-carbonitrile analogs is heavily influenced by the nature of the substituents. The presence of carboxylic acid, ester, amine, and amide functional groups has been frequently associated with enhanced anti-inflammatory activity.[11]

Comparative Anti-Inflammatory Activity of Thiophene Analogs
Compound ID Modification In Vivo Model Inhibition of Edema (%) Reference
Compound 4c Tetrasubstituted thiopheneCarrageenan-induced rat paw edema77% at 20 mg/kg[13]
Compound 15 Morphine ring coupled at 2-amino positionCarrageenan-induced paw edema58.46% at 50 mg/kg[1]
Compound 1c Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylateCarrageenan-induced rat paw edemaMaximum inhibitory activity (exact % not specified)[14]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[13][14] The selected analogs represent different structural classes of thiophenes that have shown promising results in this model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the in vivo evaluation of the anti-inflammatory activity of thiophene analogs using the carrageenan-induced paw edema model.[14]

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis A Administer thiophene analogs or vehicle to rats B Inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D Apoptosis_Pathway Thiophene Thiophene-2-Carbonitrile Analogs ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HepG2, HeLa) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at an appropriate density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the thiophene-2-carbonitrile analogs in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

This comparative guide underscores the remarkable versatility of the thiophene-2-carbonitrile scaffold as a source of diverse biological activities. The presented data and protocols provide a solid foundation for researchers to build upon in the quest for novel therapeutics. Future research should focus on optimizing the lead compounds identified in these studies through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these analogs will be crucial for their successful translation into clinical candidates.

References

  • Al-Qahtani, A. A., Al-Agamy, M. H., Al-Disouky, S. A., El-Sayed, M. A., & Abdel-Aziz, M. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 978519. [Link]

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  • de Oliveira, R. G., de Oliveira, T. A., & de Lima, M. C. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

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  • Singh, P., & Kaur, M. (2018). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Pharmaceutical and Biological Evaluations, 5(1), 1-11. [Link]

  • El-Gazzar, M. G., Alanazi, A. M., & El-Enany, M. M. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 101-114. [Link]

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  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]

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  • Al-Shiekh, M. A., El-Emam, A. A., & Al-Deeb, O. A. (2013). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 18(11), 13624-13642. [Link]

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Assessing the Potential of 5-Methylthiophene-2-carbonitrile in Semiconductor Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organic electronics, the quest for novel materials with superior performance, processability, and stability is relentless. Among the myriad of molecular structures explored, thiophene-based compounds have consistently demonstrated significant promise as active materials in semiconductor devices.[1][2][3] This guide provides a comprehensive assessment of 5-Methylthiophene-2-carbonitrile, a functionalized thiophene derivative, and evaluates its potential performance in semiconductor applications by drawing objective comparisons with established benchmark materials. This analysis is intended for researchers, materials scientists, and professionals in drug development who are exploring next-generation organic electronics.

While direct experimental data on the semiconductor performance of this compound is not extensively available in peer-reviewed literature, its molecular structure, featuring a thiophene ring functionalized with both an electron-donating methyl group and an electron-withdrawing nitrile group, suggests intriguing electronic properties worthy of investigation.[4][5] This guide will, therefore, extrapolate its potential based on the well-documented performance of related thiophene derivatives and compare it against high-performance organic semiconductors such as Pentacene, Rubrene, Poly(3-hexylthiophene) (P3HT), and Fullerene (C60).

Comparative Performance of Benchmark Organic Semiconductors

The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of a transistor, and the on/off current ratio (Ion/Ioff), a measure of the device's switching efficiency. The following table summarizes the typical performance metrics for several well-characterized organic semiconductors.

Organic SemiconductorCharge Carrier TypeTypical Mobility (cm²/Vs)Typical On/Off RatioKey Advantages
Pentacenep-type0.1 - 1.5[6]106 - 107[6]High mobility, good stability
Rubrene (Single Crystal)p-type10 - 40[7][8]> 106Highest reported mobility, ideal for fundamental studies
Poly(3-hexylthiophene) (P3HT)p-type0.01 - 0.1[9]104 - 105Solution-processable, flexible
Fullerene (C60)n-type1 - 6[10][11][12]> 105High electron mobility, good stability
This compound (Expected) p-type or ambipolar (hypothesized) To be determined To be determined Potential for tunable electronic properties due to dual functionalization

Molecular Structure and Expected Electronic Properties

The performance of an organic semiconductor is intrinsically linked to its molecular structure and the resulting solid-state packing. The molecular structures of this compound and the benchmark materials are presented below.

cluster_MTC This compound cluster_alternatives Benchmark Semiconductors MTC C₆H₅NS Pentacene Pentacene (C₂₂H₁₄) Rubrene Rubrene (C₄₂H₂₈) P3HT P3HT C60 Fullerene (C₆₀) cluster_workflow OFET Fabrication and Characterization Workflow A Substrate Cleaning B Dielectric Deposition (e.g., SiO₂) A->B C Surface Treatment (e.g., OTS) B->C D Semiconductor Deposition (Spin-coating or Evaporation) C->D E Source/Drain Electrode Deposition (e.g., Au) D->E F Annealing E->F G Electrical Characterization (I-V measurements) F->G H Parameter Extraction (Mobility, On/Off Ratio) G->H

Caption: A typical workflow for the fabrication and characterization of Organic Field-Effect Transistors.

Detailed Experimental Protocol

1. Substrate Preparation:

  • Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the interface quality and promote ordered growth of the organic semiconductor.

2. Semiconductor Deposition:

  • Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, toluene).

  • Deposit a thin film of the semiconductor onto the OTS-treated substrate using spin-coating. The spin speed and time should be optimized to achieve a uniform film of desired thickness (typically 30-50 nm).

  • Alternatively, for small molecules, thermal evaporation under high vacuum can be used to deposit the semiconductor film.

3. Electrode Deposition:

  • Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask. Gold (Au) is a common choice due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The typical thickness is 50-100 nm.

4. Annealing:

  • Anneal the completed device at a temperature below the melting point of the organic semiconductor to improve the film morphology and crystallinity, which can enhance charge transport.

5. Electrical Characterization:

  • Perform current-voltage (I-V) measurements using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox or under vacuum) to minimize degradation from oxygen and moisture.

  • Measure the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).

6. Parameter Extraction:

  • Calculate the field-effect mobility (μ) in the saturation regime from the transfer characteristics using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage. [4]* Determine the on/off ratio from the ratio of the maximum drain current to the minimum drain current in the transfer curve.

Concluding Remarks and Future Outlook

While this compound remains a relatively unexplored material in the context of semiconductor device performance, its molecular architecture presents a compelling case for further investigation. The dual functionality of electron-donating and electron-withdrawing groups offers a potential pathway to achieving ambipolar behavior and tunable electronic properties.

The comparative data presented for established high-performance organic semiconductors sets a clear benchmark for the future experimental evaluation of this compound. The detailed experimental protocol provided in this guide offers a robust framework for such an assessment. Should experimental results demonstrate competitive charge carrier mobility and on/off ratios, this compound could emerge as a valuable addition to the growing library of organic semiconductor materials, with potential applications in flexible displays, sensors, and other next-generation electronic devices.

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A Comparative Analysis of 5-Methylthiophene-2-carbonitrile as a Precursor for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of organic electronics continues to accelerate, driven by the promise of lightweight, flexible, and low-cost devices.[1] At the heart of this technology are organic semiconductors (OSCs), a class of π-conjugated small molecules and polymers that combine the electronic properties of semiconductors with the processing advantages of organic materials.[2] Thiophene-based molecules and polymers have become a cornerstone of OSC research, prized for their chemical stability and excellent charge transport characteristics.[3][4] The performance of the final device—be it an organic field-effect transistor (OFET), an organic light-emitting diode (OLED), or an organic photovoltaic (OPV)—is critically dependent on the molecular design of the precursor material.[4]

This guide provides an in-depth technical benchmark of 5-Methylthiophene-2-carbonitrile, a versatile heterocyclic building block, against other established thiophene-based precursors.[5] We will dissect its intrinsic properties, evaluate its potential performance in electronic devices through comparative data analysis, and provide robust, validated experimental protocols for its application. This document is intended for researchers and materials scientists engaged in the development of next-generation organic electronic materials.

Physicochemical Properties of Thiophene-Based Precursors

The electronic and physical properties of the precursor molecule dictate the performance of the resulting semiconductor. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern charge injection and transport, as well as solubility and thermal stability, which are crucial for device fabrication.

This compound is an aromatic heterocyclic compound featuring a thiophene ring functionalized with both an electron-donating methyl group and an electron-withdrawing nitrile (cyano) group.[5] This push-pull electronic structure is a common design motif in OSCs to tune the material's band gap and energy levels. The nitrile group can also promote intermolecular interactions, potentially influencing molecular packing in the solid state.

To contextualize its potential, we compare it with other representative thiophene-based materials: the well-studied polymer Poly(3-hexylthiophene) (P3HT) , and the small molecule 5-(Thien-2-yl)thiophene-2-carbonitrile , a bithiophene derivative which extends the π-conjugated system.[6][7]

PropertyThis compound5-(Thien-2-yl)thiophene-2-carbonitrilePoly(3-hexylthiophene) (P3HT)
Molecular Formula C₆H₅NS[8]C₉H₅NS₂(C₁₀H₁₄S)n
Molecular Weight 123.18 g/mol [9]191.28 g/mol Variable (typically 15-100 kDa)
Structure MonomerDimer (Bithiophene)Polymer
HOMO Level (eV) Theoretically Predicted ~ -5.5 to -6.0Theoretically Predicted ~ -5.3 to -5.8[6]-4.9 to -5.2[10][11]
LUMO Level (eV) Theoretically Predicted ~ -2.5 to -3.0Theoretically Predicted ~ -2.8 to -3.2[6]-2.8 to -3.0
Solubility Good in common organic solventsGood in common organic solventsGood in chlorinated solvents (e.g., Chloroform, Chlorobenzene)
Key Feature Functionalized single thiophene ringExtended π-conjugation via bithiopheneSolution-processable polymer backbone

Note: Experimental HOMO/LUMO values for this compound are not widely reported. The values presented are estimations based on DFT calculations of similar thiophene structures. The theoretical knowledge of HOMO and LUMO energy levels is fundamental in designing and studying organic electronic materials.[6][12]

Benchmarking Performance in Organic Field-Effect Transistors (OFETs)

The most direct evaluation of a precursor's potential is its performance as the active layer in an OFET.[13] Key metrics for OFETs include:

  • Hole/Electron Mobility (μ): A measure of how quickly charge carriers move through the semiconductor material, directly impacting device speed.

  • On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off," indicating the device's switching efficiency.

  • Threshold Voltage (V_th): The minimum gate voltage required to turn the transistor "on."

While direct, validated OFET performance data for polymers derived solely from this compound is limited in the literature, we can benchmark its potential by comparing data from devices using structurally related thiophene-based semiconductors. The electron-withdrawing nitrile group suggests potential for n-type or ambipolar transport, while the thiophene core is a classic p-type (hole-transporting) motif.[14]

SemiconductorDevice ArchitectureHole Mobility (μ_h) (cm²/Vs)On/Off RatioKey Insight
P3HT BGTC0.01 - 0.1[7]> 10⁴[7]The industry standard for a p-type polymer, offering moderate mobility and excellent processability. Its performance is highly dependent on regioregularity and processing conditions.[15]
Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer BGTC0.1[16]3.5 x 10³[16]Fused-thiophene rings enhance planarity and intermolecular π-π stacking, leading to higher mobility compared to single-ring based polymers.[17]
Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives Vacuum-Depositedup to 2.9[13]> 10⁶Demonstrates the high-performance ceiling for thiophene-based small molecules, where optimized molecular packing in thin films is achieved.[18]

The performance of these materials underscores a critical principle in OSC design: extending π-conjugation and enforcing molecular planarity, often through the use of fused rings, are effective strategies for improving charge mobility.[3][14] this compound serves as a foundational building block that can be polymerized or co-polymerized to create more complex, higher-performance structures.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating characterization checkpoints to verify the outcome of each major step.

Protocol 1: Synthesis of a Representative Thiophene-Based Polymer

This protocol outlines the synthesis of a head-to-tail regioregular polythiophene via GRIM-type cross-coupling polymerization, a common method for producing high-performance materials.[19]

Objective: To synthesize a polymer from a thiophene-based monomer for use in OFETs.

Materials:

  • 2-bromo-5-methylthiophene-3-carbonitrile (or similar functionalized thiophene monomer)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride-lithium chloride (Turbo Grignard)

  • Nickel(II) catalyst (e.g., Ni(dppp)Cl₂)

  • Standard glassware for air-sensitive chemistry (Schlenk line)

Procedure:

  • Monomer Preparation: Ensure the starting monomer is pure and dry. (Characterization: ¹H NMR, GC-MS).

  • Reaction Setup: Under an inert argon atmosphere, dissolve the monomer in anhydrous THF in a Schlenk flask.

  • Grignard Metathesis: Cool the solution to 0°C. Slowly add one equivalent of Turbo Grignard reagent. Stir for 1-2 hours at this temperature to facilitate the halogen-magnesium exchange. This step is critical for controlling the polymerization reaction.

  • Polymerization: Add the nickel catalyst (typically 1-2 mol%). Allow the reaction to warm to room temperature and stir for 12-24 hours. A color change and increase in viscosity are typically observed.

  • Quenching & Precipitation: Quench the reaction by adding dilute HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. Further purify by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.

  • Final Product: Dry the purified polymer under vacuum. (Characterization: Gel Permeation Chromatography (GPC) for molecular weight and distribution, ¹H NMR for regioregularity, UV-Vis spectroscopy for optical properties).

Visualization: OFET Fabrication and Characterization Workflow

The following diagram illustrates the logical flow from a purified organic semiconductor to a fully characterized electronic device.

OFET_Workflow cluster_prep Device Fabrication cluster_char Characterization & Analysis sub Substrate Cleaning (ITO-coated glass) diel Dielectric Deposition (e.g., SiO2 or PMMA) sub->diel osc OSC Film Deposition (Spin-coating precursor solution) diel->osc anneal Thermal Annealing (Optimize morphology) osc->anneal elec Electrode Deposition (Au Source/Drain via shadow mask) anneal->elec morph Film Morphology (AFM, XRD) anneal->morph In-situ or ex-situ analysis elec_char Electrical Testing (Probe Station) elec->elec_char param Parameter Extraction (Mobility, On/Off Ratio, V_th) elec_char->param

Caption: Workflow for fabricating and testing a bottom-gate, top-contact (BGTC) organic field-effect transistor.

Protocol 2: OFET Fabrication and Characterization

This protocol details the fabrication of a standard bottom-gate, top-contact (BGTC) OFET, a common architecture for research purposes.[1][16]

Objective: To fabricate and test an OFET using a synthesized thiophene-based polymer.

Materials & Equipment:

  • Pre-patterned substrates (e.g., heavily n-doped Si wafer with a SiO₂ dielectric layer)

  • Synthesized organic semiconductor (e.g., Poly(this compound))

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Spin coater

  • Thermal evaporator with shadow masks

  • Atomic Force Microscope (AFM)

  • Semiconductor parameter analyzer connected to a probe station

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry under a stream of nitrogen. The cleanliness of the dielectric surface is paramount for achieving good device performance.

  • Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.

  • Semiconductor Deposition: Prepare a dilute solution (e.g., 5-10 mg/mL) of the organic semiconductor in a suitable solvent. Deposit a thin film onto the substrate via spin-coating inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture. The choice of solvent and spin speed is critical as it directly influences film thickness and quality.[20]

  • Thermal Annealing: Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150°C). This step promotes molecular ordering and improves crystallinity, which is crucial for efficient charge transport.[21]

  • Film Characterization: Characterize the annealed film's morphology and structure using AFM to assess surface roughness and grain structure, and X-ray diffraction (XRD) to confirm crystallinity.[21][22]

  • Electrode Deposition: Transfer the substrate to a thermal evaporator. Using a shadow mask, deposit the source and drain electrodes (typically 50 nm of Gold) on top of the semiconductor layer.

  • Electrical Characterization: Place the completed device on a probe station. Use the semiconductor parameter analyzer to measure the output and transfer characteristics.[23]

    • Transfer Curve (I_D vs. V_G): Sweep the gate voltage (V_G) at a constant source-drain voltage (V_SD) to determine the on/off ratio and threshold voltage.

    • Output Curve (I_D vs. V_SD): Sweep the source-drain voltage (V_SD) at various constant gate voltages (V_G) to confirm transistor behavior and extract the charge carrier mobility from the saturation regime.

Discussion and Future Outlook

This comparative guide positions this compound as a valuable and versatile precursor in the organic semiconductor landscape. While it may not produce high-performance devices as a simple homopolymer, its true potential lies in its utility as a functional building block. The presence of both methyl and nitrile groups offers synthetic handles for creating more complex co-polymers, enabling fine-tuning of electronic properties.[11]

Strengths of this compound as a Precursor:

  • Tunability: The push-pull nature allows for modification of HOMO/LUMO levels.

  • Functionality: The nitrile group can be used for post-polymerization modification or to enhance intermolecular interactions.

  • Accessibility: It serves as a foundational block for building more complex, conjugated systems.[5]

Future Research Directions:

  • Co-polymerization: Systematically co-polymerize this compound with electron-rich, planar monomers (like dithienothiophene or benzodithiophene) to create donor-acceptor polymers with high charge carrier mobilities.

  • Device Engineering: Investigate the performance of materials derived from this precursor in different device architectures, such as top-gate configurations, which can offer better environmental stability.[1]

  • N-type and Ambipolar Materials: Explore chemical modifications that leverage the electron-withdrawing nitrile group to develop stable n-type or ambipolar transistors, which are essential for complementary logic circuits.

By leveraging the fundamental properties of precursors like this compound and applying rational design principles, the development of next-generation organic semiconductors for a host of flexible electronic applications is well within reach.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 5-Methylthiophene-2-carbonitrile demand a protocol that is not just compliant, but scientifically sound and validated by experience. This guide provides a detailed operational plan for the safe management and disposal of this compound, grounded in an understanding of its chemical properties and the regulatory landscape.

Our approach is built on a foundation of risk mitigation. Given the presence of both a thiophene ring and a nitrile functional group, we must treat this compound with a high degree of caution. The thiophene moiety suggests potential for irritation and flammability, while the nitrile group introduces a significant toxicity concern due to its relationship with cyanide.[1] Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste.[2][3]

Hazard Assessment and Risk Mitigation

Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. While a specific, comprehensive toxicological profile for this compound is not widely available, we can extrapolate its risks from structurally related compounds and functional group analysis.

  • Toxicity (Nitrile Group): Organic nitriles are of concern because they can metabolize to release cyanide, a potent toxin. They should be handled as if they are harmful if swallowed, in contact with skin, or inhaled.[4][5]

  • Irritation (Thiophene Moiety): Thiophene and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[4][6]

  • Flammability: While this compound is a solid, related thiophene compounds can be combustible.[7] Therefore, waste should be kept away from ignition sources.

This assessment mandates that all operations be conducted within a certified laboratory chemical hood to prevent inhalation of any dust or vapors.[8] Personal Protective Equipment (PPE) is not merely a recommendation; it is the primary barrier between the researcher and potential exposure.

Hazard ClassPotential EffectsRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[4][9]Double-layered nitrile gloves, flame-retardant lab coat, NIOSH-approved respirator (if aerosolization is possible).[8][10]
Skin/Eye Irritation Causes skin and serious eye irritation.[4][11]Chemical safety goggles or face shield.[4]
Environmental Hazard Potentially toxic to aquatic life.[12]N/A (Procedural controls required)
Disposal Workflow: A Validated System

The following workflow provides a self-validating system for the disposal of this compound, ensuring safety and regulatory compliance at each stage.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Solid, Liquid, Contaminated PPE) B Segregate at Source: - Solid Waste Container - Liquid Waste Container - Contaminated PPE Bag A->B Immediate Action C Use Compatible Containers (e.g., HDPE) B->C D Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Pictograms - Date C->D Securely Seal E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure SAA is: - Secure - Well-ventilated - Away from incompatibles E->F G Contact Institutional EHS for Waste Pickup Request F->G H EHS Transports to Licensed TSDF for Final Treatment G->H Scheduled Pickup

Caption: Disposal workflow for this compound waste.

Detailed Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically generated in a research and development setting.

1. Waste Segregation and Collection:

  • Rationale: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. It avoids unintended chemical reactions and simplifies the final disposal process for your institution's Environmental Health and Safety (EHS) office.[10][13]

  • Procedure:

    • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]

    • Liquid Waste: If the compound is in solution, collect the waste in a separate, labeled, leak-proof hazardous waste container. Do not pour organic solvent waste down the drain.[14]

    • Contaminated PPE: Gloves, disposable lab coats, and bench paper contaminated with the compound must be disposed of in a designated hazardous waste bag, separate from regular trash.[2]

2. Labeling:

  • Rationale: Accurate and thorough labeling is a regulatory requirement under OSHA's Hazard Communication Standard and is critical for ensuring that waste is handled correctly by all personnel.[5]

  • Procedure:

    • Clearly label all waste containers with the words "Hazardous Waste." [13]

    • Write the full chemical name: "this compound."

    • List all constituents, including solvents, with approximate percentages.

    • Indicate the date when waste was first added to the container.

3. Storage:

  • Rationale: Proper storage in a designated Satellite Accumulation Area (SAA) minimizes the risk of spills, exposure, and unauthorized access.[15]

  • Procedure:

    • Keep all waste containers tightly sealed except when adding waste.[13]

    • Store the sealed containers in a designated, well-ventilated, and secure SAA.

    • Ensure the SAA is away from incompatible materials, such as strong oxidizing agents, bases, and reducing agents.[7]

4. Final Disposal:

  • Rationale: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations.[16][17] Your institution's EHS office manages this process.

  • Procedure:

    • Once a waste container is full or you have finished the project, contact your institution's EHS office to arrange for collection.

    • Do not attempt to treat or dispose of the chemical waste yourself. On-site treatment without a permit is generally prohibited.[16]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep or vacuum (using a vacuum with a HEPA filter) the material to avoid generating dust.[18][19] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[2]

By adhering to this comprehensive guide, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental stewardship.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]

  • Mohammed, G., et al. (2023). Tunable thiophene-based conjugated microporous polymers for the disposal of toxic hexavalent chromium. Journal of Materials Chemistry A. DOI:10.1039/D3TA00175J. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem Compound Database. Retrieved from [Link]

  • Purdue University. (2003). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication - 1910.1200. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Peter, J.K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Journal of Hazardous Materials Advances, 13, 100389. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 5-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. In this guide, we delve into the essential safety and handling protocols for 5-Methylthiophene-2-carbonitrile, a compound that, while valuable in synthesis, requires meticulous and informed handling. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the success of your research.

Understanding the Hazard Profile of this compound

This compound is a combustible liquid that is toxic if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause skin and serious eye irritation.[1] The thiophene ring, a core component of this molecule's structure, is a known "structural alert" in toxicology.[2][3] The metabolism of thiophene-containing compounds by cytochrome P450 enzymes can lead to the formation of reactive metabolites, which are implicated in hepatotoxicity and other toxic effects.[3][4][5] This metabolic activation underscores the importance of minimizing exposure.

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]Danger
Skin Corrosion/Irritation Causes skin irritation.[1]Warning
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Warning
Flammability Combustible liquid.Warning

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following recommendations are based on a comprehensive risk assessment for handling this compound.

Hand Protection: The Critical Barrier
  • Primary Recommendation: Nitrile gloves.[6][7][8][9] Nitrile offers excellent resistance to a wide range of chemicals, including solvents, oils, and hazardous materials, and is more puncture-resistant than latex.[7][9]

  • Glove Specification: Select gloves with a minimum thickness of 4 mil for incidental contact. For extended handling or in situations with a higher risk of splash, an 8 mil nitrile glove is recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Proper Technique: Always inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[10][11]

  • Enhanced Protection: In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Protective Clothing: Minimizing Skin Contact
  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and as a barrier to ignition sources.

  • Additional Protection: For larger quantities or procedures with a higher risk of exposure, consider the use of chemical-resistant aprons and sleeves.

Respiratory Protection: A Precautionary Measure
  • Standard Operations: Handling small quantities in a well-ventilated chemical fume hood should not require respiratory protection.

  • When to Use: If you are working outside of a fume hood, or with larger quantities that may generate significant vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Below is a decision-making workflow for PPE selection when handling this compound.

PPE_Selection_Workflow cluster_procedure Procedural Considerations Start Start: Handling This compound Check_Ventilation Is the work performed in a certified chemical fume hood? Start->Check_Ventilation Respiratory_Protection Add Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge Check_Ventilation->Respiratory_Protection Check_Quantity Handling small quantities (<10g or <10mL)? Check_Ventilation->Check_Quantity Yes Base_PPE Standard PPE: - Nitrile Gloves (>=4 mil) - Safety Goggles - Flame-Resistant Lab Coat Enhanced_PPE Enhanced PPE: - Nitrile Gloves (>=8 mil) - Safety Goggles & Face Shield - Chemical-Resistant Apron Respiratory_Protection->Check_Quantity Check_Quantity->Base_PPE No Check_Splash_Risk Is there a significant splash risk? Check_Quantity->Check_Splash_Risk Yes Check_Splash_Risk->Base_PPE No Check_Splash_Risk->Enhanced_PPE

Caption: PPE selection workflow for this compound.

Operational Plan: A Step-by-Step Protocol for Safe Weighing and Dissolving

This protocol outlines the safe handling of this compound for the common laboratory task of preparing a solution.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: analytical balance, glassware, spatula, solvent, and waste container.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared weigh boat or appropriate glassware to contain the compound.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid generating dust or aerosols.

    • Securely close the primary container immediately after dispensing.

  • Dissolving the Compound:

    • Place the receiving flask containing the solvent in the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring.

    • Rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer.

  • Post-Handling and Decontamination:

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol).

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Properly label the prepared solution with the compound name, concentration, solvent, and date.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Solid Waste: All contaminated solid waste, such as gloves, weigh boats, and paper towels, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.

By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific practice. Your diligence in handling every chemical, including this compound, contributes to a safer research environment for all.

References

  • Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (n.d.). Google Scholar.
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]

  • Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Inorganic chemistry, 55(10), 4986–4995. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2016).
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). THOMASNET.
  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 40-55.
  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (n.d.). Protective & Protective Supplies. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (n.d.). S&S Glove. Retrieved from [Link]

  • Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. (2006). Chemical Research in Toxicology, 19(3), 453-459.
  • Safety Data Sheet for 5-Methylthiophene-2-carboxaldehyde. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Thiophenecarbonitrile. (2024). Sigma-Aldrich.
  • 2-(2-Nitroanilino)
  • Safety Data Sheet for 5-Methyl-2-thiophenecarboxylic acid. (2025). Fisher Scientific.
  • 2-Amino-5-methylthiophene-3-carbonitrile Safety D
  • Safety Data Sheet for 2-Amino-5-methylthiophene-3-carbonitrile. (2024). CymitQuimica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.